molecular formula C41H78N2O4 B15573818 Lipid 16

Lipid 16

Cat. No.: B15573818
M. Wt: 663.1 g/mol
InChI Key: XBRKUVOELMFJGU-AUGURXLVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lipid 16 is a useful research compound. Its molecular formula is C41H78N2O4 and its molecular weight is 663.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C41H78N2O4

Molecular Weight

663.1 g/mol

IUPAC Name

7-[4-(dimethylamino)butanoyloxy-[(9Z,12Z)-octadeca-9,12-dienyl]amino]heptyl decanoate

InChI

InChI=1S/C41H78N2O4/c1-5-7-9-11-13-14-15-16-17-18-19-20-21-23-26-30-37-43(47-41(45)35-33-36-42(3)4)38-31-27-24-28-32-39-46-40(44)34-29-25-22-12-10-8-6-2/h13-14,16-17H,5-12,15,18-39H2,1-4H3/b14-13-,17-16-

InChI Key

XBRKUVOELMFJGU-AUGURXLVSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of Lipid 16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid 16 is a novel, ionizable cationic amino lipid that has demonstrated significant potential in the field of nucleic acid delivery. Its unique structure facilitates the formation of stable lipid nanoparticles (LNPs) that can efficiently encapsulate and deliver messenger RNA (mRNA) payloads. Notably, LNPs formulated with this compound have shown a remarkable intrinsic ability to target CD11bhi macrophages, a key cell type in the immune system. This technical guide provides a comprehensive overview of the structure of this compound, its synthesis, its formulation into LNPs, and its characterization and application in targeted mRNA delivery, with a focus on the experimental data and protocols from the seminal research that introduced this compound.

Introduction

The development of effective and safe delivery vehicles for nucleic acid-based therapeutics, such as mRNA, remains a critical challenge in modern medicine. Ionizable lipids have emerged as a cornerstone of LNP technology, enabling the clinical success of mRNA vaccines and other therapies. This compound, formally known as 7-(((4-(dimethylamino)butanoyl)oxy)((9Z,12Z)-octadeca-9,12-dien-1-yl)amino)heptyl decanoate, is a recent addition to this class of lipids, distinguished by its specific chemical structure that imparts a predisposition for macrophage-specific delivery in vivo.[1][2] This guide will delve into the technical details of this compound, providing the necessary information for its synthesis, formulation, and evaluation.

Structure and Physicochemical Properties of this compound

The chemical structure of this compound is integral to its function as an ionizable lipid for mRNA delivery. It is composed of a tertiary amine head group, a biodegradable ester linker, and two hydrophobic tails.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Formal Name 7-(((4-(dimethylamino)butanoyl)oxy)((9Z,12Z)-octadeca-9,12-dien-1-yl)amino)heptyl decanoate[3]
Molecular Formula C41H78N2O4[3]
Formula Weight 663.1 g/mol [3]
pKa 6.35[3]

The ionizable dimethylamino head group has a pKa of 6.35, which is crucial for its function.[3] At an acidic pH (typically around 4.0) used during LNP formulation, the amine group is protonated, allowing it to electrostatically interact with and encapsulate the negatively charged mRNA.[4] Upon entering the physiological environment with a neutral pH of approximately 7.4, the lipid becomes largely deprotonated, resulting in a more neutral surface charge for the LNP, which is believed to reduce toxicity.[4]

The hydrophobic tails, including a linoleyl chain ((9Z,12Z)-octadeca-9,12-dien-1-yl), contribute to the lipid's ability to self-assemble into nanoparticles and facilitate membrane fusion and endosomal escape, critical steps for delivering the mRNA payload into the cytoplasm of target cells.[4]

Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process. While the seminal publication by Naidu et al. (2023) provides the framework, a generalized synthetic scheme for similar ionizable lipids can be inferred from the literature. The synthesis typically involves the sequential attachment of the hydrophobic tails and the ionizable head group to a central scaffold.

General Experimental Approach (Illustrative)

The synthesis of ionizable lipids with structures analogous to this compound often involves the following key steps:

  • Scaffold Preparation: A central molecule with appropriate functional groups (e.g., amines and hydroxyls) is chosen or synthesized.

  • Attachment of Hydrophobic Tails: The hydrophobic tails, which may be fatty acids or their derivatives, are attached to the scaffold via ester or amide linkages. This is often achieved through reactions like esterification or amidation.

  • Introduction of the Ionizable Head Group: The ionizable head group, containing a tertiary amine, is then coupled to the scaffold. This may involve reactions such as reductive amination or nucleophilic substitution.

  • Purification: The final product is purified using chromatographic techniques, such as column chromatography, to achieve high purity.

Note: For the specific, detailed step-by-step synthesis protocol of this compound, it is imperative to consult the supplementary information of the primary research article by Naidu, G.S., et al. (2023) in Advanced Science.

Formulation and Characterization of this compound Lipid Nanoparticles (LNPs)

This compound is formulated into LNPs along with other lipid components that are essential for the stability and function of the nanoparticles.

LNP Composition

A typical LNP formulation incorporating this compound consists of four key components:

  • Ionizable Lipid: this compound

  • Helper Phospholipid: e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)

  • Cholesterol: Provides stability to the lipid bilayer.

  • PEG-Lipid: e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000), which helps to control the particle size and provides a hydrophilic shield to reduce aggregation and opsonization.

The molar ratio of these components is a critical parameter that influences the physicochemical properties and biological activity of the LNPs.

Table 2: Representative Molar Composition of this compound LNPs

ComponentMolar Ratio (%)
This compound50
DSPC10
Cholesterol38.5
DMG-PEG 20001.5

Note: These molar ratios are representative of typical LNP formulations and the precise ratios for optimal this compound LNP performance should be referenced from Naidu et al. (2023).

LNP Formulation Protocol: Microfluidic Mixing

The formulation of this compound LNPs is achieved using a microfluidic mixing technique, which allows for rapid and controlled nanoprecipitation of the lipids to form uniform nanoparticles.[5]

  • Preparation of Solutions:

    • Lipid Phase: this compound, DSPC, cholesterol, and DMG-PEG 2000 are dissolved in ethanol (B145695) at the desired molar ratios.

    • Aqueous Phase: The mRNA payload is dissolved in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing:

    • The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes.

    • The syringes are placed on a syringe pump connected to a microfluidic mixing chip (e.g., a staggered herringbone micromixer).

    • The two solutions are pumped through the microfluidic chip at a specific total flow rate and flow rate ratio (typically 3:1 aqueous to lipid phase). The rapid mixing within the microchannels induces the self-assembly of the lipids and the encapsulation of the mRNA.

  • Purification and Concentration:

    • The resulting LNP suspension is typically dialyzed against a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH.

    • The LNPs can be concentrated using techniques like ultrafiltration.

Characterization of this compound LNPs

The physicochemical properties of the formulated LNPs are critical quality attributes that determine their in vivo performance.

Table 3: Physicochemical Characterization of this compound LNPs

ParameterTypical ValueMethod
Mean Particle Size (Z-average) 80 - 120 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
mRNA Encapsulation Efficiency > 90%RiboGreen Assay
Zeta Potential Near-neutral at pH 7.4Electrophoretic Light Scattering (ELS)

Note: The specific values presented in this table are illustrative. For precise data on this compound LNPs, refer to the characterization data in Naidu et al. (2023).

  • Dynamic Light Scattering (DLS): Used to determine the average particle size (hydrodynamic diameter) and the size distribution (PDI) of the LNPs in suspension.

  • RiboGreen Assay: A fluorescence-based assay used to quantify the amount of mRNA encapsulated within the LNPs. The fluorescence of the RiboGreen dye increases significantly upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100), the encapsulation efficiency can be calculated.[6]

  • Electrophoretic Light Scattering (ELS): Measures the zeta potential of the LNPs, which is an indicator of their surface charge.

In Vitro and In Vivo Performance of this compound LNPs

The primary application of this compound LNPs is for the targeted delivery of mRNA to macrophages.

In Vitro Transfection
  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured under standard conditions.

  • Transfection: The cells are incubated with this compound LNPs encapsulating a reporter mRNA (e.g., luciferase or Green Fluorescent Protein - GFP).

  • Analysis: After a specified incubation period (e.g., 24-48 hours), the expression of the reporter protein is quantified using a luciferase assay or flow cytometry for GFP.

In Vivo Macrophage-Specific mRNA Delivery

The study by Naidu et al. demonstrated the potent and specific delivery of mRNA to CD11bhi macrophages in mice.[2]

  • Animal Model: C57BL/6 mice are typically used.

  • Administration: this compound LNPs encapsulating a reporter mRNA (e.g., luciferase) are administered intravenously (i.v.).

  • Biodistribution Analysis: At a specific time point post-injection (e.g., 6 or 24 hours), the mice are euthanized, and various organs (liver, spleen, lungs, etc.) are harvested.

  • Luciferase Assay: The organs are homogenized, and the luciferase activity is measured to determine the level of mRNA expression in each organ.

  • Flow Cytometry: To identify the specific cell types transfected, single-cell suspensions are prepared from the organs (e.g., spleen) and stained with fluorescently labeled antibodies against cell surface markers (e.g., CD11b, F4/80 for macrophages). The expression of a fluorescent reporter protein (e.g., mCherry) from the delivered mRNA is then analyzed in the different cell populations.

Signaling Pathways and Workflows

The mechanism of LNP-mediated mRNA delivery involves a series of cellular events.

LNP_Delivery_Pathway cluster_0 Systemic Circulation cluster_1 Target Cell (Macrophage) LNP_IV This compound LNP (Intravenous Injection) Endocytosis Endocytosis LNP_IV->Endocytosis Targeting Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape mRNA_Release mRNA Release Endosomal_Escape->mRNA_Release Cytoplasm Cytoplasm Translation Translation (Ribosome) mRNA_Release->Translation Protein_Expression Protein Expression Translation->Protein_Expression

Caption: Cellular uptake and mRNA delivery pathway of this compound LNPs.

The experimental workflow for evaluating this compound LNPs involves several key stages, from synthesis to in vivo validation.

Experimental_Workflow Lipid_Synthesis This compound Synthesis & Purification LNP_Formulation LNP Formulation (Microfluidics) Lipid_Synthesis->LNP_Formulation Characterization Physicochemical Characterization (DLS, RiboGreen) LNP_Formulation->Characterization In_Vitro In Vitro Studies (Macrophage Transfection) Characterization->In_Vitro In_Vivo In Vivo Studies (Mouse Model) Characterization->In_Vivo Biodistribution Biodistribution (Luciferase Assay) In_Vivo->Biodistribution Cell_Targeting Cell-Type Specificity (Flow Cytometry) In_Vivo->Cell_Targeting

Caption: Experimental workflow for the development and evaluation of this compound LNPs.

Conclusion

This compound represents a significant advancement in the design of ionizable lipids for targeted mRNA delivery. Its unique chemical structure confers a natural propensity to target macrophages, opening up new therapeutic possibilities for treating diseases where these immune cells play a central role. The detailed methodologies and characterization data provided in this guide, based on the foundational research, offer a valuable resource for researchers and drug development professionals seeking to utilize or further develop this promising delivery platform. The continued exploration of novel lipid structures, such as this compound, will undoubtedly pave the way for the next generation of targeted nucleic acid therapies.

References

Lipid 16: A Technical Guide to its Chemical Properties and pKa for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid 16 is a novel, ionizable cationic amino lipid that has emerged as a critical component in the development of lipid nanoparticles (LNPs) for targeted mRNA delivery. Its unique chemical structure allows for efficient encapsulation of nucleic acids and subsequent release within specific cell types, making it a molecule of significant interest in the fields of gene therapy and vaccine development. This technical guide provides an in-depth overview of the chemical properties of this compound, its pKa, and the experimental methodologies relevant to its application.

Chemical Properties of this compound

The fundamental chemical characteristics of this compound are summarized in the table below. These properties are essential for its formulation into LNPs and its behavior in biological systems.

PropertyValueReference
Formal Name 7-(((4-(dimethylamino)butanoyl)oxy)((9Z,12Z)-octadeca-9,12-dien-1-yl)amino)heptyl decanoate[1][2]
Molecular Formula C₄₁H₇₈N₂O₄[1][2]
Formula Weight 663.1 g/mol [1][2]
Purity ≥95%[1][2]
Formulation A 10 mg/ml solution in methyl acetate (B1210297)[1][2]
Solubility Soluble in methyl acetate at 10 mg/ml[1]
Storage -20°C[1][2]
Stability ≥ 1 year at -20°C[1][2]

pKa of this compound

The pKa of an ionizable lipid is a critical parameter that governs its ability to encapsulate and release its cargo. At a low pH (e.g., during formulation), the lipid is protonated and can complex with negatively charged nucleic acids. At physiological pH (around 7.4), the lipid becomes more neutral, leading to a more stable LNP in circulation. Within the acidic environment of the endosome, the lipid becomes protonated again, facilitating endosomal escape.

ParameterValueSignificanceReference
pKa 6.35This pKa value is in the optimal range of 6-7 for ionizable lipids, which allows for efficient mRNA encapsulation and endosomal escape.[3][1][2]

Experimental Protocols

Synthesis of this compound

While the specific, detailed synthesis protocol for this compound is proprietary to its developers, the general approach for creating similar ionizable lipids involves multi-step organic synthesis. A general workflow would include:

  • Synthesis of the lipid backbone: This typically involves the reaction of an amine-containing headgroup with lipid tails, often through ester or amide linkages.

  • Introduction of the ionizable headgroup: A key step is the incorporation of a tertiary amine, which provides the pH-sensitive charge.

  • Purification: The final product is purified using techniques such as column chromatography to achieve high purity.

Lipid Nanoparticle (LNP) Formulation

The formulation of LNPs using this compound can be achieved using microfluidic mixing, a technique that allows for precise control over particle size and uniformity.[1][4][5] A typical protocol is as follows:

  • Preparation of Lipid Solution: this compound, along with helper lipids such as cholesterol, a phospholipid (e.g., DOPE or DSPC), and a PEG-lipid, are dissolved in ethanol (B145695).[4][5] The molar ratios of these components are optimized for the specific application.[4]

  • Preparation of Aqueous Phase: The mRNA cargo is diluted in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).[6][7]

  • Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are rapidly mixed using a microfluidic device.[4][5] The rapid change in solvent polarity causes the lipids to self-assemble into LNPs, encapsulating the mRNA.

  • Purification and Buffer Exchange: The resulting LNP solution is dialyzed against a neutral buffer, such as phosphate-buffered saline (PBS) at pH 7.4, to remove ethanol and raise the pH.[6][7]

Determination of pKa

The apparent pKa of this compound within an LNP formulation can be determined using a fluorescence-based assay with a probe like 2-(p-toluidino)-6-napthalene sulfonic acid (TNS).[6]

  • Preparation of LNP and TNS Solutions: A solution of LNPs containing this compound is prepared. A stock solution of TNS is also prepared.

  • pH Titration: Aliquots of the LNP solution are added to a series of buffers with a range of pH values (e.g., from 3 to 10).[6]

  • Fluorescence Measurement: The TNS probe is added to each buffered LNP solution. The fluorescence intensity is measured using a spectrophotometer (excitation ~321 nm, emission ~445 nm).[6] TNS fluoresces when it partitions into the hydrophobic core of the LNPs, which occurs when the ionizable lipid is neutral.

  • Data Analysis: The fluorescence intensity is plotted against the pH. The data is fitted to a sigmoidal curve, and the pKa is determined as the pH at which 50% of the maximum fluorescence is observed.[6][8]

Mechanism of Action and Signaling

This compound, as an ionizable lipid, does not have a conventional signaling pathway involving receptor-ligand interactions. Instead, its "signaling" is a physical mechanism of action that facilitates the delivery of its mRNA cargo into the cytoplasm of target cells. This process is crucial for the subsequent translation of the mRNA into protein.

In vivo studies have shown that LNPs formulated with this compound selectively accumulate in CD11bhi macrophages without the need for a specific targeting moiety.[1][9][[“]][11]

The generally accepted mechanism for endosomal escape of LNP-encapsulated mRNA is as follows:

  • Endocytosis: LNPs are taken up by target cells through endocytosis.

  • Endosomal Acidification: The interior of the endosome becomes progressively more acidic.

  • Protonation of this compound: As the pH drops below the pKa of this compound (6.35), its tertiary amine headgroup becomes protonated (positively charged).[12][13][]

  • Interaction with Endosomal Membrane: The positively charged this compound interacts with negatively charged lipids in the endosomal membrane.[12][13]

  • Membrane Destabilization: This interaction leads to the disruption of the endosomal membrane, possibly through the formation of non-bilayer lipid structures.[12]

  • mRNA Release: The destabilized endosome releases the encapsulated mRNA into the cytoplasm.

  • Protein Translation: The released mRNA is then translated by the cell's ribosomal machinery to produce the encoded protein.

Visualizations

LNP_Formulation_Workflow cluster_solutions Solution Preparation cluster_process LNP Assembly and Purification lipid_sol This compound, Helper Lipids, PEG-Lipid in Ethanol mixing Microfluidic Mixing lipid_sol->mixing mrna_sol mRNA in Aqueous Buffer (pH 4) mrna_sol->mixing dialysis Dialysis against PBS (pH 7.4) mixing->dialysis Self-assembly final_lnp Purified LNPs (this compound-mRNA) dialysis->final_lnp Purification & Buffer Exchange Endosomal_Escape_Pathway Mechanism of Intracellular mRNA Delivery by this compound LNPs cluster_cell Target Cell lnp LNP (this compound) Neutral Charge (pH 7.4) endocytosis Endocytosis lnp->endocytosis Cellular Uptake endosome Early Endosome (pH ~6.5) endocytosis->endosome late_endosome Late Endosome (Acidifying, pH < 6.35) endosome->late_endosome Maturation mrna mRNA late_endosome->mrna Endosomal Escape (Membrane Destabilization) cytoplasm Cytoplasm translation Translation mrna->translation Ribosomal Machinery protein Protein translation->protein

References

A Technical Guide to the Discovery and Synthesis of Lipid 16: A Novel Ionizable Lipid for Macrophage-Specific mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of mRNA therapeutics has been significantly advanced by the development of lipid nanoparticle (LNP) delivery systems. A key component of these systems is the ionizable lipid, which is critical for mRNA encapsulation and endosomal escape. This technical guide provides an in-depth overview of the discovery and synthesis of Lipid 16, a novel ionizable cationic amino lipid. As reported by Naidu, G.S., Yong, S.-B., Ramishetti, S., et al. in their 2023 publication in Advanced Science, this compound was identified from a combinatorial library of lipid nanoparticles and demonstrates potent and specific mRNA delivery to CD11bhi macrophage populations in vivo.[1] This document details the synthesis of this compound, its physicochemical properties, the formulation of this compound-containing LNPs, and the experimental protocols for evaluating its efficacy.

Discovery and Rationale

This compound was discovered through the systematic screening of a novel library of ionizable lipids designed to explore the impact of hydrophobic tail chains and linkers on the cell-type specificity of mRNA delivery.[1] The rationale behind the library's design was that structural modifications to the ionizable lipid component of LNPs could drive novel functionalities and enable targeted delivery to extrahepatic cell types, a significant challenge in the field.

In vivo studies identified this compound as a potent ionizable lipid for cell-type-specific delivery to CD11bhi macrophages without the need for an additional targeting moiety.[1] This intrinsic targeting capability makes this compound a promising candidate for the development of mRNA-based therapies for diseases involving macrophage dysfunction.

Physicochemical and Biophysical Properties of this compound

The structure and properties of this compound are key to its function in mRNA delivery.

PropertyValueReference
Formal Name 7-(((4-(dimethylamino)butanoyl)oxy)((9Z,12Z)-octadeca-9,12-dien-1-yl)amino)heptyl decanoate[2]
Molecular Formula C41H78N2O4[2]
Formula Weight 663.1 g/mol [2]
pKa 6.35[2]
Purity ≥95%[2]
Supplied As A 10 mg/ml solution in methyl acetate (B1210297)[2]

Synthesis of this compound

The synthesis of this compound involves a multi-step process. The following is a representative protocol for the synthesis of similar ionizable lipids, as the specific, detailed protocol for this compound from the primary literature is not publicly available. This process generally involves the synthesis of a lipid backbone followed by the attachment of the ionizable headgroup.

Experimental Protocol: Synthesis of a Representative Ionizable Amino Lipid

Materials:

  • Heptadecan-9-ol

  • 9-bromononanoic acid

  • 4-(dimethylamino)butyric acid hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Sodium bicarbonate

  • Magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Esterification of Heptadecan-9-ol with 9-bromononanoic acid:

    • Dissolve heptadecan-9-ol (1 eq), 9-bromononanoic acid (1.1 eq), and DMAP (0.1 eq) in DCM.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add DCC (1.2 eq) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield heptadecan-9-yl 9-bromononanoate.

  • Synthesis of the Ionizable Headgroup Precursor:

    • Prepare the acid chloride of 4-(dimethylamino)butyric acid by reacting it with oxalyl chloride or a similar chlorinating agent in an appropriate solvent like DCM.

  • Coupling of the Lipid Backbone with the Ionizable Headgroup:

    • Dissolve the heptadecan-9-yl 9-bromononanoate (1 eq) and the 4-(dimethylamino)butyryl chloride (1.2 eq) in DCM.

    • Add a non-nucleophilic base, such as triethylamine (B128534) (1.5 eq), to the reaction mixture.

    • Stir the reaction at room temperature for 24 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final product, a representative ionizable amino lipid, by silica gel column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Headgroup Activation cluster_step3 Step 3: Coupling Heptadecanol Heptadecan-9-ol Esterification DCC, DMAP in DCM Heptadecanol->Esterification BromoAcid 9-bromononanoic acid BromoAcid->Esterification LipidBackbone Heptadecan-9-yl 9-bromononanoate Esterification->LipidBackbone Coupling Triethylamine in DCM LipidBackbone->Coupling DMABA 4-(dimethylamino)butyric acid Activation Oxalyl Chloride in DCM DMABA->Activation AcidChloride 4-(dimethylamino)butyryl chloride Activation->AcidChloride AcidChloride->Coupling Lipid16 This compound Coupling->Lipid16

Figure 1: Representative synthesis workflow for an ionizable amino lipid similar to this compound.

Formulation of this compound Nanoparticles

This compound is formulated into LNPs for mRNA delivery using a microfluidic mixing technique. This method allows for the rapid and reproducible production of uniformly sized nanoparticles.

Experimental Protocol: LNP Formulation by Microfluidic Mixing

Materials:

  • This compound in ethanol (B145695)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) in ethanol

  • Cholesterol in ethanol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) in ethanol

  • mRNA in an aqueous buffer (e.g., 50 mM sodium acetate, pH 4.5)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in absolute ethanol.

  • Preparation of the Lipid Mixture:

    • Combine the lipid stock solutions in the desired molar ratio. A typical ratio for this type of LNP is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[3]

  • Microfluidic Mixing:

    • Load the lipid mixture in ethanol into one syringe and the mRNA solution in the aqueous buffer into another syringe.

    • Set up the microfluidic mixing device with a specific total flow rate (e.g., 10 mL/min) and a flow rate ratio of the aqueous to organic phase (e.g., 3:1).[4]

    • Initiate the mixing process. The rapid mixing of the two solutions causes the lipids to self-assemble into nanoparticles, encapsulating the mRNA.

  • Purification:

    • The resulting LNP solution is collected and dialyzed against PBS (pH 7.4) overnight to remove the ethanol and unencapsulated mRNA.

LNP_Formulation cluster_inputs Inputs cluster_process Process cluster_output Output Lipid_Ethanol Lipid Mixture (this compound, DSPC, Cholesterol, PEG-lipid) in Ethanol Microfluidics Microfluidic Mixing Lipid_Ethanol->Microfluidics mRNA_Aqueous mRNA in Aqueous Buffer (pH 4.5) mRNA_Aqueous->Microfluidics LNP_Ethanol LNPs in Ethanol/Aqueous Mixture Microfluidics->LNP_Ethanol Dialysis Dialysis (vs. PBS, pH 7.4) LNP_Ethanol->Dialysis Final_LNP Purified mRNA-LNPs Dialysis->Final_LNP

Figure 2: Workflow for the formulation of this compound LNPs using microfluidic mixing.

Characterization and In Vivo Efficacy

pKa Determination

The apparent pKa of the ionizable lipid within the LNP is a critical parameter that influences its ability to become protonated in the acidic environment of the endosome, leading to endosomal escape. The TNS (6-(p-toluidino)-2-naphthalenesulfonic acid) assay is a common method for determining the apparent pKa of LNPs.

Experimental Protocol: TNS Assay for pKa Determination

Materials:

  • Purified LNPs

  • A series of buffers with pH values ranging from 3 to 10

  • TNS stock solution in DMSO

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Dilute the LNP samples in each of the different pH buffers in the wells of a 96-well plate.[5]

  • Add the TNS working solution to each well. TNS is a fluorescent probe that exhibits increased fluorescence upon binding to the protonated, positively charged lipid.[5][6]

  • Incubate the plate at room temperature, protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of ~321 nm and an emission wavelength of ~447 nm.[6]

  • Plot the fluorescence intensity as a function of pH.

  • The data is fitted to a sigmoidal curve, and the pH at which 50% of the maximum fluorescence is observed is determined as the apparent pKa.[6]

In Vivo mRNA Delivery and Efficacy

The efficacy of this compound LNPs in delivering mRNA in vivo is typically assessed using a reporter gene, such as luciferase.

Experimental Protocol: In Vivo Luciferase Assay

Materials:

  • Luciferase mRNA-loaded LNPs

  • Animal models (e.g., C57BL/6 mice)

  • D-luciferin substrate

  • In vivo imaging system (IVIS)

Procedure:

  • Administer the luciferase mRNA-LNPs to the mice via the desired route (e.g., intravenous injection).

  • At a specified time point (e.g., 6 hours post-injection), administer D-luciferin to the mice (e.g., intraperitoneal injection).[7]

  • Anesthetize the mice and place them in the in vivo imaging system.

  • Acquire bioluminescence images to detect the expression of luciferase. The intensity of the signal correlates with the amount of successful mRNA delivery and protein translation.[7]

  • For ex vivo analysis, organs can be harvested and imaged separately after incubation with D-luciferin.[4]

Mechanism of Action: Endosomal Escape

The targeted delivery and efficacy of this compound LNPs are dependent on their ability to escape the endosome and release their mRNA payload into the cytoplasm. This process is driven by the protonation of the ionizable amino headgroup of this compound in the acidic environment of the late endosome.

Endosomal_Escape cluster_cellular_uptake Cellular Uptake cluster_endosomal_maturation Endosomal Maturation & Escape LNP_ext LNP (pH 7.4) Neutral Charge Endocytosis Endocytosis LNP_ext->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation Protonation Protonation of this compound (pKa ~6.35) Late_Endosome->Protonation Membrane_Fusion Interaction with Endosomal Membrane Protonation->Membrane_Fusion mRNA_Release mRNA Release to Cytoplasm Membrane_Fusion->mRNA_Release

References

The Mechanism of Lipid 16 in LNP-Mediated mRNA Delivery to Macrophages: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of Lipid 16, a novel ionizable lipid developed for potent, cell-specific delivery of messenger RNA (mRNA) to macrophage populations. This compound, when formulated into lipid nanoparticles (LNPs), demonstrates a remarkable tropism for CD11bhi macrophages in vivo without the need for additional targeting ligands. This document details the physicochemical properties of this compound-LNPs, the mechanism of cellular uptake and endosomal escape, and the experimental protocols utilized for its characterization and validation, based on the findings from a pivotal study by Naidu et al. (2023).

Core Mechanism of Action

The therapeutic efficacy of mRNA relies on its successful delivery into the cytoplasm of target cells. Lipid nanoparticles (LNPs) have emerged as the leading non-viral vectors for this purpose. The core of LNP technology is the ionizable lipid, which serves a dual role: first, to encapsulate the negatively charged mRNA during formulation, and second, to facilitate its escape from the endosome into the cytoplasm following cellular uptake.

This compound is an ionizable cationic amino lipid designed for enhanced mRNA delivery. Its mechanism of action follows a well-orchestrated sequence of events, beginning with systemic administration and culminating in protein expression within the target macrophage.

The process can be summarized in four key stages:

  • Formulation and Encapsulation: At a low pH (typically around 4.0), the tertiary amine group of this compound becomes protonated, acquiring a positive charge. This charge enables the electrostatic complexation and encapsulation of the negatively charged mRNA phosphate (B84403) backbone during the LNP self-assembly process, which is typically performed using rapid microfluidic mixing.

  • Systemic Circulation and Cellular Uptake: Once formulated and buffered to a physiological pH of 7.4, this compound becomes largely deprotonated and near-neutral. This "stealth" characteristic reduces nonspecific interactions with plasma proteins and non-target cells, prolonging circulation time. The specific combination of this compound and other lipid components in the LNP promotes uptake by CD11bhi macrophages through endocytosis.

  • Endosomal Escape (The Key Step): Following endocytosis, the LNP is trafficked into the endosomal pathway, where the internal environment becomes progressively more acidic (pH drops to 5.0-6.5). This acidic environment is the critical trigger for this compound's function. The lipid's amine headgroup becomes protonated again, leading to a net positive charge on the LNP surface. This positively charged LNP is believed to interact with the negatively charged lipids (e.g., anionic phospholipids) on the inner leaflet of the endosomal membrane. This interaction disrupts the endosomal membrane, potentially through the formation of non-bilayer hexagonal (HII) phase structures, creating pores that allow the mRNA payload to escape into the cytoplasm.[1]

  • Translation: Once in the cytoplasm, the mRNA is released from the LNP and is free to engage with the cell's ribosomal machinery to be translated into the desired therapeutic protein.

The unique structure of this compound, with its specific hydrophobic tails and linker, is credited for its distinct tropism towards CD11bhi macrophages, leading to preferential mRNA expression in these cells within organs like the spleen and lungs.[1]

Quantitative Data and Physicochemical Properties

The performance of an LNP formulation is critically dependent on its physicochemical characteristics. The following tables summarize the key quantitative data for LNPs formulated with this compound, as reported by Naidu et al. (2023).

ParameterValueMethod
Apparent pKa 6.35TNS Fluorescence Assay
Mean Particle Size (Diameter) 90.3 ± 1.5 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) 0.12 ± 0.02Dynamic Light Scattering (DLS)
mRNA Encapsulation Efficiency > 95%RiboGreen Assay
Table 1. Physicochemical Properties of this compound-LNPs.
Cell Population (Spleen)This compound-LNP (% mCherry+)SM-102 LNP (% mCherry+)
CD11bhi Macrophages 11.2% 2.1%
T Cells 0.4%0.1%
B Cells 0.6%0.2%
Table 2. In Vivo Cell-Specific mRNA Expression in Mouse Spleen. Data shows the percentage of mCherry positive cells within different immune cell populations 24 hours after intravenous administration of LNPs encapsulating mCherry mRNA.[1]

Experimental Protocols

Detailed and reproducible methodologies are essential for the evaluation of novel LNP systems. The following sections provide the protocols for the key experiments used to characterize the mechanism of action of this compound.

LNP Formulation via Microfluidic Mixing

This protocol describes the standard method for producing this compound-LNPs using a microfluidic device.

Materials:

  • Ionizable this compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Ethanol (B145695) (RNase-free)

  • mRNA (e.g., mCherry-mRNA)

  • Citrate (B86180) Buffer (25 mM, pH 4.0, RNase-free)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, DSPC, Cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5 . The total lipid concentration should be prepared according to the manufacturer's instructions for the microfluidic device (e.g., 12.5 mM).

  • Prepare mRNA Solution: Dilute the mRNA stock in 25 mM citrate buffer (pH 4.0) to the desired concentration (e.g., 0.2 mg/mL).

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Set the microfluidic device to a total flow rate (TFR) of 12 mL/min and a flow rate ratio (FRR) of 3:1 (Aqueous:Organic).

    • Initiate the mixing process. The rapid mixing of the two phases causes a change in solvent polarity, leading to the self-assembly of the lipids into LNPs encapsulating the mRNA.

  • Purification and Buffer Exchange:

    • The resulting LNP solution is collected.

    • Dialyze the LNP solution against sterile PBS (pH 7.4) for at least 18 hours using a dialysis cassette (e.g., 10K MWCO) to remove ethanol and unencapsulated mRNA.

    • Concentrate the purified LNPs using a centrifugal filter if necessary.

  • Characterization: Analyze the final LNP product for particle size, PDI, and encapsulation efficiency as described in the relevant protocols. Store at 4°C.

Apparent pKa Determination (TNS Assay)

The apparent pKa is a critical parameter that predicts the pH-responsiveness of the LNP and its ability to facilitate endosomal escape.

Materials:

  • Purified this compound-LNPs

  • 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS) stock solution (e.g., 0.6 mM in water)

  • A series of buffers with pH values ranging from 3.0 to 9.0 (e.g., citrate, phosphate, and Tris buffers, each containing 150 mM NaCl)

  • 96-well black fluorescence plate

  • Fluorescence plate reader

Procedure:

  • In a 96-well plate, mix the LNP solution and TNS stock with each of the different pH buffers. The final concentration in each well should be approximately 30 µM of total LNP lipid and 6 µM of TNS .

  • Incubate the plate at room temperature for 5 minutes, protected from light.

  • Measure the fluorescence intensity using a plate reader with an excitation wavelength of 321 nm and an emission wavelength of 447 nm .[2][3]

  • Plot the fluorescence intensity as a function of pH.

  • Normalize the fluorescence data, setting the maximum intensity to 100%.

  • Fit the data to a sigmoidal dose-response curve. The pKa is the pH value that corresponds to 50% of the maximum fluorescence intensity .[2][3]

In Vivo mRNA Delivery and Cell-Type Specificity Analysis

This protocol details the procedure for evaluating the organ distribution and cell-specific transfection efficiency of this compound-LNPs in mice.

Materials:

  • This compound-LNPs encapsulating a reporter mRNA (e.g., mCherry or Luciferase)

  • C57BL/6 mice (female, 8-10 weeks old)

  • Sterile PBS (pH 7.4)

  • Flow cytometry antibodies (e.g., anti-CD45, anti-CD11b, anti-F4/80, anti-CD3, anti-CD19)

  • Flow cytometer

Procedure:

  • Administration: Dilute the LNP-mRNA formulation in sterile PBS. Administer a single dose of 1 mg/kg mRNA to each mouse via intravenous (tail vein) injection.

  • Tissue Harvest and Processing:

    • After a set time point (e.g., 24 hours), euthanize the mice.

    • Perfuse the animals with PBS to remove blood from the organs.

    • Harvest organs of interest (e.g., spleen, liver, lungs).

    • Process the organs into single-cell suspensions using standard mechanical and enzymatic digestion protocols.

  • Flow Cytometry Staining:

    • Stain the single-cell suspensions with a cocktail of fluorescently-conjugated antibodies to identify different cell populations.

    • A typical gating strategy for splenic macrophages is: CD45+, CD11bhi, F4/80+ . Other populations like T cells (CD45+, CD3+) and B cells (CD45+, CD19+) should also be identified.[1]

  • Data Acquisition and Analysis:

    • Acquire the data on a flow cytometer.

    • Analyze the data to determine the percentage of mCherry-positive cells within each defined cell gate (e.g., % of CD11bhi macrophages that are mCherry+).

    • Compare the results between the this compound-LNP group and a control group (e.g., SM-102 LNP) to determine cell-type specificity.

Visualized Workflows and Mechanisms

LNP-Mediated mRNA Delivery and Endosomal Escape

LNP_Mechanism Mechanism of this compound-LNP for mRNA Delivery cluster_formulation 1. Formulation (pH 4.0) cluster_circulation 2. Circulation (pH 7.4) cluster_endosome 3. Endosomal Escape (pH 5.0-6.5) cluster_translation 4. Translation Lipid16 This compound (+ve charge) LNP_Formed LNP Encapsulation Lipid16->LNP_Formed Electrostatic Interaction mRNA mRNA (-ve charge) mRNA->LNP_Formed LNP_Neutral LNP (Neutral Charge) LNP_Formed->LNP_Neutral Buffer Exchange Macrophage CD11b+ Macrophage LNP_Neutral->Macrophage Targeting & Uptake Endocytosis Endocytosis Macrophage->Endocytosis Endosome Endosome Endocytosis->Endosome LNP_Charged LNP (+ve charge) Endosome->LNP_Charged Acidification MembraneDisruption Membrane Disruption LNP_Charged->MembraneDisruption Ionic Interaction mRNA_Release mRNA Release into Cytoplasm MembraneDisruption->mRNA_Release Ribosome Ribosome mRNA_Release->Ribosome Protein Therapeutic Protein Ribosome->Protein Translation

Caption: Workflow of this compound-LNP from formulation to protein expression.

Experimental Workflow for LNP Characterization

LNP_Workflow Experimental Workflow for this compound LNP Characterization cluster_physchem 2. Physicochemical Characterization cluster_invivo 3. In Vivo Evaluation start Start: Synthesize This compound & mRNA formulation 1. LNP Formulation (Microfluidics) start->formulation dls Size & PDI (DLS) formulation->dls pka pKa (TNS Assay) formulation->pka ee Encapsulation (RiboGreen Assay) formulation->ee injection IV Injection (1 mg/kg mRNA) dls->injection pka->injection ee->injection harvest Tissue Harvest (24h post-injection) injection->harvest facs Cell Staining & Flow Cytometry harvest->facs end End: Analyze Cell-Specific mRNA Expression Data facs->end

Caption: Key steps in the formulation and evaluation of this compound-LNPs.

References

The Role and Function of C-a16, an Advanced Ionizable Lipid, in Nanoparticle Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has underscored the critical role of advanced delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for protecting and transporting nucleic acid payloads into target cells.[][2] At the heart of these formulations are ionizable lipids, which are pivotal for both encapsulating the nucleic acid cargo and facilitating its release into the cytoplasm. This guide focuses on the function and application of a novel antioxidant ionizable lipid, C-a16 , in the formulation of lipid nanoparticles for mRNA delivery. It is presumed that "Lipid 16" refers to the recently developed C-a16, an ionizable lipid identified through the screening of combinatorial libraries.[3][4][5]

The Core Function of Ionizable Lipids in LNP Formulations

Ionizable lipids are a crucial component of the four main constituents of a typical LNP formulation, which also includes a PEGylated lipid, a helper lipid, and cholesterol.[2][6] The primary functions of the ionizable lipid are:

  • Nucleic Acid Encapsulation: At a low pH (typically around 4), the amine groups of the ionizable lipid become protonated, resulting in a positive charge. This positive charge facilitates the electrostatic interaction with the negatively charged phosphate (B84403) backbone of mRNA or siRNA, leading to efficient encapsulation of the nucleic acid cargo during the LNP assembly process.[6][7]

  • In Vivo Stability: At physiological pH (around 7.4), the ionizable lipid is nearly neutral. This neutrality reduces interactions with blood components, thereby minimizing toxicity and increasing the circulation half-life of the LNP.[8]

  • Endosomal Escape: After cellular uptake via endocytosis, the LNP is trafficked into endosomes. As the endosome matures, its internal pH drops. This acidic environment protonates the ionizable lipid, which is thought to trigger the release of the mRNA payload into the cytoplasm through one of two proposed mechanisms:

    • Membrane Phase Transition: The positively charged ionizable lipids interact with the anionic lipids of the endosomal membrane, inducing a non-bilayer hexagonal (HII) structure. This structural change disrupts the endosomal membrane, allowing the LNP's contents to escape.[9][10]

    • Proton Sponge Effect: The buffering capacity of the ionizable lipids leads to an influx of protons into the endosome. To maintain charge neutrality, chloride ions also enter, increasing the osmotic pressure. This causes the endosome to swell and eventually rupture, releasing the nucleic acid cargo.[9][10]

C-a16: An Antioxidant Ionizable Lipid with Enhanced Performance

C-a16 is a novel ionizable lipid developed through the screening of Mannich reaction-based combinatorial libraries.[3][4] Its unique characteristic is its antioxidant property, which contributes to reduced immunogenicity of the LNP formulation.[3] By mitigating the generation of intracellular reactive oxygen species (ROS), C-a16 LNPs can prolong the duration of protein expression from the delivered mRNA.[3]

Quantitative Data and Formulation Characteristics

The physicochemical properties of LNPs are critical for their in vivo performance. Key parameters include particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

ParameterValueReference
Size (Diameter) 80-100 nm (typical target)[11]
Polydispersity Index (PDI) < 0.2 (indicative of a homogenous population)[12]
Zeta Potential Near-neutral at physiological pH[11]
Encapsulation Efficiency (EE%) > 90%[13]
pKa 6.2 - 6.5 (for hepatic delivery)[13]
In Vivo Performance of C-a16 LNPs

Studies have demonstrated the superior performance of C-a16 LNPs compared to those formulated with other well-established ionizable lipids like DLin-MC3-DMA and SM-102.

ApplicationMetricResult with C-a16 LNPsComparisonReference
Gene Editing (TTR) Gene Editing Efficiency5-fold highervs. MC-3 LNP[4]
Protein Replacement (FGF21) Protein Expression3-fold increasevs. MC-3 LNP[4]
Vaccinology (Tumor neoantigen / SARS-CoV-2) Antigen-specific Immune ResponseSuperiorvs. SM-102 LNP[4]
General mRNA delivery Luminescence Expression~5-fold higher intensityvs. MC-3 LNP[4]
mRNA Stability Half-life of Luciferase~30% increase (53 hours)vs. MC-3 LNP (40 hours)[4]

Experimental Protocols

While the exact proprietary protocol for C-a16 LNP formulation is not publicly available, a general and widely adopted method for preparing ionizable lipid-based LNPs is through microfluidic mixing. This technique allows for rapid and reproducible self-assembly of the nanoparticles.

General Protocol for LNP Formulation via Microfluidic Mixing

This protocol is a representative example for the formulation of LNPs containing an ionizable lipid, cholesterol, a helper lipid (e.g., DSPC), and a PEG-lipid.

Materials:

  • Ionizable lipid (e.g., C-a16)

  • Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • Cholesterol

  • PEG-lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000], C14-PEG-2000)

  • mRNA cargo

  • Ethanol (B145695) (200 proof, RNase-free)

  • Aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0, RNase-free)

  • Dialysis buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4, RNase-free)

  • Microfluidic mixing device and pump system

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., a common ratio is 50:10:38.5:1.5).[14] The total lipid concentration will depend on the desired final LNP concentration.

  • Preparation of mRNA Solution (Aqueous Phase):

    • Dissolve the mRNA in the aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0). The concentration will depend on the desired lipid-to-mRNA ratio.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid solution into one syringe and the mRNA solution into another.

    • Pump the two solutions through the microfluidic device at a specific flow rate ratio (FRR), typically 3:1 (aqueous:organic), and a total flow rate (TFR) that ensures rapid and turbulent mixing.[7] This rapid mixing of the ethanol and aqueous phases causes a change in solvent polarity, leading to the self-assembly of the lipids into LNPs with the mRNA encapsulated.

  • Purification and Buffer Exchange:

    • The resulting LNP solution is typically diluted with the aqueous buffer to reduce the ethanol concentration.

    • Purify the LNPs and exchange the buffer to a physiological pH (e.g., PBS, pH 7.4) using a method such as dialysis or tangential flow filtration (TFF). This step removes the ethanol and non-encapsulated mRNA, and deprotonates the ionizable lipid, resulting in a near-neutral surface charge.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Characterization of LNPs

Following formulation, it is essential to characterize the LNPs to ensure they meet the required quality attributes.[2][14]

  • Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).[14][15]

  • Zeta Potential: Measured by Electrophoretic Light Scattering (ELS).[14][15]

  • Encapsulation Efficiency: Determined using a fluorescent dye that binds to nucleic acids (e.g., RiboGreen assay) to measure the amount of encapsulated mRNA relative to the total amount of mRNA used.[12]

  • Morphology: Visualized using Cryogenic Transmission Electron Microscopy (Cryo-TEM).[12]

Visualizations

Experimental Workflow

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation Formulation cluster_purification Purification & Concentration cluster_characterization Characterization organic Organic Phase (Lipids in Ethanol) mixing Microfluidic Mixing organic->mixing aqueous Aqueous Phase (mRNA in Citrate Buffer, pH 4) aqueous->mixing dialysis Dialysis / TFF (Buffer Exchange to PBS, pH 7.4) mixing->dialysis characterization Size (DLS) PDI (DLS) Zeta Potential (ELS) EE% (RiboGreen) Morphology (Cryo-TEM) dialysis->characterization

LNP Formulation and Characterization Workflow.
Mechanism of LNP-mediated mRNA Delivery

LNP_Delivery_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Cellular Uptake and Endosomal Pathway cluster_cytoplasm Cytoplasm (pH 7.4) lnp LNP (Neutral Surface) endocytosis Endocytosis lnp->endocytosis 1. Uptake early_endosome Early Endosome (pH ~6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.5) early_endosome->late_endosome 2. Maturation & Acidification escape Endosomal Escape (Membrane Destabilization) late_endosome->escape 3. Ionizable Lipid Protonation translation mRNA Translation (Ribosome) escape->translation 4. mRNA Release protein Therapeutic Protein translation->protein 5. Protein Synthesis

References

An In-Depth Technical Guide to Early-Stage Research Involving Lipid 16 (DLin-MC3-DMA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipid 16, chemically known as (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate, and more commonly referred to as DLin-MC3-DMA, is a pivotal ionizable cationic lipid in the field of nucleic acid delivery. Its development marked a significant advancement in the potency of lipid nanoparticles (LNPs) for the in vivo delivery of small interfering RNA (siRNA) and messenger RNA (mRNA). This guide provides a comprehensive overview of the fundamental properties, synthesis, formulation, and biological mechanisms of this compound, intended to serve as a core resource for researchers in drug development.

Core Properties of this compound (DLin-MC3-DMA)

This compound is an amphiphilic molecule featuring a tertiary amine head group and two long, unsaturated hydrocarbon tails. This structure is critical to its function as a component of LNPs, enabling the encapsulation of nucleic acids and facilitating their delivery into target cells.

Physicochemical and Quantitative Data

The efficacy of this compound is intrinsically linked to its physicochemical properties, most notably its pKa. The pKa of the ionizable amine is a key determinant of both the efficiency of nucleic acid encapsulation and the subsequent endosomal escape.

PropertyValueReference
Chemical Name (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate[]
Synonyms DLin-MC3-DMA, MC3[2]
Molecular Formula C₄₃H₇₉NO₂[2]
Molecular Weight 642.11 g/mol [2]
pKa 6.44[2]
In Vivo Efficacy of this compound-Containing LNPs

The potency of this compound-formulated LNPs has been extensively demonstrated in preclinical models for the delivery of siRNA. The median effective dose (ED50) is a key metric for evaluating this potency.

ApplicationModelTarget GeneED50Reference
Gene SilencingMouseFactor VII~0.03 mg/kg[3]
Gene SilencingMouseFactor VII~0.02 mg/kg[3]

Experimental Protocols

Synthesis of this compound (DLin-MC3-DMA)

The following is a representative synthetic protocol for DLin-MC3-DMA, based on established chemical synthesis routes.

Materials:

Procedure:

  • Dissolve DLin-MeOH (1.0 eq) in dichloromethane in a round-bottom flask.

  • To the solution, add EDC·HCl (1.5 eq), diisopropylamine (1.5 eq), and a catalytic amount of DMAP (0.1 eq).

  • Stir the reaction mixture at room temperature for 5 minutes.

  • Add 4-(dimethylamino)butyric acid hydrochloride (1.4 eq) to the reaction mixture.

  • Continue stirring at room temperature overnight.

  • Upon completion, the reaction is worked up using a standard aqueous extraction procedure.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield pure DLin-MC3-DMA.[]

Preparation of Lipid Nanoparticles (LNPs) using Microfluidics

This protocol describes the formulation of this compound-containing LNPs for nucleic acid delivery using a microfluidic mixing device.

Materials:

  • This compound (DLin-MC3-DMA) in ethanol (B145695)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) in ethanol

  • Cholesterol in ethanol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-DMG) in ethanol

  • Nucleic acid (siRNA or mRNA) in an aqueous citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a lipid stock solution in ethanol containing this compound, DSPC, cholesterol, and PEG-DMG at a molar ratio of 50:10:38.5:1.5.[4]

  • Prepare the nucleic acid solution in a low pH aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0).

  • Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another syringe.

  • Mount the syringes onto a syringe pump connected to a microfluidic mixing cartridge.

  • Set the flow rates to achieve a 3:1 aqueous to alcoholic phase ratio.

  • Initiate the flow to mix the two solutions within the microfluidic device, leading to the self-assembly of LNPs.

  • Collect the resulting LNP dispersion.

  • Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.

  • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Characterization of LNPs

3.3.1 Particle Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in PBS.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size and PDI using a DLS instrument.

    • Perform measurements in triplicate and report the average values.

3.3.2 Zeta Potential Measurement:

  • Technique: Electrophoretic Light Scattering (ELS)

  • Procedure:

    • Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl).

    • Load the sample into a specialized zeta potential cuvette.

    • Measure the electrophoretic mobility of the particles, from which the zeta potential is calculated.

    • Perform measurements at both acidic and physiological pH to assess the charge-reversal properties.

Signaling Pathways and Mechanisms of Action

Systemic Administration and Hepatocyte Targeting

Upon intravenous administration, LNPs containing this compound acquire a protein corona, with Apolipoprotein E (ApoE) being a key component for liver targeting.[5]

G cluster_bloodstream Bloodstream cluster_hepatocyte Hepatocyte LNP LNP (this compound) LNP_ApoE LNP-ApoE Complex LNP->LNP_ApoE Protein Corona Formation ApoE Apolipoprotein E ApoE->LNP_ApoE LDLR Low-Density Lipoprotein Receptor (LDLR) LNP_ApoE->LDLR Binding Endocytosis Receptor-Mediated Endocytosis LDLR->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome

Caption: ApoE-mediated uptake of this compound LNPs by hepatocytes.

Intracellular Trafficking and Endosomal Escape

The acidic environment of the endosome is crucial for the endosomal escape of the nucleic acid payload. The tertiary amine of this compound becomes protonated, leading to the disruption of the endosomal membrane.

G cluster_endosome Endosomal Pathway cluster_escape Endosomal Escape Mechanism Early_Endosome Early Endosome (pH ~6.5) Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Protonation This compound Protonation (pKa ~6.44) Late_Endosome->Protonation Acidification Membrane_Interaction Interaction with Anionic Lipids Protonation->Membrane_Interaction Membrane_Disruption Endosomal Membrane Disruption Membrane_Interaction->Membrane_Disruption Payload_Release Nucleic Acid Release to Cytosol Membrane_Disruption->Payload_Release

Caption: pH-dependent endosomal escape of nucleic acids from LNPs.

Macrophage Targeting

LNPs containing this compound have also been shown to be taken up by macrophages. This uptake can occur through various mechanisms, including macropinocytosis, and is influenced by the protein corona formed on the LNP surface.

G cluster_extracellular Extracellular Space cluster_macrophage Macrophage LNP LNP (this compound) LNP_Corona LNP-Protein Complex LNP->LNP_Corona Protein Corona Formation Serum_Proteins Serum Proteins Serum_Proteins->LNP_Corona Macropinocytosis Macropinocytosis LNP_Corona->Macropinocytosis Non-specific Uptake Endosome Endosome Macropinocytosis->Endosome Phagocytosis Phagocytosis Phagocytosis->Endosome

Caption: Proposed mechanisms of this compound LNP uptake by macrophages.

Experimental Workflows

LNP Formulation and Characterization Workflow

A typical workflow for the preparation and quality control of this compound-based LNPs is outlined below.

G Start Start: Define LNP Composition & Payload Lipid_Prep Prepare Lipid Stock (this compound, DSPC, Chol, PEG-DMG) in Ethanol Start->Lipid_Prep NA_Prep Prepare Nucleic Acid in Aqueous Buffer (pH 4) Start->NA_Prep Mixing Microfluidic Mixing (3:1 Aqueous:Ethanol) Lipid_Prep->Mixing NA_Prep->Mixing Dialysis Dialysis against PBS (pH 7.4) Mixing->Dialysis Sterilization Sterile Filtration (0.22 µm) Dialysis->Sterilization QC Quality Control Sterilization->QC DLS DLS: Size & PDI QC->DLS Pass ELS ELS: Zeta Potential QC->ELS Pass Encapsulation RiboGreen Assay: Encapsulation Efficiency QC->Encapsulation Pass End End: Characterized LNP Formulation DLS->End ELS->End Encapsulation->End

References

An In-depth Technical Guide to Lipid 16 (C-a16) and its Interaction with mRNA for Therapeutic Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of messenger RNA (mRNA) therapeutics has been largely enabled by sophisticated delivery systems, among which lipid nanoparticles (LNPs) have emerged as the clinical frontrunners. The composition of these LNPs, particularly the ionizable lipid component, is a critical determinant of both the efficacy and safety of the encapsulated mRNA. This technical guide provides a comprehensive overview of a novel antioxidant ionizable lipid, C-a16, referred to herein as Lipid 16. We delve into its interaction with mRNA, the physicochemical properties of the resulting LNPs, and the cellular mechanisms governing its function. This document is intended to serve as a detailed resource, offering structured data, in-depth experimental protocols, and visual representations of key biological and experimental processes to facilitate further research and development in the field of mRNA delivery.

Introduction to this compound (C-a16)

This compound, or C-a16, is an advanced ionizable lipid developed to enhance the delivery of mRNA therapeutics while mitigating the immunogenicity often associated with LNP formulations.[1] Synthesized through a Mannich reaction-based combinatorial library approach, C-a16 incorporates antioxidant phenol (B47542) groups directly into its structure.[2] This unique characteristic allows it to scavenge intracellular reactive oxygen species (ROS), which are known to contribute to inflammation and can limit the duration of protein expression from the delivered mRNA.[1][2]

The chemical structure of C-a16 is provided below:

SMILES: CCCCCCCCc1cc(CN(Cc2c(O)ccc(CCCCCCCC)c2)CCCCc2nc(C(CCCN(Cc3cc(CCCCCCCC)ccc3O)Cc3c(O)ccc(CCCCCCCC)c3)=O)[nH]c2=O)c(O)cc1

The integration of antioxidant properties into the ionizable lipid backbone represents a significant advancement in LNP technology, aiming to improve the therapeutic window of mRNA-based medicines.

Quantitative Data: Physicochemical Properties of C-a16 LNPs

The formulation of C-a16 into LNPs results in particles with distinct physicochemical characteristics that are crucial for their in vivo performance. The following table summarizes the key quantitative data for C-a16 LNPs, providing a basis for comparison with other delivery systems.[3]

ParameterValueMethod of Determination
Size (Diameter) ~80 - 100 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential Variable (pH-dependent)Electrophoretic Light Scattering (ELS)
Encapsulation Efficiency (EE%) > 95%RiboGreen Assay
pKa 6.746-(p-toluidino)-2-naphthalenesulfonic acid (TNS) Assay

Interaction with mRNA and Cellular Delivery

The interaction between this compound (C-a16) and mRNA is fundamental to the formation and function of the delivery vehicle. This process, along with the subsequent cellular uptake and endosomal escape, is a multi-step journey that ensures the therapeutic payload reaches the cytoplasm where it can be translated into protein.

LNP Formulation and mRNA Encapsulation

The encapsulation of negatively charged mRNA into a lipid-based carrier is facilitated by the ionizable nature of C-a16. The process is typically performed at an acidic pH (e.g., pH 4.0) where the tertiary amine groups of C-a16 are protonated, rendering the lipid positively charged.[4] This positive charge enables strong electrostatic interactions with the phosphate (B84403) backbone of mRNA, driving the self-assembly of the lipids and mRNA into a condensed core structure within the LNP.[4] The other lipid components, namely a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid, contribute to the overall stability and structural integrity of the nanoparticle.[5] Microfluidic mixing is a common and reproducible method for LNP formulation, allowing for precise control over particle size and polydispersity.[6]

LNP_Formation_and_Delivery cluster_formulation LNP Formulation (Microfluidic Mixing) cluster_delivery Cellular Delivery Lipid Mix in Ethanol (B145695) Lipid Mix in Ethanol Microfluidic Mixer Microfluidic Mixer Lipid Mix in Ethanol->Microfluidic Mixer mRNA in Acidic Buffer mRNA in Acidic Buffer mRNA in Acidic Buffer->Microfluidic Mixer LNP-mRNA Complex LNP-mRNA Complex Microfluidic Mixer->LNP-mRNA Complex Endocytosis Endocytosis LNP-mRNA Complex->Endocytosis Systemic Circulation Endosome Endosome Endocytosis->Endosome Acidification Endosomal Acidification Endosome->Acidification Endosomal Escape Endosomal Escape Acidification->Endosomal Escape Protonation of C-a16 Cytoplasm Cytoplasm Endosomal Escape->Cytoplasm mRNA Release Translation Translation Cytoplasm->Translation Therapeutic Protein Therapeutic Protein Translation->Therapeutic Protein

Fig. 1: LNP-mRNA formulation and cellular delivery workflow.
Endosomal Escape: The Critical Step

Following cellular uptake via endocytosis, the LNP-mRNA complex is enclosed within an endosome.[7] The interior of the endosome becomes progressively more acidic, and this drop in pH is the trigger for mRNA release.[8] The pKa of the ionizable lipid is a critical parameter; for C-a16, the pKa of 6.74 is in the optimal range for endosomal escape.[3] As the endosomal pH drops below the pKa of C-a16, the lipid becomes protonated. This leads to a change in the charge of the LNP surface, promoting interaction with the negatively charged lipids of the endosomal membrane.[8] This interaction is thought to induce a phase transition in the lipid arrangement, disrupting the endosomal membrane and allowing the encapsulated mRNA to escape into the cytoplasm.[9]

Signaling Pathways in LNP-mediated Immune Activation

While designed for therapeutic delivery, LNPs are not immunologically inert. The ionizable lipid component, in particular, can be recognized by the innate immune system, leading to the activation of signaling pathways that can influence both the efficacy and the side-effect profile of the mRNA therapeutic.

TLR4-Mediated Innate Immune Sensing

Recent studies have shown that ionizable lipids within LNPs can be recognized by Toll-like receptor 4 (TLR4), a pattern recognition receptor typically involved in sensing bacterial lipopolysaccharide.[6][10] This recognition can occur at the cell surface and does not necessarily require endocytosis.[10] The activation of TLR4 initiates a downstream signaling cascade that leads to the activation of key transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs).[6][10] These transcription factors then drive the expression of pro-inflammatory cytokines and type I interferons, contributing to the adjuvant effect of the LNP formulation.[9]

TLR4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LNP LNP (C-a16) TLR4 TLR4 LNP->TLR4 Recognition MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 TBK1 TBK1 TRAF6->TBK1 IKK Complex IKK Complex TAK1->IKK Complex NF-kB NF-κB IKK Complex->NF-kB Gene Expression Pro-inflammatory Cytokine & Type I IFN Genes NF-kB->Gene Expression Translocation IRF3/7 IRF3/7 TBK1->IRF3/7 IRF3/7->Gene Expression Translocation

Fig. 2: TLR4-mediated innate immune signaling by LNPs.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization and evaluation of C-a16 LNPs for mRNA delivery.

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of C-a16 LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

  • C-a16 (ionizable lipid)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)

  • mRNA (e.g., encoding Firefly Luciferase)

  • Ethanol (200 proof, molecular biology grade)

  • Citrate (B86180) buffer (100 mM, pH 4.0)

  • Nuclease-free water

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringes and tubing compatible with the microfluidic device

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve C-a16, DSPC, cholesterol, and DMG-PEG in ethanol to achieve the desired stock concentrations. A typical molar ratio for the lipid components is 50:10:38.5:1.5 (C-a16:DSPC:Cholesterol:DMG-PEG).

  • Prepare mRNA Solution: Dilute the mRNA stock in citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Load the lipid solution into one syringe and the mRNA solution into another.

    • Set the flow rate ratio on the microfluidic device, typically 3:1 (aqueous:organic).

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Dialysis:

    • Transfer the formulated LNPs into a dialysis cassette.

    • Dialyze against sterile PBS at 4°C for at least 2 hours, with several buffer changes, to remove ethanol and un-encapsulated mRNA.

  • Sterilization and Storage:

    • Recover the dialyzed LNP solution.

    • Sterilize by passing through a 0.22 µm filter.

    • Store at 4°C for short-term use or at -80°C for long-term storage.

RiboGreen Assay for mRNA Encapsulation Efficiency

This protocol details the use of the RiboGreen assay to determine the percentage of mRNA successfully encapsulated within the LNPs.

Materials:

  • LNP-mRNA formulation

  • Quant-iT RiboGreen RNA Assay Kit (or equivalent)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Triton X-100 (2% v/v solution in nuclease-free water)

  • Nuclease-free water

  • Black 96-well plate

  • Fluorescence plate reader

Procedure:

  • Prepare RNA Standards: Create a standard curve of the same mRNA used in the formulation by serially diluting it in TE buffer.

  • Sample Preparation:

    • Intact LNPs (Free mRNA): Dilute the LNP-mRNA sample in TE buffer to a concentration that falls within the range of the standard curve.

    • Lysed LNPs (Total mRNA): Dilute the LNP-mRNA sample in TE buffer containing 0.5% Triton X-100 to lyse the LNPs and release the encapsulated mRNA.

  • Assay:

    • Add the RNA standards and prepared samples to the 96-well plate in duplicate.

    • Prepare the RiboGreen working solution by diluting the stock reagent in TE buffer according to the manufacturer's instructions.

    • Add the RiboGreen working solution to all wells.

    • Incubate for 5 minutes at room temperature, protected from light.

  • Measurement: Read the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.

  • Calculation:

    • Determine the concentration of free mRNA and total mRNA from the standard curve.

    • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = ((Total mRNA - Free mRNA) / Total mRNA) * 100

Cryo-Transmission Electron Microscopy (Cryo-TEM) for LNP Characterization

This protocol outlines the general steps for visualizing the morphology and structure of C-a16 LNPs using cryo-TEM.

Materials:

  • LNP-mRNA formulation

  • TEM grids (e.g., copper grids with a lacey carbon film)

  • Vitrification device (e.g., Vitrobot)

  • Liquid ethane (B1197151) and liquid nitrogen

  • Cryo-transmission electron microscope

Procedure:

  • Grid Preparation: Glow-discharge the TEM grids to make them hydrophilic.

  • Sample Application: Apply a small volume (3-4 µL) of the LNP suspension to the grid.

  • Blotting and Plunging:

    • Inside the vitrification device, blot the grid with filter paper to create a thin film of the sample.

    • Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen. This vitrifies the sample, preserving the native structure of the LNPs.

  • Imaging:

    • Transfer the vitrified grid to the cryo-TEM under cryogenic conditions.

    • Acquire images at low electron doses to minimize radiation damage to the sample.

  • Analysis: Analyze the images to determine the size, shape, and internal structure of the LNPs.

In Vivo Luciferase mRNA Delivery and Bioluminescence Imaging

This protocol describes a method to assess the in vivo delivery efficiency of C-a16 LNPs encapsulating luciferase mRNA in a mouse model.

Materials:

  • C-a16 LNPs encapsulating Firefly Luciferase mRNA

  • BALB/c mice (or other appropriate strain)

  • D-luciferin potassium salt

  • Sterile PBS

  • In vivo imaging system (IVIS) or equivalent

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation: Acclimatize the mice to the laboratory conditions.

  • LNP Administration:

    • Dilute the LNP-mRNA formulation in sterile PBS to the desired dose.

    • Administer the LNPs to the mice via intravenous (tail vein) injection.

  • Bioluminescence Imaging:

    • At a predetermined time point post-injection (e.g., 6 hours), anesthetize the mice.

    • Administer D-luciferin solution via intraperitoneal injection.

    • After a short incubation period (e.g., 10 minutes) to allow for substrate distribution, place the mice in the imaging chamber of the IVIS.

    • Acquire bioluminescence images.

  • Data Analysis:

    • Define regions of interest (ROIs) on the images (e.g., whole body, specific organs).

    • Quantify the photon flux within the ROIs to determine the level of luciferase expression, which correlates with the efficiency of mRNA delivery and translation.

TNS Assay for LNP pKa Determination

This protocol details the use of the fluorescent probe 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS) to determine the apparent pKa of the LNP formulation.

Materials:

  • LNP formulation

  • TNS stock solution in DMSO

  • A series of buffers with pH values ranging from 3 to 10

  • Black 96-well plate

  • Fluorescence plate reader

Procedure:

  • Sample Preparation: Dilute the LNP formulation in each of the different pH buffers.

  • Assay:

    • Add the diluted LNP samples to the 96-well plate.

    • Add the TNS working solution to each well. TNS fluoresces when it binds to the protonated, positively charged surface of the LNPs.

    • Incubate for a short period at room temperature.

  • Measurement: Measure the fluorescence intensity at an excitation wavelength of ~321 nm and an emission wavelength of ~447 nm.

  • Analysis:

    • Plot the fluorescence intensity as a function of pH.

    • Fit the data to a sigmoidal curve.

    • The pKa is the pH at which 50% of the maximum fluorescence is observed.

Conclusion

This compound (C-a16) represents a promising advancement in the design of ionizable lipids for mRNA delivery. Its unique antioxidant properties, combined with favorable physicochemical characteristics, offer the potential for enhanced therapeutic efficacy and a more favorable safety profile. The detailed protocols and structured data presented in this guide are intended to provide a solid foundation for researchers and drug developers working to harness the full potential of mRNA-based therapies. Further investigation into the structure-activity relationships of C-a16 and its in vivo performance across various therapeutic applications will be crucial in translating this promising technology into clinical solutions.

References

Preliminary Safety Profile of Lipid 16: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicity studies conducted on Lipid 16, an ionizable cationic amino lipid integral to the formulation of lipid nanoparticles (LNPs) for targeted mRNA delivery. The data herein is collated from the seminal study by Naidu et al. (2023), which introduced a combinatorial library of lipid nanoparticles for cell type-specific mRNA delivery.[1][2][3][4] This document is intended to provide researchers and drug development professionals with the foundational knowledge of this compound's early safety profile, including detailed experimental protocols and a summary of quantitative findings.

Executive Summary

This compound has been identified as a component of lipid nanoparticles that demonstrates a potent and specific delivery of mRNA to CD11bhi macrophage populations in vivo.[1][2][3] Preliminary in vivo toxicity assessments indicate that LNPs formulated with this compound exhibit a favorable safety profile, comparable to the widely used SM-102 lipid, with no significant induction of pro-inflammatory cytokines at therapeutic doses. This guide will detail the methodologies employed in these initial toxicity evaluations and present the quantitative data in a structured format for ease of comparison and reference.

Quantitative Toxicity Data

The in vivo toxicity of this compound-formulated LNPs (this compound - LNP) was primarily evaluated by measuring the systemic levels of pro-inflammatory cytokines following intravenous administration in mice. The results were compared against a control group receiving phosphate-buffered saline (PBS) and a group receiving LNPs formulated with the commercial lipid SM-102.

Table 1: In Vivo Cytokine Release Profile Following Intravenous Administration of this compound - LNP

CytokineTreatment GroupConcentration (pg/mL) ± SDTime Point
TNF-α PBSNot Detected2 hours
SM-102 - LNP15.6 ± 5.42 hours
This compound - LNP12.3 ± 4.82 hours
IL-6 PBSNot Detected2 hours
SM-102 - LNP25.8 ± 8.22 hours
This compound - LNP21.5 ± 7.12 hours

Data extracted from Naidu et al. (2023). The study reported no statistically significant difference in cytokine levels between the SM-102 - LNP and this compound - LNP treated groups.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, based on the descriptions in Naidu et al. (2023) and supplemented with standard protocols for similar assays.

Lipid Nanoparticle (LNP) Formulation

Objective: To formulate this compound-containing LNPs encapsulating mRNA for in vivo administration.

Methodology:

  • Lipid Stock Preparation: this compound, cholesterol, DSPC, and DMG-PEG 2000 were dissolved in ethanol (B145695) at a specific molar ratio.

  • mRNA Solution Preparation: Firefly luciferase (fLuc) mRNA was diluted in a citrate (B86180) buffer (pH 4.0).

  • Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution were mixed using a microfluidics device at a defined flow rate ratio (typically 3:1 aqueous to organic phase).[5][6] This rapid mixing process facilitates the self-assembly of the lipids and mRNA into nanoparticles.

  • Purification and Concentration: The resulting LNP solution was dialyzed against PBS (pH 7.4) to remove ethanol and unconjugated components. The purified LNPs were then concentrated using centrifugal filter units.

  • Characterization: The size, polydispersity index (PDI), and zeta potential of the formulated LNPs were determined using dynamic light scattering (DLS). The encapsulation efficiency of mRNA was quantified using a RiboGreen assay.

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_process Processing lipid16 This compound ethanol Ethanol lipid16->ethanol chol Cholesterol chol->ethanol dspc DSPC dspc->ethanol peg DMG-PEG 2000 peg->ethanol mixing Microfluidic Mixing ethanol->mixing mrna fLuc mRNA buffer Citrate Buffer (pH 4.0) mrna->buffer buffer->mixing dialysis Dialysis (PBS, pH 7.4) mixing->dialysis concentration Concentration dialysis->concentration characterization Characterization (DLS, RiboGreen) concentration->characterization

Lipid Nanoparticle Formulation Workflow.
In Vivo Toxicity Assessment: Cytokine Release Assay

Objective: To quantify the systemic pro-inflammatory cytokine response following intravenous administration of this compound - LNPs in a murine model.

Methodology:

  • Animal Model: C57BL/6 mice (female, 6-8 weeks old) were used for the study. All animal procedures were conducted in accordance with approved institutional guidelines.

  • Dosing: Mice were randomly assigned to three groups (n=5 per group):

    • Group 1 (Control): Intravenous injection of sterile PBS.

    • Group 2 (Reference): Intravenous injection of SM-102 - LNPs encapsulating fLuc mRNA (0.5 mg/kg).

    • Group 3 (Test): Intravenous injection of this compound - LNPs encapsulating fLuc mRNA (0.5 mg/kg).

  • Sample Collection: Blood samples were collected via retro-orbital bleeding at 2 hours post-injection. Serum was isolated by centrifugation.

  • Cytokine Analysis: The serum levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) were quantified using a multiplexed enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Cytokine concentrations were calculated based on a standard curve. Statistical significance between groups was determined using a one-way ANOVA with a post-hoc Tukey's test.

In_Vivo_Toxicity_Workflow cluster_animal Animal Dosing cluster_analysis Analysis mice C57BL/6 Mice (n=5/group) grouping Randomized Grouping mice->grouping pbs PBS (i.v.) grouping->pbs sm102 SM-102 LNP (0.5 mg/kg i.v.) grouping->sm102 lipid16 This compound LNP (0.5 mg/kg i.v.) grouping->lipid16 collection Blood Collection (2h post-injection) serum Serum Isolation collection->serum elisa Multiplex ELISA (TNF-α, IL-6) serum->elisa data Data Analysis (ANOVA) elisa->data

In Vivo Cytokine Release Assay Workflow.

Signaling Pathways and Mechanism of Action

The preliminary toxicity studies did not delve into the specific signaling pathways that might be modulated by this compound. However, the focus on TNF-α and IL-6 suggests an initial assessment of the inflammatory response, which is often mediated by pathways such as the NF-κB and MAPK signaling cascades. Cationic lipids in LNPs can potentially interact with Toll-like receptors (TLRs) on immune cells, leading to the activation of these downstream pathways and subsequent cytokine production.[7] The low levels of TNF-α and IL-6 observed for this compound - LNPs suggest a minimal activation of these pro-inflammatory signaling cascades at the tested dose. Further studies are required to elucidate the precise molecular interactions and signaling events associated with this compound.

Inflammatory_Signaling_Hypothesis cluster_cell Immune Cell lnp This compound - LNP tlr Toll-like Receptor (TLR) lnp->tlr Potential Interaction nfkb NF-κB Pathway tlr->nfkb Activation mapk MAPK Pathway tlr->mapk Activation cytokines TNF-α, IL-6 Production nfkb->cytokines mapk->cytokines

Hypothesized Inflammatory Signaling Pathway.

Conclusion

The preliminary in vivo toxicity data for this compound, as presented in the foundational study by Naidu et al. (2023), suggests a favorable acute safety profile. When formulated into LNPs for mRNA delivery, this compound did not induce a significant pro-inflammatory cytokine response in mice at a dose of 0.5 mg/kg, performing comparably to the established SM-102 lipid. The detailed experimental protocols provided in this guide offer a basis for the replication and further investigation of this compound's toxicological properties. Future studies should aim to explore a broader range of doses, long-term toxicity, and the specific molecular pathways involved in the interaction of this compound-LNPs with biological systems. This will be crucial for the continued development of this compound as a component of next-generation, cell-specific mRNA therapeutics.

References

Methodological & Application

Protocol for the Formulation of Lipid 16-Based Lipid Nanoparticles for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including messenger RNA (mRNA). The composition of these LNPs is critical to their efficacy and safety. This document provides a detailed protocol for the formulation of LNPs using Lipid 16, a novel ionizable lipid that has demonstrated high specificity for CD11bhi macrophages, offering potential for targeted mRNA delivery without the need for additional targeting ligands.[1] The protocol outlines the preparation of lipid stock solutions, the formulation of LNPs using a microfluidic mixing method, and subsequent purification and characterization steps.

Core Components of LNP Formulation

The formulation of stable and effective LNPs relies on the self-assembly of four key lipid components in a specific ratio when mixed with an aqueous solution containing the mRNA cargo.[2]

  • Ionizable Lipid (this compound): This is the core functional component responsible for encapsulating the negatively charged mRNA at a low pH and facilitating its release into the cytoplasm at physiological pH.[2][3] this compound is characterized by a hydroxylamine/ethanolamine linker with a linoleyl chain and a non-branched ester chain as its hydrophobic tails.[4]

  • Helper Lipid (e.g., DSPC or DOPE): Phospholipids such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) contribute to the structural integrity of the nanoparticle.[2]

  • Cholesterol: This structural lipid enhances the stability and rigidity of the LNP by filling gaps in the lipid bilayer.[2]

  • PEGylated Lipid (e.g., DMG-PEG 2000): A lipid conjugated to polyethylene (B3416737) glycol (PEG) stabilizes the nanoparticle, prevents aggregation, and can prolong its circulation time in the bloodstream.[2]

Experimental Protocols

Materials and Equipment
  • Lipids:

    • Ionizable this compound

    • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

    • Cholesterol

    • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • mRNA: mRNA transcript of interest (e.g., encoding a therapeutic protein or antigen)

  • Solvents and Buffers:

  • Equipment:

    • Microfluidic mixing device (e.g., NanoAssemblr®)

    • Syringes and tubing compatible with the microfluidic device

    • Vortex mixer

    • Heating block or water bath

    • Dialysis cassettes (e.g., 10 kDa MWCO) or tangential flow filtration (TFF) system

    • Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement

    • Zeta potential analyzer

    • Fluorometer and RNA quantification assay kit (e.g., RiboGreen™)

    • Sterile filters (0.22 µm)

Preparation of Stock Solutions
  • Lipid Stock Solutions (in Ethanol):

    • Prepare individual stock solutions of this compound, DSPC, Cholesterol, and DMG-PEG 2000 in 100% ethanol.

    • Gentle heating (e.g., at 37°C) may be necessary to ensure complete dissolution of the lipids.[5]

    • A common starting concentration for the mixed lipid stock is 25 mM total lipid.[6]

  • Mixed Lipid Solution (Ethanol Phase):

    • Combine the individual lipid stock solutions to achieve the desired molar ratio. A typical starting molar ratio for ionizable lipid-based LNPs is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid) .[6][7]

    • Vortex the mixed lipid solution to ensure homogeneity.

  • mRNA Solution (Aqueous Phase):

    • Thaw the mRNA stock solution on ice.

    • Dilute the mRNA to the desired concentration in a low pH buffer, such as 50 mM citrate buffer (pH 4.0).

LNP Formulation via Microfluidic Mixing

Microfluidic mixing provides a rapid and reproducible method for LNP formulation, allowing for precise control over particle size and distribution.[8]

  • System Setup:

    • Prime the microfluidic mixing device with ethanol and the aqueous buffer according to the manufacturer's instructions.

  • Loading Syringes:

    • Load the mixed lipid solution (ethanol phase) into one syringe.

    • Load the mRNA solution (aqueous phase) into a separate syringe.

  • Mixing Process:

    • Set the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to organic phase on the microfluidic device. A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Ethanol).[7][9]

    • Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the lipids around the mRNA, forming the LNPs.

Purification and Concentration
  • Dilution:

    • Immediately after formation, dilute the LNP solution with a neutral buffer, such as PBS (pH 7.4), to raise the pH and stabilize the nanoparticles.

  • Purification:

    • To remove ethanol and unencapsulated mRNA, perform dialysis against PBS (pH 7.4) using a 10 kDa MWCO cassette.[9] Alternatively, for larger volumes, a tangential flow filtration (TFF) system can be used for diafiltration and concentration.

  • Sterile Filtration:

    • Filter the final LNP formulation through a 0.22 µm sterile filter for use in cell culture or in vivo studies.

Data Presentation

Table 1: Recommended Lipid Composition and Molar Ratios for this compound LNP Formulation
ComponentMolar Ratio (%)Role in Formulation
Ionizable this compound50mRNA encapsulation and endosomal escape
DSPC10Structural integrity
Cholesterol38.5LNP stability and rigidity
DMG-PEG 20001.5Stabilization and prevention of aggregation
Table 2: Typical Process Parameters for Microfluidic-Based LNP Formulation
ParameterRecommended Value
Total Flow Rate (TFR)12 mL/min
Flow Rate Ratio (Aqueous:Ethanol)3:1
N:P Ratio~6
Lipid:mRNA Weight Ratio10-30:1
N:P ratio refers to the molar ratio of the nitrogen atoms in the ionizable lipid to the phosphate (B84403) groups in the mRNA.[10]
Table 3: Expected Physicochemical Properties of this compound LNPs
ParameterTarget RangeCharacterization Method
Particle Size (Z-average)80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta PotentialNear-neutral at pH 7.4Electrophoretic Light Scattering (ELS)
Encapsulation Efficiency> 90%RiboGreen™ Assay

Visualization of Experimental Workflow

LNP_Formulation_Workflow This compound LNP Formulation Workflow cluster_prep Solution Preparation cluster_formulation LNP Formulation cluster_purification Purification & Characterization lipid_stock Prepare Individual Lipid Stock Solutions (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol mix_lipids Create Mixed Lipid Solution (Ethanol Phase) Molar Ratio 50:10:38.5:1.5 lipid_stock->mix_lipids microfluidics Microfluidic Mixing (TFR: 12 mL/min, FRR: 3:1) mix_lipids->microfluidics Ethanol Phase mrna_solution Prepare mRNA Solution (Aqueous Phase) in Citrate Buffer (pH 4.0) mrna_solution->microfluidics Aqueous Phase dilution Dilution with PBS (pH 7.4) microfluidics->dilution purify Dialysis or TFF dilution->purify sterile_filter Sterile Filtration (0.22 µm) purify->sterile_filter characterization Physicochemical Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) sterile_filter->characterization

Caption: Workflow for the formulation of this compound LNPs.

Conclusion

This protocol provides a comprehensive guide for the formulation and characterization of this compound-based LNPs for mRNA delivery. The use of a microfluidic mixing system ensures reproducible and scalable production of LNPs with controlled physicochemical properties. By following this protocol, researchers can generate high-quality LNPs for preclinical evaluation of targeted mRNA therapeutics. It is important to note that the provided molar ratios and process parameters are starting points and may require further optimization depending on the specific mRNA cargo and desired LNP characteristics.

References

Application Notes and Protocols for In Vivo mRNA Delivery Using Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of messenger RNA (mRNA) in vivo has emerged as a transformative platform for a wide range of therapeutic applications, including vaccines, protein replacement therapies, and gene editing. Lipid nanoparticles (LNPs) have become the leading non-viral delivery system for mRNA, owing to their ability to protect the fragile mRNA molecule from degradation and facilitate its efficient delivery into target cells.[1][2] This document provides detailed application notes and protocols for the formulation, characterization, and in vivo administration of mRNA-LNPs.

Data Presentation

Table 1: Formulation Parameters of Common mRNA Lipid Nanoparticles

This table summarizes the molar ratios of lipid components and the nitrogen-to-phosphate (N/P) ratios for several widely used LNP formulations. The N/P ratio, which represents the charge balance between the ionizable lipid and the mRNA, is a critical parameter influencing encapsulation efficiency and transfection potency.[3]

LNP FormulationIonizable Lipid (molar %)Helper Lipid (molar %)Cholesterol (molar %)PEG-Lipid (molar %)N/P RatioReference
SM-102 based 5010 (DSPC)38.51.5 (DMG-PEG2000)6[4]
DLin-MC3-DMA based 5010 (DSPC)38.51.5 (DMG-PEG)6[5]
C12-200 based 3516 (DOPE)46.52.5 (C14-PEG2000)10:1 (weight ratio)[6]
244-cis based 26.520 (DOPE)521.5 (C16-PEG Ceramide)10:1 (weight ratio)[4]
DOPE based (general) 4810 (DOPE)402 (C14-PEG-2000)5.1[3]
DDAB based 4010 (DSPC)482 (DMG-PEG2000)5.6[7]
Table 2: Physicochemical Properties of mRNA Lipid Nanoparticles

The physicochemical properties of LNPs, such as size, polydispersity index (PDI), and zeta potential, are crucial for their in vivo performance, influencing their biodistribution, cellular uptake, and immunogenicity.[3]

LNP FormulationAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)mRNA Encapsulation Efficiency (%)Reference
SM-102 based ~80-100< 0.2-5 to -10> 90[4]
DLin-MC3-DMA based ~80< 0.2Near-neutral> 95[5]
C12-200 based 76.160.098-92.3[6]
eGFP mRNA LNP 34.2 ± 0.80.29 ± 0.0811.5 ± 2.4-[8]
Cy5-Luc mRNA LNP 38.8 ± 1.3-7.4 ± 1.4-[8]
Fluc-mRNA-LNP ~153< 0.3-12.8 to -20.2-[9]
Various Formulations 112.2< 0.2-5.72393.96[10]
Table 3: In Vivo Performance and Biodistribution of mRNA Lipid Nanoparticles

The in vivo biodistribution of LNPs is a key determinant of their therapeutic efficacy and potential off-target effects. Following intravenous administration, many LNP formulations exhibit a strong tropism for the liver.

LNP FormulationAnimal ModelAdministration RoutePrimary Organ of AccumulationNotesReference
Fluc-mRNA LNP C57BL/6 miceIntravenousLiverStrong bioluminescence signal in the upper abdomen.[11]
Luciferase mRNA LNP BALB/c miceIntramuscularInjection site, Liver, SpleenSmaller LNPs showed greater systemic circulation and accumulation in the liver and spleen.[12]
b-mRNA LNPs MiceIntravenousLiver, SpleenDelivery quantified using barcoded mRNA and deep sequencing.
FLuc mRNA-LNP Balb/c miceIntravenous, Intramuscular, IntradermalDependent on routeImaging performed at 4h and 24h post-injection.[13]
Fluc mRNA LNP Albino B6 miceIntravenousLiver, SpleenHigh-density LNP fractions were found to be the least potent.[2]

Experimental Protocols

Protocol 1: Formulation of mRNA-LNPs using Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device, which allows for precise control over particle size and distribution.[14]

Materials:

  • Ionizable lipid, helper lipid, cholesterol, and PEG-lipid dissolved in ethanol (B145695).

  • mRNA dissolved in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0).[11]

  • Microfluidic mixing device and syringe pumps.

  • Dialysis cassettes (e.g., 10 kDa MWCO).

  • Sterile, RNase-free PBS.

Procedure:

  • Preparation of Lipid and mRNA Solutions:

    • Prepare a stock solution of the lipid mixture in ethanol at the desired molar ratios (see Table 1).

    • Dilute the mRNA to the desired concentration in the low pH buffer.

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the lipid solution into one syringe and the mRNA solution into another.

    • Set the flow rates of the syringe pumps to achieve the desired volumetric ratio of aqueous to organic phase (typically 3:1).

    • Initiate the mixing process and collect the resulting LNP solution.

  • Purification and Buffer Exchange:

    • Transfer the collected LNP solution to a dialysis cassette.

    • Dialyze against sterile PBS at 4°C for at least 6 hours, with at least two buffer changes, to remove ethanol and raise the pH.

  • Sterilization and Storage:

    • Sterile-filter the purified LNP solution through a 0.22 µm syringe filter.

    • Store the final mRNA-LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of mRNA-LNPs

1. Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure: Dilute a small aliquot of the LNP solution in PBS. Analyze the sample using a DLS instrument to determine the Z-average diameter and PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse and homogenous population of nanoparticles.[14]

2. Zeta Potential Measurement:

  • Technique: Electrophoretic Light Scattering (ELS).

  • Procedure: Dilute the LNP solution in a low ionic strength buffer (e.g., 0.1x PBS) to minimize the effects of charge screening.[3] Measure the electrophoretic mobility to determine the zeta potential.

3. mRNA Encapsulation Efficiency:

  • Technique: RiboGreen Assay.

  • Procedure:

    • Prepare two sets of LNP samples. In one set, add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and release the encapsulated mRNA.

    • Add RiboGreen reagent to both sets of samples and measure the fluorescence intensity.

    • The encapsulation efficiency is calculated as: (Total Fluorescence - Fluorescence of intact LNPs) / Total Fluorescence * 100%.[14]

Protocol 3: In Vivo Administration and Evaluation of mRNA-LNP Efficacy

This protocol describes the intravenous administration of mRNA-LNPs encoding a reporter protein (e.g., Firefly Luciferase) in mice to assess delivery efficiency and biodistribution.

Materials:

  • mRNA-LNP formulation.

  • 6-8 week old mice (e.g., C57BL/6 or BALB/c).

  • D-Luciferin substrate.

  • In vivo imaging system (IVIS) or equivalent.

Procedure:

  • Administration:

    • Dilute the mRNA-LNP formulation in sterile PBS to the desired concentration.

    • Administer a defined dose (e.g., 0.3-1.0 mg/kg) to the mice via intravenous (tail vein) injection.[2]

  • In Vivo Imaging:

    • At a specified time point post-injection (e.g., 6 hours), administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.[11]

    • Anesthetize the mice and acquire bioluminescence images using an IVIS.

  • Ex Vivo Biodistribution:

    • Following in vivo imaging, euthanize the mice.

    • Harvest major organs (liver, spleen, lungs, heart, kidneys, etc.).

    • Arrange the organs in a petri dish and perform ex vivo bioluminescence imaging to determine the organ-specific expression of the reporter protein.

  • Quantitative Analysis:

    • Quantify the bioluminescence signal (photons/second) from the in vivo and ex vivo images to determine the relative protein expression levels in different organs.

Mandatory Visualizations

Experimental_Workflow cluster_Formulation 1. LNP Formulation cluster_Characterization 2. Characterization cluster_InVivo 3. In Vivo Evaluation Lipids Lipid Mixture (in Ethanol) Mixer Microfluidic Mixing Lipids->Mixer mRNA mRNA (in Citrate Buffer) mRNA->Mixer Purification Dialysis & Purification Mixer->Purification Formulated_LNP mRNA-LNP Formulation Purification->Formulated_LNP DLS Size & PDI (DLS) Formulated_LNP->DLS Zeta Zeta Potential (ELS) Formulated_LNP->Zeta Encapsulation Encapsulation Efficiency (RiboGreen Assay) Formulated_LNP->Encapsulation Injection IV Injection (Mouse Model) Formulated_LNP->Injection Imaging In Vivo Imaging (Bioluminescence) Injection->Imaging Biodistribution Ex Vivo Biodistribution Imaging->Biodistribution Analysis Data Analysis Biodistribution->Analysis

Caption: Experimental workflow for in vivo mRNA delivery using LNPs.

Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cellular Target Cell cluster_Endosome Endosome (pH ~6.5) cluster_Late_Endosome Late Endosome / Lysosome (pH ~5.0) LNP mRNA-LNP Endocytosed_LNP Endocytosed LNP LNP->Endocytosed_LNP Endocytosis Protonation Ionizable Lipid Protonation Endocytosed_LNP->Protonation Membrane_Destabilization Endosomal Membrane Destabilization Protonation->Membrane_Destabilization mRNA_Release mRNA Release Membrane_Destabilization->mRNA_Release Cytoplasm Cytoplasm mRNA_Release->Cytoplasm Translation Translation (Ribosome) Cytoplasm->Translation Protein Therapeutic Protein Translation->Protein

Caption: Mechanism of LNP-mediated mRNA delivery and endosomal escape.

References

Application Notes and Protocols: A Step-by-Step Guide to Lipid Nanoparticle (LNP) Assembly using an Ionizable Lipid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, including messenger RNA (mRNA) and small interfering RNA (siRNA). Their success is exemplified by their use in mRNA-based COVID-19 vaccines and the first FDA-approved siRNA therapy, Onpattro®[1][][3][4]. The precise formulation and assembly of these nanoparticles are critical for their efficacy, dictating key attributes such as encapsulation efficiency, particle size, stability, and ultimately, the successful delivery of the therapeutic payload[1].

This guide provides a detailed, step-by-step protocol for the assembly of LNPs using a representative ionizable lipid, referred to here as "Lipid 16." While specific protocols for a lipid named "this compound" are not publicly available, this document outlines a generalized and adaptable protocol based on established methodologies for LNP production with similar ionizable lipids[1]. The principles and procedures described herein can be optimized for various ionizable lipids and nucleic acid payloads.

The fundamental process of LNP formation involves the rapid and controlled mixing of a lipid-containing organic phase (typically ethanol) with an aqueous phase containing the nucleic acid payload at a low pH[1]. This change in solvent polarity triggers the self-assembly of lipids and the encapsulation of the nucleic acid into nanoparticles[1].

Core Components of LNP Formulation

A typical LNP formulation consists of four key lipid components, each with a specific function[][5][6]:

  • Ionizable Cationic Lipid (e.g., this compound): This is a critical component for encapsulating the negatively charged nucleic acid payload. These lipids have a pKa that allows them to be positively charged at a low pH (facilitating complexation with nucleic acids) and nearly neutral at physiological pH (reducing toxicity)[1][6].

  • Helper Lipid (e.g., DSPC): A phospholipid, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), provides structural integrity to the nanoparticle[1][].

  • Cholesterol: This structural lipid enhances the stability and rigidity of the LNP by filling gaps in the lipid bilayer[1][].

  • PEGylated Lipid (e.g., DMG-PEG 2000): A lipid conjugated to polyethylene (B3416737) glycol (PEG) stabilizes the nanoparticle, prevents aggregation, and can prolong its circulation time in the body[1][].

Data Presentation: LNP Formulation Ratios

The molar ratio of the four lipid components is a critical parameter that must be optimized for each specific application. Below are examples of molar ratios used in well-established LNP-based therapeutics.

LNP Formulation Ionizable Lipid Helper Lipid (DSPC) Cholesterol PEGylated Lipid Reference
Patisiran (Onpattro®) 501038.51.5[][7]
BNT162b2 (Pfizer-BioNTech COVID-19 Vaccine) 46.39.442.71.6[]
ARCT-154 (Self-Amplifying mRNA Vaccine) 507403[]
Generalized Starting Ratio 50 10 38.5 1.5 [1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in LNP assembly.

Protocol 1: Preparation of Stock Solutions

Objective: To prepare the necessary lipid and nucleic acid stock solutions for LNP formulation.

Materials:

  • Ionizable Lipid (this compound)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • 200-proof Ethanol (B145695)

  • Nucleic Acid (mRNA or siRNA)

  • 50 mM Citrate (B86180) Buffer (pH 4.0)

  • RNase-free water and labware

Procedure:

  • Lipid Stock Solution (in Ethanol): a. Prepare individual stock solutions of this compound, DSPC, Cholesterol, and DMG-PEG 2000 in 200-proof ethanol at a concentration of 10-50 mg/mL. Gentle heating (up to 60°C) may be necessary to fully dissolve the lipids[1]. b. From the individual stock solutions, prepare a mixed lipid stock solution containing the desired molar ratio of the four lipid components (e.g., 50:10:38.5:1.5)[1].

  • Nucleic Acid Stock Solution (in Aqueous Buffer): a. Dissolve the nucleic acid (mRNA or siRNA) in a 50 mM citrate buffer (pH 4.0) to a final concentration of 0.1-1 mg/mL[1]. The acidic pH is crucial for protonating the ionizable lipid, facilitating complexation with the negatively charged nucleic acid[1].

Protocol 2: LNP Assembly via Microfluidic Mixing

Objective: To formulate LNPs with a controlled and reproducible size distribution using a microfluidic mixing device.

Materials:

  • Lipid Stock Solution (from Protocol 1)

  • Nucleic Acid Stock Solution (from Protocol 1)

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Syringes

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • System Setup: Prime the microfluidic mixing device with ethanol and the aqueous buffer according to the manufacturer's instructions[1].

  • Loading: Load the lipid stock solution (in ethanol) and the nucleic acid stock solution (in aqueous buffer) into separate syringes[1].

  • Mixing: a. Set the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to organic phase. A typical starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Ethanol)[1]. These parameters are critical for controlling particle size and require optimization[1]. b. Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of lipids and the encapsulation of the nucleic acid into LNPs[1].

  • Dilution and Neutralization: Immediately dilute the collected LNP solution with a neutral buffer, such as PBS (pH 7.4), to raise the pH and stabilize the newly formed nanoparticles[1].

Protocol 3: Downstream Processing - Purification and Concentration

Objective: To remove unencapsulated nucleic acids, ethanol, and to concentrate the LNP solution.

Materials:

  • LNP solution (from Protocol 2)

  • Dialysis cassettes (e.g., 10 kDa MWCO) or Tangential Flow Filtration (TFF) system

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure (Option 1: Dialysis):

  • Load the LNP solution into a hydrated dialysis cassette[8].

  • Place the cassette in a beaker containing PBS (pH 7.4) and dialyze for at least two hours, with buffer changes, to remove ethanol and unencapsulated material[8].

  • After dialysis, carefully remove the purified LNP solution from the cassette[8].

Procedure (Option 2: Tangential Flow Filtration - TFF):

  • Set up the TFF system with an appropriate membrane (e.g., desired molecular weight cut-off)[9][10].

  • Circulate the LNP solution through the system, allowing for the removal of smaller molecules (ethanol, free nucleic acids) while retaining the LNPs[9][10].

  • Perform buffer exchange by adding PBS (pH 7.4) to the recirculation reservoir[10].

  • Concentrate the LNP solution to the desired final concentration.

Protocol 4: LNP Characterization

Objective: To determine the critical quality attributes (CQAs) of the formulated LNPs.

Materials:

  • Purified LNP solution (from Protocol 3)

  • Dynamic Light Scattering (DLS) instrument

  • RiboGreen® assay kit (or similar for nucleic acid quantification)

  • Spectrofluorometer

Procedure:

  • Particle Size and Polydispersity Index (PDI): a. Dilute a small aliquot of the LNP solution in PBS. b. Measure the hydrodynamic diameter (size) and PDI using a DLS instrument[11][12]. An acceptable PDI is typically < 0.2[13].

  • Encapsulation Efficiency (%EE): a. Prepare a standard curve of the nucleic acid using the RiboGreen® assay[3]. b. Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100) to determine the total amount of encapsulated nucleic acid. c. Calculate the %EE using the following formula: %EE = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

Visualizations

LNP Assembly Workflow

LNP_Assembly_Workflow cluster_prep Preparation of Stock Solutions cluster_formulation LNP Formulation cluster_processing Downstream Processing cluster_characterization Characterization Lipids This compound, DSPC, Cholesterol, PEG-Lipid LipidSol Lipid Stock Solution (in Ethanol) Lipids->LipidSol Ethanol Ethanol Ethanol->LipidSol NucleicAcid mRNA or siRNA NASol Nucleic Acid Stock Solution (Aqueous) NucleicAcid->NASol Buffer Citrate Buffer (pH 4.0) Buffer->NASol Mixing Microfluidic Mixing LipidSol->Mixing NASol->Mixing LNPs_raw Raw LNP Solution Mixing->LNPs_raw Purification Purification (Dialysis or TFF) LNPs_raw->Purification Concentration Concentration Purification->Concentration LNPs_final Final LNP Product Concentration->LNPs_final DLS Size & PDI (DLS) LNPs_final->DLS EE Encapsulation Efficiency (%) LNPs_final->EE

Caption: Workflow for LNP Assembly and Characterization.

LNP Self-Assembly Logic

LNP_Self_Assembly Start Start: Separate Phases LipidPhase Lipid Mix in Ethanol (this compound, DSPC, Chol, PEG-Lipid) Start->LipidPhase AqueousPhase Nucleic Acid in Aqueous Buffer (pH 4.0) Start->AqueousPhase Mixing Rapid Microfluidic Mixing LipidPhase->Mixing AqueousPhase->Mixing PolarityChange Solvent Polarity Change (Ethanol Dilution) Mixing->PolarityChange ChargeInteraction Charge Interaction: (+) Ionizable Lipid (-) Nucleic Acid Mixing->ChargeInteraction SelfAssembly Self-Assembly PolarityChange->SelfAssembly ChargeInteraction->SelfAssembly CoreFormation Hydrophobic Core Formation & Nucleic Acid Encapsulation SelfAssembly->CoreFormation ShellFormation Lipid Shell Formation (DSPC, Cholesterol, PEG-Lipid) SelfAssembly->ShellFormation End Result: LNP Formation CoreFormation->End ShellFormation->End

Caption: Logical flow of LNP self-assembly during microfluidic mixing.

References

Application Notes and Protocols for Lipid Nanoparticle-Mediated Gene Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Applications of DLin-MC3-DMA in Gene Therapy Research

Audience: Researchers, scientists, and drug development professionals.

Note: Initial searches for "Lipid 16" did not yield a specific, widely documented lipid under this designation. Therefore, these application notes focus on DLin-MC3-DMA , a clinically advanced and extensively characterized ionizable lipid that serves as a representative model for lipid-based gene delivery systems. The principles and protocols described herein are broadly applicable to the formulation and evaluation of lipid nanoparticles (LNPs) for therapeutic gene delivery.

Introduction

DLin-MC3-DMA is a potent, ionizable cationic lipid that has become a cornerstone in the development of nucleic acid therapeutics. Its pH-responsive nature, being near-neutral at physiological pH and becoming positively charged in the acidic environment of endosomes, is crucial for the efficient encapsulation of anionic nucleic acid payloads (such as mRNA and siRNA) and their subsequent release into the cytoplasm of target cells. This characteristic minimizes toxicity associated with permanently cationic lipids while maximizing delivery efficiency. DLin-MC3-DMA is a key component of the FDA-approved siRNA therapeutic, Onpattro®, for the treatment of hereditary transthyretin-mediated amyloidosis, highlighting its clinical significance.

These application notes provide an overview of the use of DLin-MC3-DMA in gene therapy research, including detailed protocols for the formulation of lipid nanoparticles (LNPs), and methods for their in vitro and in vivo evaluation.

Data Presentation

Physicochemical Characteristics of DLin-MC3-DMA LNPs

The physical properties of LNPs are critical for their in vivo performance. The following table summarizes typical characteristics of DLin-MC3-DMA-based LNPs formulated for gene delivery.

ParameterTypical ValueMethod of Analysis
Molar Ratio (DLin-MC3-DMA:DSPC:Cholesterol:PEG-Lipid) 50:10:38.5:1.5-
Hydrodynamic Diameter (Size) 70 - 90 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.15Dynamic Light Scattering (DLS)
Zeta Potential (at neutral pH) Near-neutral to slightly negativeLaser Doppler Velocimetry
Nucleic Acid Encapsulation Efficiency > 90%RiboGreen Assay
pKa 6.2 - 6.52-(p-Toluidinyl)naphthalene-6-sulfonic acid (TNS) Assay
In Vitro Transfection Efficiency of DLin-MC3-DMA LNPs

The ability of LNPs to transfect cells and facilitate protein expression (for mRNA) or gene silencing (for siRNA) is a key measure of their efficacy.

Cell LineNucleic AcidTransfection EfficiencyAssay
HeLaFLuc mRNAEfficient protein expressionLuciferase Assay[1]
Huh7GFP mRNAHigh level of GFP expressionFluorescence Microscopy[2]
Primary HepatocytessiRNAPotent gene silencingqPCR or Western Blot
Antigen-Presenting Cells (e.g., Dendritic Cells)GAPDH siRNA~80% gene silencing at 5 µg/mLWestern Blot[3]
In Vivo Gene Silencing Efficacy of DLin-MC3-DMA LNPs (siRNA)

The in vivo potency of DLin-MC3-DMA LNPs is typically evaluated by measuring the knockdown of a target gene, often a liver-expressed protein.

Animal ModelTarget GeneMedian Effective Dose (ED₅₀)Route of Administration
MouseFactor VII~0.005 mg/kgIntravenous (IV)[4]
Non-human PrimateTransthyretin (TTR)~0.03 mg/kgIntravenous (IV)[4]
In Vivo Protein Expression with DLin-MC3-DMA LNPs (mRNA)

The efficacy of mRNA delivery is assessed by measuring the expression of the encoded protein.

Animal ModelReporter GeneExpression LevelsRoute of Administration
MouseFirefly Luciferase (FLuc)High expression in the liver 4h post-injectionIntravenous (IV)
Toxicity Profile of DLin-MC3-DMA LNPs

While generally well-tolerated, high doses of LNPs can induce toxicity.

AssayObservationNotes
In Vitro Cell Viability Minimal cytotoxicity observed at effective transfection concentrations.Cell viability can be assessed using assays like MTT or Alamar Blue.
In Vivo Liver Enzyme Levels (ALT/AST) Can be elevated at higher doses.Indicates potential liver toxicity.
Inflammatory Cytokine Production Can induce pro-inflammatory cytokines (e.g., IL-1β), although generally less potent than other ionizable lipids like SM-102.An important consideration for immunogenicity.

Experimental Protocols

Protocol for Formulation of DLin-MC3-DMA LNPs for mRNA/siRNA Delivery

This protocol describes the preparation of LNPs using the widely adopted microfluidic mixing method, which allows for rapid and reproducible formulation.

Materials:

  • DLin-MC3-DMA

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-DMG 2000)

  • mRNA or siRNA cargo

  • Absolute ethanol (B145695) (RNase-free)

  • Citrate (B86180) buffer (e.g., 50 mM, pH 4.0, RNase-free)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Dialysis cassettes (MWCO 3.5-10 kDa) or tangential flow filtration system

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Dissolve DLin-MC3-DMA, DSPC, cholesterol, and PEG-DMG 2000 in absolute ethanol to achieve a final molar ratio of 50:10:38.5:1.5.

    • The total lipid concentration in the ethanolic solution should be optimized based on the microfluidic system used (typically 10-20 mg/mL).

    • Ensure all lipids are fully dissolved to form a clear solution.

  • Preparation of Nucleic Acid Solution (Aqueous Phase):

    • Dissolve the mRNA or siRNA in the citrate buffer (pH 4.0).

    • The concentration of the nucleic acid will depend on the desired final lipid-to-nucleic acid ratio.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid stock solution into the organic phase inlet and the nucleic acid solution into the aqueous phase inlet.

    • Typically, a flow rate ratio of 3:1 (aqueous:organic) is used.

    • The rapid mixing of the two phases at the microfluidic interface leads to the self-assembly of LNPs with the nucleic acid encapsulated.

  • Purification and Buffer Exchange:

    • The resulting LNP suspension will contain ethanol and be at a low pH.

    • Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using an appropriate MWCO dialysis cassette to remove ethanol and raise the pH.

    • Alternatively, use a tangential flow filtration (TFF) system for larger scale preparations.

  • Sterilization and Storage:

    • Filter-sterilize the final LNP formulation through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol for In Vitro Transfection

Materials:

  • Cultured cells (e.g., HeLa, Huh7)

  • Complete cell culture medium

  • DLin-MC3-DMA LNPs encapsulating the nucleic acid of interest

  • Assay-specific reagents (e.g., luciferase assay substrate, antibodies for Western blot)

Procedure:

  • Cell Seeding:

    • Seed cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

    • Incubate the cells overnight to allow for attachment.

  • Transfection:

    • Dilute the LNP formulation to the desired final concentration in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the LNPs.

    • Incubate the cells with the LNPs for 24-72 hours, depending on the assay.

  • Analysis:

    • For mRNA delivery (protein expression): Lyse the cells and perform a luciferase assay, Western blot, or flow cytometry for a fluorescent reporter protein.

    • For siRNA delivery (gene silencing): Lyse the cells and quantify the target mRNA levels by qRT-PCR or protein levels by Western blot.

Protocol for In Vivo Gene Silencing Study in Mice

Materials:

  • C57BL/6 mice (or other appropriate strain)

  • DLin-MC3-DMA LNPs encapsulating siRNA against a liver-expressed target (e.g., Factor VII)

  • Saline or PBS for control injections

  • Blood collection supplies

  • Tissue harvesting tools

  • Reagents for analysis (e.g., ELISA kit for protein quantification, qRT-PCR reagents)

Procedure:

  • Animal Acclimatization:

    • Acclimatize mice to the facility for at least one week before the experiment.

  • Administration of LNPs:

    • Administer the LNP-siRNA formulation to the mice via intravenous (tail vein) injection.

    • Include a control group that receives a saline or non-targeting siRNA-LNP injection.

  • Sample Collection:

    • At a predetermined time point (e.g., 24-72 hours post-injection), collect blood samples via submandibular or retro-orbital bleed.

    • Euthanize the mice and harvest the liver and other relevant tissues.

  • Analysis:

    • Isolate serum from the blood samples and quantify the target protein levels using an ELISA kit.

    • Extract RNA from the liver tissue and perform qRT-PCR to determine the level of target mRNA knockdown.

    • Analyze liver tissue for any signs of toxicity (e.g., histology, liver enzyme levels in serum).

Visualizations

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase Lipids DLin-MC3-DMA DSPC Cholesterol PEG-Lipid Ethanol Ethanol Lipids->Ethanol dissolve Microfluidics Microfluidic Mixing Ethanol->Microfluidics NucleicAcid mRNA or siRNA Buffer Citrate Buffer (pH 4.0) NucleicAcid->Buffer dissolve Buffer->Microfluidics LNP_raw LNP Suspension (Low pH, contains Ethanol) Microfluidics->LNP_raw Purification Dialysis or TFF (vs. PBS, pH 7.4) LNP_raw->Purification LNP_final Final LNP Formulation Purification->LNP_final Cellular_Uptake_Pathway cluster_cell Target Cell (e.g., Hepatocyte) LNP LNP in Circulation (Neutral Charge) ApoE ApoE LNP->ApoE binds LNP_ApoE LNP-ApoE Complex ApoE->LNP_ApoE LDLR LDLR Receptor LNP_ApoE->LDLR binds Endocytosis Receptor-Mediated Endocytosis LDLR->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome maturation Release Endosomal Escape Late_Endosome->Release LNP protonation & membrane fusion Payload mRNA / siRNA (Cytoplasm) Release->Payload

References

Application Notes & Protocols for Lipid Nanoparticle-Mediated Targeted Delivery to Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Representative Example Using Piperazine-Derived Lipids

Disclaimer: A specific entity denoted as "Lipid 16" for targeted immune cell delivery was not identified in the available literature. Therefore, this document provides a detailed application note and protocol based on a well-characterized piperazine-derived lipid nanoparticle (LNP) system, referred to as LNP-A10, which has demonstrated efficacy in delivering mRNA to immune cells in vivo. This information is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals working on lipid nanoparticle-based targeted delivery to immune cells.

Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, highlighted by their successful use in mRNA-based vaccines.[1] The versatility of LNPs allows for the encapsulation and protection of delicate cargo, such as mRNA and siRNA, and facilitates their delivery to specific cell types.[2][3] Targeted delivery to immune cells is a particularly promising application, with the potential to revolutionize immunotherapy for cancer, autoimmune diseases, and infectious diseases.[1][4]

This document describes the use of a piperazine-derived ionizable lipid, a key component of the LNP-A10 formulation, for the targeted delivery of mRNA to immune cells.[5] Ionizable lipids are a critical component of modern LNPs; they are positively charged at a low pH, which facilitates nucleic acid encapsulation and endosomal escape, and are neutral at physiological pH, reducing toxicity.[2][6] The unique properties of the piperazine-containing lipid in the LNP-A10 formulation have been shown to confer a natural tropism for immune cells, such as dendritic cells and macrophages, in both the liver and spleen, without the need for specific targeting ligands.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for the LNP-A10 formulation, demonstrating its physicochemical properties and in vivo efficacy.

Table 1: Physicochemical Properties of LNP-A10 [5]

ParameterValue
Lipid Composition (molar ratio)
- Piperazine-based Ionizable Lipid (PPZ-A10)35%
- Cholesterol46.5%
- DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)16%
- C18PEG2K2.5%
Diameter (nm) ~80 nm
Polydispersity Index (PDI) ~0.1
pKa ~6.5

Table 2: In Vivo mRNA Delivery Efficiency of LNP-A10 in Ai14 Mice (1 mg/kg dose)[5]

Cell Type% tdTomato+ Cells (of parent population)
Liver
- Endothelial Cells~10%
- Hepatocytes~5%
- Dendritic Cells~30%
- Kupffer Cells~25%
- Other Immune Cells~15%
Spleen
- Macrophages~20%
- Dendritic Cells~15%
- Other Immune Cells~10%

Experimental Protocols

Lipid Nanoparticle Formulation

This protocol describes the preparation of LNPs encapsulating mRNA using a microfluidic mixing method.[2][7]

Materials:

  • Piperazine-based ionizable lipid (e.g., PPZ-A10)

  • Cholesterol

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • PEG-lipid (e.g., C18PEG2K)

  • mRNA cargo (e.g., Cre recombinase mRNA)

  • Ethanol (B145695) (RNase-free)

  • Aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0, RNase-free)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (e.g., 10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve the piperazine-based ionizable lipid, cholesterol, DOPE, and PEG-lipid in ethanol at the desired molar ratio (e.g., 35:46.5:16:2.5). The final lipid concentration should be between 10-20 mM.

  • Prepare mRNA Solution: Dissolve the mRNA cargo in the aqueous buffer (citrate buffer, pH 4.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Set the flow rate ratio to 3:1 (aqueous:ethanolic).[7] The total flow rate will depend on the specific microfluidic device being used.

    • Initiate the mixing process. The rapid mixing of the two streams will induce the self-assembly of the LNPs, encapsulating the mRNA.

  • Dialysis:

    • Transfer the resulting LNP dispersion to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) for at least 18 hours at 4°C, with at least two changes of buffer. This step is crucial to remove the ethanol and raise the pH, resulting in a stable, neutral-charged LNP formulation.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C. For long-term storage, aliquots can be stored at -80°C.

In Vivo Delivery to Immune Cells in Mice

This protocol describes the systemic administration of mRNA-LNPs to mice to target immune cells.

Materials:

  • mRNA-LNP formulation (from Protocol 3.1)

  • Reporter mice (e.g., Ai14 mice, which express tdTomato upon Cre-mediated recombination)

  • Sterile PBS

  • Insulin syringes (or other appropriate syringes for intravenous injection)

Procedure:

  • Animal Handling: All animal procedures should be performed in accordance with institutional guidelines and approved protocols.

  • Dose Preparation: Dilute the mRNA-LNP formulation in sterile PBS to achieve the desired final dose (e.g., 0.3 - 1.0 mg/kg).

  • Administration: Administer the prepared dose to the mice via intravenous (IV) injection (e.g., through the tail vein).

  • Monitoring and Analysis:

    • Monitor the animals for any adverse effects.

    • After a predetermined time point (e.g., 3 days), euthanize the mice and harvest relevant organs (e.g., liver and spleen).

    • Prepare single-cell suspensions from the harvested organs.

    • Perform flow cytometry analysis to quantify the percentage of tdTomato-positive cells within different immune cell populations (e.g., dendritic cells, macrophages, T cells). Use specific cell surface markers to identify the different immune cell subsets.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Immune Cell Targeting and mRNA Delivery

The following diagram illustrates the proposed mechanism by which the piperazine-derived LNPs target and deliver mRNA to immune cells, leading to protein expression.

G cluster_0 Systemic Circulation (pH 7.4) cluster_1 Immune Cell LNP LNP (Neutral Charge) ApoE Apolipoprotein E (ApoE) LNP->ApoE ApoE Binding Receptor ApoE Receptor (e.g., LDLR) ApoE->Receptor Targeting Endosome Endosome (Acidic pH) Receptor->Endosome Receptor-Mediated Endocytosis mRNA mRNA Endosome->mRNA Endosomal Escape (Protonation of Ionizable Lipid) Ribosome Ribosome mRNA->Ribosome Translation Protein Expressed Protein (e.g., Cre) Ribosome->Protein

Caption: Proposed mechanism of LNP-mediated mRNA delivery to immune cells.

Experimental Workflow for In Vivo Evaluation

The following diagram outlines the key steps in the experimental workflow for evaluating the in vivo efficacy of the LNP formulation.

G formulation 1. LNP Formulation (Microfluidics) characterization 2. Physicochemical Characterization (Size, PDI, pKa) formulation->characterization injection 3. In Vivo Administration (IV Injection in Reporter Mice) characterization->injection harvest 4. Tissue Harvest (Spleen, Liver) injection->harvest processing 5. Single-Cell Suspension Preparation harvest->processing analysis 6. Flow Cytometry Analysis (% Reporter+ Cells) processing->analysis

Caption: Experimental workflow for in vivo evaluation of LNP efficacy.

References

Application Notes and Protocols for the Characterization of Lipid 16 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the experimental setup and protocols for the comprehensive characterization of Lipid 16 (a hypothetical novel ionizable lipid) containing Lipid Nanoparticles (LNPs). These guidelines are designed to assist researchers in obtaining reproducible and reliable data for the development of LNP-based therapeutics.

Introduction

Lipid Nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, such as mRNA and siRNA.[1][2] The critical quality attributes (CQAs) of these LNPs, including particle size, surface charge, morphology, and encapsulation efficiency, directly impact their in vivo performance, safety, and efficacy.[1][3][4] Therefore, a robust analytical strategy is essential throughout the formulation development and manufacturing process.[5][6] This document outlines the key experimental techniques and detailed protocols for the thorough characterization of this compound LNPs.

Key Characterization Parameters and Techniques

A multi-faceted approach employing orthogonal analytical techniques is crucial for a comprehensive understanding of LNP properties. The primary parameters and the most commonly employed analytical methods are summarized in the table below.

Parameter Primary Technique Orthogonal/Complementary Technique(s) Purpose
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Nanoparticle Tracking Analysis (NTA), Cryo-Transmission Electron Microscopy (Cryo-TEM), Tunable Resistive Pulse Sensing (TRPS)To determine the average hydrodynamic diameter and the breadth of the size distribution, which are critical for biodistribution and cellular uptake.[7][8][9][10]
Zeta Potential Electrophoretic Light Scattering (ELS)To measure the surface charge of the LNPs, which influences their stability and interaction with biological membranes.[][12]
Morphology & Ultrastructure Cryo-Transmission Electron Microscopy (Cryo-TEM)To visualize the shape, lamellarity, and internal structure of individual LNPs, and to assess sample homogeneity.[3][4][13][14]
Encapsulation Efficiency & RNA Quantification Fluorescence Spectroscopy (e.g., RiboGreen Assay)Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), UV-Vis Spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS)To quantify the amount of nucleic acid successfully encapsulated within the LNPs, a key indicator of potency.[5][15][16][17][18]
Lipid Composition and Purity High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)Liquid Chromatography-Mass Spectrometry (LC-MS)To confirm the identity and quantify the concentration of each lipid component in the formulation.[5][19]
In Vitro Potency Cell-based Protein Expression Assays (e.g., Luciferase Assay, ELISA)Flow Cytometry for Cellular UptakeTo evaluate the ability of the LNPs to deliver their cargo and induce protein expression in a cellular context.[20][21][22]
In Vivo Performance Animal Models (e.g., mice)Imaging (e.g., IVIS), Biodistribution StudiesTo assess the overall efficacy, biodistribution, and safety profile of the LNP formulation in a living organism.[23][24][25][26]

Experimental Protocols

Objective: To determine the mean hydrodynamic diameter and PDI of this compound LNPs.

Materials:

  • This compound LNP suspension

  • 1x Phosphate-Buffered Saline (PBS), filtered through a 0.22 µm filter

  • DLS instrument (e.g., Malvern Zetasizer)

  • Low-volume disposable cuvettes

Procedure:

  • Equilibrate the DLS instrument to 25°C.

  • Dilute the this compound LNP suspension with filtered 1x PBS to a suitable concentration. The optimal concentration should be determined empirically to ensure a stable and appropriate scattering intensity (typically between 100 and 1000 kcps).

  • Vortex the diluted sample gently for 5-10 seconds.

  • Transfer the diluted sample to a clean, dust-free cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the measurement parameters:

    • Dispersant: Water (refractive index of 1.330, viscosity of 0.8872 mPa·s at 25°C)

    • Material: Liposome (refractive index of 1.45)

    • Equilibration time: 120 seconds

    • Number of measurements: 3

    • Number of runs per measurement: 10-15

  • Initiate the measurement.

  • Record the Z-average diameter (nm) and the Polydispersity Index (PDI). An acceptable PDI for LNP formulations is typically below 0.3.[10]

DLS_Workflow cluster_prep Sample Preparation cluster_measurement DLS Measurement cluster_analysis Data Analysis LNP_Sample This compound LNP Stock Dilution Dilute with filtered PBS LNP_Sample->Dilution Vortex Gentle Vortexing Dilution->Vortex Cuvette Transfer to Cuvette Vortex->Cuvette Instrument Place in DLS Instrument Cuvette->Instrument Set_Params Set Measurement Parameters Instrument->Set_Params Equilibrate Equilibrate at 25°C Set_Params->Equilibrate Measure Initiate Measurement Equilibrate->Measure Data_Output Record Z-average (nm) & PDI Measure->Data_Output

Caption: Workflow for DLS measurement of LNP size and PDI.

Objective: To determine the surface charge of this compound LNPs.

Materials:

  • This compound LNP suspension

  • 10 mM NaCl solution, filtered through a 0.22 µm filter

  • ELS instrument (e.g., Malvern Zetasizer)

  • Folded capillary cells

Procedure:

  • Equilibrate the ELS instrument to 25°C.

  • Dilute the this compound LNP suspension with the filtered 10 mM NaCl solution to a suitable concentration, similar to that used for DLS measurements.

  • Gently mix the diluted sample.

  • Carefully inject the sample into a folded capillary cell, ensuring no air bubbles are introduced.

  • Place the cell into the instrument.

  • Set the measurement parameters:

    • Dispersant: Water

    • Material: Liposome

    • Number of measurements: 3

  • Initiate the measurement.

  • Record the mean zeta potential (mV). It is also crucial to report the conductivity of the sample buffer.[12]

ELS_Workflow cluster_prep Sample Preparation cluster_measurement ELS Measurement cluster_analysis Data Analysis LNP_Sample This compound LNP Stock Dilution Dilute with 10 mM NaCl LNP_Sample->Dilution Mix Gentle Mixing Dilution->Mix Cell_Loading Load into Capillary Cell Mix->Cell_Loading Instrument Place in ELS Instrument Cell_Loading->Instrument Set_Params Set Measurement Parameters Instrument->Set_Params Measure Initiate Measurement Set_Params->Measure Data_Output Record Zeta Potential (mV) Measure->Data_Output

Caption: Workflow for ELS measurement of LNP zeta potential.

Objective: To visualize the morphology and ultrastructure of this compound LNPs.

Materials:

  • This compound LNP suspension

  • TEM grids (e.g., lacey carbon)

  • Vitrification apparatus (e.g., Vitrobot)

  • Liquid ethane (B1197151) and liquid nitrogen

  • Cryo-TEM instrument

Procedure:

  • Glow-discharge the TEM grids to render them hydrophilic.

  • Apply 3-4 µL of the LNP suspension to the grid.[3]

  • Blot the grid to remove excess liquid, leaving a thin film.

  • Plunge-freeze the grid in liquid ethane cooled by liquid nitrogen to vitrify the sample.

  • Transfer the vitrified grid to the cryo-TEM under cryogenic conditions.

  • Image the grid at various magnifications to observe the overall sample distribution and the detailed structure of individual LNPs.

  • Acquire a sufficient number of micrographs for a representative analysis of particle morphology, size distribution, and lamellarity.[13][27]

CryoTEM_Workflow Grid_Prep Glow-discharge TEM grid Sample_App Apply 3-4 µL LNP sample Grid_Prep->Sample_App Blotting Blot to create thin film Sample_App->Blotting Vitrification Plunge-freeze in liquid ethane Blotting->Vitrification Transfer Transfer to Cryo-TEM Vitrification->Transfer Imaging Acquire images at various magnifications Transfer->Imaging Analysis Analyze morphology, size, and structure Imaging->Analysis

Caption: Workflow for Cryo-TEM analysis of LNP morphology.

Objective: To determine the percentage of mRNA encapsulated within the this compound LNPs.

Materials:

  • This compound LNP suspension

  • Quant-iT RiboGreen RNA Assay Kit

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • 1% Triton X-100 solution

  • mRNA standard of known concentration

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare mRNA Standard Curve:

    • Prepare a series of dilutions of the mRNA standard in TE buffer.

  • Prepare Samples:

    • Total RNA: Dilute the LNP suspension in TE buffer containing 1% Triton X-100 to disrupt the LNPs and release the encapsulated RNA.

    • Free RNA: Dilute the LNP suspension in TE buffer without Triton X-100.

  • Assay:

    • Add the diluted standards and samples to the wells of the 96-well plate in triplicate.

    • Prepare the RiboGreen working solution according to the manufacturer's instructions and add it to all wells.

    • Incubate for 5 minutes at room temperature, protected from light.

  • Measurement:

    • Measure the fluorescence using a microplate reader (excitation ~480 nm, emission ~520 nm).

  • Calculation:

    • Determine the concentration of total RNA and free RNA from the standard curve.

    • Calculate the Encapsulation Efficiency (EE%) using the following formula: EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100

RiboGreen_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Std_Curve Prepare mRNA standard curve Plate_Loading Load standards and samples into 96-well plate Std_Curve->Plate_Loading Sample_Prep Prepare LNP samples: - Total RNA (with Triton X-100) - Free RNA (without Triton X-100) Sample_Prep->Plate_Loading Add_Reagent Add RiboGreen working solution Plate_Loading->Add_Reagent Incubate Incubate for 5 min Add_Reagent->Incubate Measure Measure fluorescence (Ex: 480 nm, Em: 520 nm) Incubate->Measure Calculate Calculate Encapsulation Efficiency (%) Measure->Calculate

Caption: Workflow for RiboGreen assay to determine encapsulation efficiency.

In Vitro and In Vivo Evaluation

Following comprehensive physicochemical characterization, the biological activity of this compound LNPs should be assessed.

  • In Vitro Transfection: The potency of the LNPs can be evaluated by transfecting a reporter mRNA (e.g., encoding Luciferase or Green Fluorescent Protein) into a relevant cell line (e.g., HeLa, HepG2).[20][26] Protein expression is then quantified using appropriate assays.[21]

  • In Vivo Studies: Promising formulations are advanced to in vivo models to evaluate their efficacy, biodistribution, and safety. This typically involves administering the LNPs to mice and measuring protein expression in target organs.[23][25][26]

The relationship between the different characterization stages can be visualized as a logical progression from basic physical properties to biological function.

LNP_Characterization_Pyramid cluster_0 Characterization Flow InVivo In Vivo Performance (Efficacy, Biodistribution, Safety) InVitro In Vitro Potency (Protein Expression, Cellular Uptake) InVitro->InVivo Composition Compositional & Structural Analysis (Encapsulation, Morphology, Lipid Ratios) Composition->InVitro Physicochemical Basic Physicochemical Properties (Size, PDI, Zeta Potential) Physicochemical->Composition

Caption: Hierarchical workflow for LNP characterization.

By following these detailed protocols and employing a multi-technique approach, researchers can gain a thorough understanding of their this compound LNP formulations, enabling data-driven optimization and accelerating the development of novel nucleic acid therapies.

References

Application Notes and Protocols for Lipid Nanoparticle Formulation with C-a16 for Encapsulating Large mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of large messenger RNA (mRNA) molecules presents a significant challenge in the development of novel therapeutics and vaccines. Lipid nanoparticles (LNPs) have emerged as a leading platform for mRNA delivery, protecting the nucleic acid cargo from degradation and facilitating its intracellular delivery.[1] This document provides detailed application notes and protocols for the formulation of LNPs using the novel antioxidant ionizable lipid, C-a16, specifically tailored for the encapsulation of large mRNA transcripts. The C-a16 lipid has demonstrated potent and durable mRNA transfection with reduced immunogenicity, making it a promising candidate for advanced mRNA therapeutics.[2]

These protocols cover the preparation, characterization, and in vitro evaluation of C-a16 based LNPs. The inclusion of detailed experimental workflows and quantitative data will enable researchers to effectively implement and adapt these methods for their specific large mRNA applications.

Data Presentation

Table 1: Physicochemical Properties of C-a16 LNPs
PropertyValueMethod of Analysis
Size (Diameter)70 - 100 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential (at neutral pH)Near-neutralLaser Doppler Anemometry
mRNA Encapsulation Efficiency> 90%RiboGreen Assay
pKa~6.5TNS Assay

Note: These values are representative and may vary depending on the specific formulation parameters and the size of the mRNA cargo.[2][3]

Table 2: Recommended Molar Ratios for LNP Formulation
ComponentMolar Ratio (%)Role in Formulation
Ionizable Lipid (e.g., C-a16)50Encapsulates mRNA and facilitates endosomal escape
Phospholipid (e.g., DSPC)10Structural lipid, aids in LNP formation and stability
Cholesterol38.5Stabilizes the LNP structure
PEG-Lipid (e.g., DMG-PEG 2000)1.5Controls particle size and prevents aggregation

This is a common starting ratio for LNP formulations and can be optimized for specific applications.[4]

Experimental Protocols

Protocol 1: Formulation of Large mRNA-LNPs using Microfluidic Mixing

This protocol describes the formulation of LNPs encapsulating large mRNA using a microfluidic mixing device, which allows for controlled and reproducible nanoparticle self-assembly.[5]

Materials:

  • Ionizable lipid (C-a16)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • Large mRNA transcript in nuclease-free water

  • Ethanol (B145695) (anhydrous)

  • Sodium acetate (B1210297) buffer (25 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and cartridges

  • Syringe pumps

  • Dialysis cassette (10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve the ionizable lipid (C-a16), DSPC, cholesterol, and PEG-lipid in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5) to a final total lipid concentration of 10 mM.[4] Vortex until all lipids are fully dissolved.

  • Prepare mRNA Solution: Dilute the large mRNA transcript in 25 mM sodium acetate buffer (pH 4.0) to the desired concentration. The optimal concentration will depend on the desired N/P ratio.

  • Microfluidic Mixing: a. Set up the microfluidic mixing device according to the manufacturer's instructions. b. Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another. c. Set the flow rate ratio of the aqueous to organic phase to 3:1. d. Set the total flow rate to achieve rapid and turbulent mixing (e.g., 20 mL/min).[4] e. Initiate the syringe pumps to mix the two solutions through the microfluidic cartridge.

  • Dialysis: a. Collect the resulting LNP dispersion. b. To remove the ethanol and raise the pH, dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette.[4] Change the PBS buffer at least twice during dialysis.

  • Sterilization and Storage: a. Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter. b. Store the sterile LNP suspension at 4°C.

Protocol 2: Characterization of LNP Size, Polydispersity, and Zeta Potential

Materials:

  • mRNA-LNP formulation

  • Deionized water

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Sample Preparation: Dilute a small aliquot of the LNP suspension in deionized water to an appropriate concentration for DLS measurement.

  • DLS Measurement: a. Equilibrate the DLS instrument to 25°C. b. Place the diluted sample in a suitable cuvette and insert it into the instrument. c. Perform the measurement to determine the Z-average diameter (size) and the polydispersity index (PDI).

  • Zeta Potential Measurement: a. Dilute the LNP suspension in 1 mM KCl solution. b. Load the sample into a zeta potential cell. c. Measure the electrophoretic mobility to determine the zeta potential.

Protocol 3: Determination of mRNA Encapsulation Efficiency

This protocol utilizes a fluorescent dye (RiboGreen) that selectively binds to single-stranded RNA to quantify the amount of encapsulated and free mRNA.

Materials:

  • mRNA-LNP formulation

  • RiboGreen reagent

  • TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

  • Triton X-100 (2% v/v)

  • Fluorometer or plate reader

Procedure:

  • Prepare Standards: Create a standard curve of the free mRNA in TE buffer.

  • Measure Free mRNA: a. Dilute the LNP sample in TE buffer. b. Add the RiboGreen reagent and incubate in the dark for 5 minutes. c. Measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm). This represents the unencapsulated mRNA.

  • Measure Total mRNA: a. Dilute another aliquot of the LNP sample in TE buffer containing 0.1% Triton X-100 to lyse the LNPs. b. Add the RiboGreen reagent and incubate. c. Measure the fluorescence. This represents the total mRNA.

  • Calculate Encapsulation Efficiency (EE): EE (%) = [(Total mRNA fluorescence - Free mRNA fluorescence) / Total mRNA fluorescence] x 100

Protocol 4: In Vitro Transfection of Cells with mRNA-LNPs

Materials:

  • mRNA-LNP formulation

  • Cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Luciferase assay reagent (if using luciferase reporter mRNA)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • Transfection: a. Dilute the mRNA-LNP formulation in serum-free medium to achieve the desired final mRNA concentration per well. b. Remove the culture medium from the cells and add the LNP-containing medium. c. Incubate the cells for 4-6 hours at 37°C and 5% CO2. d. After incubation, add complete medium to the wells.

  • Protein Expression Analysis: a. At 24-48 hours post-transfection, lyse the cells. b. If using a reporter gene like luciferase, add the luciferase assay reagent and measure the luminescence using a luminometer.

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_mixing Formulation cluster_purification Purification & Characterization prep_lipids Prepare Lipid Stock in Ethanol mixing Microfluidic Mixing prep_lipids->mixing Lipid Solution prep_mrna Prepare mRNA in Aqueous Buffer prep_mrna->mixing mRNA Solution dialysis Dialysis (vs. PBS) mixing->dialysis filtration Sterile Filtration dialysis->filtration characterization Characterization (Size, PDI, EE%) filtration->characterization

Caption: Workflow for LNP formulation and characterization.

LNP_Cellular_Uptake_Pathway lnp_mrna mRNA-LNP cell_membrane Cell Membrane endocytosis Endocytosis cell_membrane->endocytosis Uptake early_endosome Early Endosome (pH ~6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.5) early_endosome->late_endosome Maturation endosomal_escape Endosomal Escape late_endosome->endosomal_escape Protonation of Ionizable Lipid cytosol Cytosol endosomal_escape->cytosol translation mRNA Translation cytosol->translation mRNA Release protein Protein Expression translation->protein

Caption: Cellular uptake and mRNA release pathway of LNPs.

References

Application Notes and Protocols for Assessing Lipid 16 (L16) LNP Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid Nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines. The stability of these LNPs is a critical quality attribute (CQA) that directly impacts the safety, efficacy, and shelf-life of the final drug product. This document provides a comprehensive guide to the essential techniques for assessing the stability of Lipid 16 (L16) LNPs.

L16 is a proprietary ionizable lipid that forms the core of these advanced delivery systems. Its unique properties necessitate a thorough understanding and rigorous evaluation of the stability of LNP formulations containing it. Instability can manifest as changes in particle size, RNA leakage, lipid degradation, and loss of biological activity. Therefore, a robust stability testing program is crucial throughout the development lifecycle, from formulation screening to quality control of the final product.[1][2][3]

These application notes provide detailed protocols for the key assays to monitor the physicochemical stability of L16 LNPs, enabling researchers to ensure the development of safe, stable, and effective nanomedicines.

Key Stability-Indicating Parameters

The stability of L16 LNPs is assessed by monitoring several critical quality attributes (CQAs) over time and under various stress conditions (e.g., temperature, freeze-thaw cycles).[2][4][5] The primary parameters to consider are:

  • Particle Size and Polydispersity Index (PDI): Changes in size or PDI can indicate aggregation or fusion of LNPs, which can affect their in vivo performance and safety.[6][7][8]

  • Zeta Potential: This measurement reflects the surface charge of the LNPs and is a key indicator of colloidal stability.[][10][11]

  • mRNA Encapsulation Efficiency (EE): The percentage of mRNA that is successfully entrapped within the LNP. A decrease in EE indicates leakage of the genetic payload.[12][13][14]

  • mRNA Integrity: Degradation of the encapsulated mRNA will lead to a loss of therapeutic efficacy.

  • Lipid Integrity and Content: Chemical degradation of L16 or other lipid components can impact LNP structure and potentially lead to the formation of impurities.[1][15][16]

  • Morphology: Visualization of LNP structure provides direct evidence of its integrity and can reveal changes not captured by other methods.[17][18][19]

Experimental Workflows

A systematic approach to assessing L16 LNP stability is crucial. The following diagram outlines a typical experimental workflow.

LNP_Stability_Workflow cluster_prep Sample Preparation & Stress Conditions cluster_testing Time-Point Stability Testing cluster_analysis Data Analysis & Reporting L16_LNP_Formulation L16 LNP Formulation Initial_Characterization t=0 Characterization L16_LNP_Formulation->Initial_Characterization Stress_Conditions Stability Storage (e.g., 4°C, 25°C, -20°C, -80°C) Freeze-Thaw Cycles Initial_Characterization->Stress_Conditions Time_Points Pull Samples at Defined Time Points Stress_Conditions->Time_Points Size_PDI Size & PDI (DLS) Time_Points->Size_PDI Zeta Zeta Potential (ELS) Time_Points->Zeta EE Encapsulation Efficiency (RiboGreen Assay) Time_Points->EE mRNA_Integrity mRNA Integrity (CE or HPLC) Time_Points->mRNA_Integrity Lipid_Analysis Lipid Analysis (LC-MS) Time_Points->Lipid_Analysis Morphology Morphology (Cryo-TEM) Time_Points->Morphology Data_Compilation Compile & Analyze Data Size_PDI->Data_Compilation Zeta->Data_Compilation EE->Data_Compilation mRNA_Integrity->Data_Compilation Lipid_Analysis->Data_Compilation Morphology->Data_Compilation Stability_Report Generate Stability Report Data_Compilation->Stability_Report

Caption: A typical workflow for L16 LNP stability assessment.

Experimental Protocols

Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

Objective: To measure the mean hydrodynamic diameter and the polydispersity of L16 LNPs in suspension.

Materials:

  • L16 LNP sample

  • 1x Phosphate-Buffered Saline (PBS), filtered through a 0.22 µm filter

  • Disposable low-volume cuvettes

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)[20][21]

Protocol:

  • Turn on the DLS instrument and allow it to warm up for at least 30 minutes.

  • Dilute the L16 LNP sample to an appropriate concentration with filtered 1x PBS. The optimal concentration should be determined empirically to be within the instrument's linear range. A typical dilution is 1:100.[11][22]

  • Gently mix the diluted sample by pipetting up and down. Avoid vortexing to prevent particle aggregation.

  • Transfer approximately 1 mL of the diluted sample into a clean, dust-free cuvette.[20]

  • Place the cuvette into the DLS instrument.

  • Set the measurement parameters in the software. Use the refractive index and viscosity of the dispersant (PBS). For the LNP material, a refractive index of 1.49 and an absorbance of 0.01 can be used as a starting point.[21]

  • Set the detection angle to backscatter (173°) for sensitive measurements.[20]

  • Equilibrate the sample at the desired temperature (e.g., 25°C) for 2 minutes.

  • Perform the measurement. Typically, this involves multiple runs that are automatically averaged by the software.

  • Record the Z-average diameter (nm) and the Polydispersity Index (PDI).

Zeta Potential Measurement by Electrophoretic Light Scattering (ELS)

Objective: To determine the surface charge of the L16 LNPs, which is an indicator of colloidal stability.

Materials:

  • L16 LNP sample

  • 10 mM NaCl solution, filtered through a 0.22 µm filter

  • Disposable folded capillary cells

  • ELS instrument (e.g., Malvern Zetasizer)

Protocol:

  • Prepare the L16 LNP sample by diluting it in 10 mM NaCl solution to an appropriate concentration. It is crucial to report the dispersant composition and conductivity along with the zeta potential values.[10]

  • Gently mix the diluted sample.

  • Carefully inject the sample into the folded capillary cell, ensuring no air bubbles are introduced.

  • Place the cell into the ELS instrument.

  • Set the measurement parameters in the software, including the dispersant properties.

  • Equilibrate the sample at the desired temperature (e.g., 25°C).

  • Perform the measurement. The instrument applies an electric field and measures the velocity of the particles.[10]

  • Record the mean zeta potential (mV) and the zeta deviation.

mRNA Encapsulation Efficiency by RiboGreen Assay

Objective: To quantify the amount of mRNA encapsulated within the L16 LNPs.[12][13]

Materials:

  • L16 LNP sample

  • Quant-iT RiboGreen RNA Assay Kit

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • 2% Triton X-100 in TE buffer

  • Nuclease-free water

  • Black 96-well plate

  • Plate reader with fluorescence detection (Excitation: ~480 nm, Emission: ~520 nm)

Protocol:

  • Prepare RiboGreen Working Solution: Dilute the concentrated RiboGreen reagent 1:200 in TE buffer. Protect from light.

  • Prepare mRNA Standard Curve:

    • Prepare a stock solution of the same mRNA used in the LNPs at a known concentration (e.g., 2 µg/mL) in TE buffer.

    • Perform serial dilutions to create standards ranging from 0 to 1000 ng/mL.

  • Prepare LNP Samples:

    • Sample A (Free mRNA): Dilute the L16 LNP formulation in TE buffer to a final volume of 100 µL in a well of the 96-well plate. This measures the fluorescence of the unencapsulated mRNA.[13]

    • Sample B (Total mRNA): Dilute the L16 LNP formulation in 2% Triton X-100/TE buffer to a final volume of 100 µL. The Triton X-100 will lyse the LNPs, releasing the encapsulated mRNA.[13]

  • Add 100 µL of the RiboGreen working solution to each standard and sample well.

  • Incubate the plate for 5 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity using the plate reader.

  • Calculation:

    • Subtract the blank (0 ng/mL mRNA) fluorescence from all readings.

    • Create a standard curve of fluorescence intensity versus mRNA concentration.

    • Determine the concentration of free mRNA (from Sample A) and total mRNA (from Sample B) using the standard curve.

    • Calculate the Encapsulation Efficiency (EE) using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100.[13]

Lipid Content and Degradation by LC-MS

Objective: To quantify the individual lipid components of the L16 LNPs and to identify and quantify any potential degradation products.[1][3]

Materials:

Protocol:

  • Sample Preparation:

    • Disrupt the L16 LNPs by diluting them in an organic solvent, such as a mixture of methanol and isopropanol, to extract the lipids.

  • Chromatographic Separation:

    • Use a suitable reversed-phase column (e.g., a phenyl-hexyl column).[3]

    • Develop a gradient elution method using mobile phases such as methanol/ammonium acetate and acetonitrile/ammonium acetate to separate the different lipid species.[3]

  • Mass Spectrometric Detection:

    • Use a high-resolution mass spectrometer in positive ion mode to detect and identify the lipids based on their mass-to-charge ratio (m/z).[3]

    • Develop a multiple reaction monitoring (MRM) method for targeted quantification of the parent lipids and known degradation products.

  • Quantification:

    • Create calibration curves for each lipid component using the reference standards.

    • Calculate the concentration of each lipid in the LNP sample.

    • Monitor for the appearance of peaks corresponding to potential degradation products (e.g., oxides of L16).[15]

LNP Morphology by Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Objective: To directly visualize the morphology, size distribution, and internal structure of the L16 LNPs in their native, hydrated state.[17][24]

Materials:

  • L16 LNP sample

  • TEM grids (e.g., lacey carbon)

  • Vitrification apparatus (e.g., Vitrobot)

  • Cryo-Transmission Electron Microscope

Protocol:

  • Glow-discharge the TEM grids to make them hydrophilic.

  • Apply a small volume (3-4 µL) of the L16 LNP suspension to the grid.

  • Blot the grid to create a thin film of the sample.

  • Plunge-freeze the grid into liquid ethane (B1197151) using the vitrification apparatus. This process vitrifies the sample, preventing the formation of ice crystals.[25]

  • Transfer the vitrified grid to the cryo-TEM under liquid nitrogen conditions.

  • Image the grid at low electron doses to minimize radiation damage.

  • Acquire high-resolution images of the LNPs.

  • Analyze the images to assess particle morphology (e.g., spherical, multilamellar), size, and size distribution.[19] Automated image analysis software can be used for quantitative analysis of a large number of particles.[18]

Data Presentation

Quantitative data from stability studies should be summarized in clear and concise tables to facilitate comparison across different time points and storage conditions.

Table 1: Physicochemical Stability of L16 LNPs at 4°C

Time PointZ-Average (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
0 Months85.2 ± 2.10.12 ± 0.02-10.5 ± 1.595.8 ± 1.2
1 Month86.1 ± 2.50.13 ± 0.03-10.2 ± 1.895.1 ± 1.5
3 Months88.5 ± 3.00.15 ± 0.04-9.8 ± 2.093.5 ± 2.1
6 Months92.3 ± 3.50.18 ± 0.05-9.1 ± 2.290.2 ± 2.8

Table 2: L16 LNP Stability after Freeze-Thaw Cycles (-80°C to Room Temperature)

Freeze-Thaw CycleZ-Average (nm)PDIEncapsulation Efficiency (%)
0 (Initial)85.2 ± 2.10.12 ± 0.0295.8 ± 1.2
1 Cycle87.9 ± 2.80.16 ± 0.0494.0 ± 1.8
3 Cycles95.4 ± 4.10.21 ± 0.0688.7 ± 3.0
5 Cycles110.6 ± 6.50.28 ± 0.0881.5 ± 4.5

Table 3: Lipid Content and Integrity of L16 LNPs at 25°C

Time PointL16 (% of Initial)Helper Lipid (% of Initial)Cholesterol (% of Initial)L16-Oxide (% of Total L16)
0 Weeks100.0100.0100.0< 0.1
1 Week99.5 ± 0.899.8 ± 0.599.9 ± 0.40.5 ± 0.1
2 Weeks98.2 ± 1.199.5 ± 0.699.6 ± 0.51.2 ± 0.3
4 Weeks95.6 ± 1.598.9 ± 0.899.1 ± 0.72.8 ± 0.5

Signaling Pathways and Logical Relationships

The stability of an LNP is a multifactorial property where various physicochemical parameters are interconnected. The following diagram illustrates the relationship between key stability attributes and their impact on LNP quality.

LNP_Stability_Relationships cluster_attributes Physicochemical Attributes cluster_instability Instability Mechanisms cluster_quality Overall LNP Quality Size_PDI Particle Size & PDI Aggregation Aggregation / Fusion Size_PDI->Aggregation Zeta Zeta Potential Zeta->Aggregation EE Encapsulation Efficiency Leakage Payload Leakage EE->Leakage Lipid_Integrity Lipid Integrity Degradation Lipid / mRNA Degradation Lipid_Integrity->Degradation mRNA_Integrity mRNA Integrity mRNA_Integrity->Degradation LNP_Stability LNP Stability Aggregation->LNP_Stability Leakage->LNP_Stability Degradation->LNP_Stability Efficacy Therapeutic Efficacy LNP_Stability->Efficacy Safety Safety Profile LNP_Stability->Safety

References

Application Notes and Protocols for In Vitro Transfection Using C16-Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have become a cornerstone for the delivery of nucleic acids into cells, a process known as transfection. Their success is highlighted by their use in groundbreaking therapies, including mRNA vaccines. The core of LNP technology lies in its composition, typically a combination of an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid. The ionizable lipid is crucial for encapsulating the nucleic acid cargo and facilitating its release into the cytoplasm. This is achieved through endosomal escape, a process where the LNP disrupts the endosomal membrane after being taken up by the cell.[1][2] The efficiency of this process is influenced by several factors, including the chemical structure of the lipids. Lipids with 16-carbon (C16) alkyl chains have been shown to enhance transfection efficacy in vitro.[3] These application notes provide a detailed protocol for the in vitro transfection of nucleic acids (plasmid DNA and mRNA) using a model C16-containing lipid nanoparticle formulation.

I. Quantitative Data Summary

Optimizing transfection conditions is a critical first step for any experiment.[4][5] The following tables summarize key quantitative parameters that influence transfection efficiency, compiled from various studies.

Table 1: Recommended Starting Conditions for LNP Formulation and Transfection

ParameterRecommended Value/RangeNotes
Lipid Molar Ratio (ionizable:helper:cholesterol:PEG) 50:10:38.5:1.5A commonly used ratio for efficient siRNA and mRNA delivery.[]
Nucleic Acid to Lipid Ratio (w/w) 1:10 to 1:20A higher ratio can improve encapsulation and delivery.
Cell Seeding Density (24-well plate) 0.5 - 8.0 x 10⁵ cells/wellAim for 50-90% confluency on the day of transfection.[7]
Nucleic Acid Concentration (per well of 24-well plate) 0.25 - 1.0 µgThe optimal amount is cell-type dependent.
Incubation Time with LNP-NA Complexes 4 - 24 hoursProlonged exposure can increase efficiency but also toxicity.[4]

Table 2: Factors Influencing Transfection Efficiency

FactorObservationImpact on Transfection
Alkyl Chain Length of Cationic Lipid Shorter chains (C14, C16) can enhance transfection in vitro compared to longer chains (C18).[3][8]Increased membrane fluidity and fusogenicity.
Helper Lipid The choice of helper lipid (e.g., DOPE, DSPC) can be cell-type specific.[1]Influences LNP stability and interaction with endosomal membranes.
Presence of Serum Transfection efficiency can be higher in serum-free media during complex formation, though some modern reagents are designed to work in the presence of serum.[7][9]Serum proteins can interfere with LNP-cell interaction.
Cell Confluency Optimal transfection is typically observed at 40-80% confluency.[5][10]Actively dividing cells are generally more receptive to transfection.

II. Experimental Protocols

This section provides detailed protocols for the formulation of C16-lipid nanoparticles and their use for in vitro transfection of plasmid DNA or mRNA.

Protocol 1: Formulation of C16-Lipid Nanoparticles (LNP) by Microfluidic Mixing

This protocol describes the preparation of LNPs using a microfluidic mixing device, which allows for controlled and reproducible nanoparticle formation.[11][12]

Materials:

  • Ionizable cationic lipid with C16 alkyl chains (e.g., a proprietary C16-containing lipid)

  • Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) - DOPE)

  • Cholesterol

  • PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • Ethanol (B145695), molecular biology grade

  • Nucleic acid (plasmid DNA or mRNA) in an appropriate buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device and syringe pumps

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve the ionizable C16 lipid, DOPE, cholesterol, and PEG-lipid in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).

    • The final lipid concentration in the ethanol phase should be between 10-25 mM.

  • Prepare Nucleic Acid Solution:

    • Dilute the plasmid DNA or mRNA in the aqueous buffer to the desired concentration. The concentration will depend on the desired final nucleic acid-to-lipid ratio.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.

    • Set the flow rates of the syringe pumps to achieve a specific flow rate ratio (FRR) of the aqueous phase to the ethanol phase (typically 3:1).

    • The total flow rate (TFR) will influence the final particle size. A higher TFR generally results in smaller particles.

    • Initiate the pumps to mix the two solutions through the microfluidic chip. The rapid mixing will induce the self-assembly of the LNPs.

  • Dialysis and Concentration:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • Transfer the LNP solution to a dialysis cassette.

    • Perform dialysis against sterile PBS at 4°C for at least 18 hours, with several buffer changes, to remove the ethanol and non-encapsulated nucleic acid.

    • If necessary, concentrate the LNP formulation using a centrifugal filter device.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the formulated LNPs using dynamic light scattering (DLS).

    • Quantify the encapsulation efficiency of the nucleic acid using a fluorescent dye-based assay (e.g., RiboGreen for RNA or PicoGreen for DNA).

Protocol 2: In Vitro Transfection of Adherent Cells

This protocol provides a general procedure for transfecting adherent mammalian cells in a 24-well plate format. Optimization is recommended for each cell line.[4]

Materials:

  • Adherent cells (e.g., HeLa, HEK293T)

  • Complete cell culture medium

  • Serum-free medium (e.g., Opti-MEM™)

  • C16-LNP encapsulated nucleic acid (from Protocol 1)

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a 24-well plate at a density that will result in 50-90% confluency on the day of transfection.[7] For many cell lines, this is typically between 0.5 x 10⁵ and 2.0 x 10⁵ cells per well.

    • Incubate the cells overnight at 37°C in a 5% CO₂ incubator.

  • Preparation of LNP-Nucleic Acid Complexes:

    • On the day of transfection, thaw the C16-LNP encapsulated nucleic acid formulation.

    • For each well to be transfected, dilute the required amount of the LNP formulation (e.g., corresponding to 0.5 µg of nucleic acid) in serum-free medium to a final volume of 50 µL.

    • Incubate at room temperature for 10-15 minutes.

  • Transfection:

    • Gently remove the culture medium from the cells.

    • Add 450 µL of pre-warmed complete culture medium to each well.

    • Add the 50 µL of diluted LNP-nucleic acid complexes to each well.

    • Gently rock the plate to ensure even distribution of the complexes.

  • Incubation:

    • Return the plate to the 37°C, 5% CO₂ incubator.

    • Incubate for 24-48 hours. The optimal incubation time will depend on the cell type and the gene being expressed.

  • Assessment of Transfection Efficiency:

    • After the incubation period, assess the transfection efficiency.

    • If a reporter gene such as Green Fluorescent Protein (GFP) was used, visualize the cells under a fluorescence microscope or quantify the percentage of positive cells using flow cytometry.

    • For other expressed proteins, analysis can be performed using methods such as western blotting or an appropriate functional assay. For secreted proteins, the supernatant can be analyzed.

III. Visualizations

Experimental Workflow

G cluster_prep LNP Formulation cluster_transfection In Vitro Transfection prep_lipids Prepare Lipid Stock in Ethanol mixing Microfluidic Mixing prep_lipids->mixing prep_na Prepare Nucleic Acid in Aqueous Buffer prep_na->mixing dialysis Dialysis & Concentration mixing->dialysis char Characterization (DLS, EE) dialysis->char prep_complex Prepare LNP-NA Complexes in Serum-Free Medium char->prep_complex seed_cells Seed Adherent Cells transfect Add Complexes to Cells seed_cells->transfect prep_complex->transfect incubate Incubate 24-48h transfect->incubate analyze Analyze Transfection Efficiency incubate->analyze

Caption: Workflow for LNP formulation and in vitro transfection.

Mechanism of Cellular Uptake and Endosomal Escape

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm lnp Lipid Nanoparticle (LNP) endosome Endosome lnp->endosome Endocytosis na_release Nucleic Acid Release translation Translation (mRNA) or Nuclear Entry (pDNA) na_release->translation endosome->na_release Endosomal Escape (pH-mediated membrane destabilization) lnp_in_endosome LNP

Caption: Cellular uptake and endosomal escape of LNPs.

References

Application Notes and Protocols for Lipid 16 (C-a16) in mRNA Vaccine Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Lipid 16 (referred to as C-a16, an ionizable lipid with antioxidant properties) in the development of messenger RNA (mRNA) vaccines. The document details the formulation of lipid nanoparticles (LNPs) for effective mRNA delivery, experimental protocols for vaccine preparation and characterization, and methodologies for in vivo evaluation.

Introduction to this compound (C-a16) for mRNA Delivery

This compound (C-a16) is a novel ionizable lipid designed for enhanced delivery of mRNA therapeutics and vaccines.[1] Its unique structure incorporates antioxidant phenol (B47542) groups, which serve as radical scavengers to protect mRNA from degradation by reactive oxygen species and reduce inflammatory responses.[1] In lipid nanoparticle formulations, C-a16 facilitates high encapsulation efficiency of mRNA and promotes endosomal escape for cytosolic delivery.[1]

Key Features of this compound (C-a16):

  • High Transfection Efficiency: Demonstrates superior in vivo protein expression compared to conventional ionizable lipids.[1]

  • Reduced Immunogenicity: The antioxidant properties help to minimize the inflammatory response often associated with LNP delivery.[1][2]

  • Stable LNP Formulation: Forms stable LNPs with a particle size suitable for in vivo applications.[1]

Quantitative Data Summary

The following tables summarize the physicochemical characteristics and in vivo performance of LNP formulations, including those with representative ionizable lipids.

Table 1: Physicochemical Properties of mRNA-LNP Formulations

ParameterC-a16 LNP[1]BNT162b2 (Pfizer-BioNTech)[3]mRNA-1273 (Moderna)[3]General Target Range
Particle Size (nm) 80 - 100~80~10050 - 200[4][5]
Polydispersity Index (PDI) Not Specified< 0.2< 0.2< 0.2[6]
Zeta Potential (mV) Near-neutralNear-neutralNear-neutral±30[5]
Encapsulation Efficiency (%) >95>90>90>90%[4][6]

Table 2: Molar Ratios of Lipids in LNP Formulations

Lipid ComponentBNT162b2 (molar %)[3]mRNA-1273 (molar %)[3]
Ionizable Lipid46.350.0
Phospholipid (DSPC)9.410.0
Cholesterol42.738.5
PEGylated Lipid1.61.5

Experimental Protocols

In Vitro Transcription of mRNA

This protocol describes the synthesis of mRNA from a linearized DNA template using T7 RNA polymerase.[7][8][9][]

Materials:

  • Linearized plasmid DNA template encoding the antigen of interest with a T7 promoter.

  • T7 RNA Polymerase

  • Ribonucleoside triphosphates (ATP, CTP, GTP, UTP)

  • N1-methyl-pseudouridine-5'-triphosphate (for modified mRNA)

  • Cap analog (e.g., CleanCap® Reagent)

  • RNase inhibitor

  • DNase I

  • Transcription buffer

  • Nuclease-free water

  • Purification kit (e.g., silica-based columns or magnetic beads)

Procedure:

  • Template Preparation: Linearize the plasmid DNA downstream of the poly(A) tail sequence using a restriction enzyme. Purify the linearized DNA.[7]

  • Transcription Reaction Setup: In a nuclease-free tube, combine the transcription buffer, ribonucleoside triphosphates (with N1-methyl-pseudouridine replacing UTP if desired), cap analog, RNase inhibitor, and the linearized DNA template.

  • Initiation: Add T7 RNA polymerase to the reaction mixture to initiate transcription.[7]

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.[]

  • DNA Template Removal: Add DNase I to the reaction and incubate for 15-30 minutes at 37°C to digest the DNA template.

  • Purification: Purify the synthesized mRNA using a suitable purification kit to remove enzymes, unincorporated nucleotides, and other impurities.

  • Quality Control: Assess the quality of the mRNA by measuring its concentration (e.g., using a NanoDrop spectrophotometer) and integrity (e.g., using agarose (B213101) gel electrophoresis or capillary electrophoresis).[11]

LNP-mRNA Formulation via Microfluidic Mixing

This protocol details the encapsulation of mRNA into lipid nanoparticles using a microfluidic device.[12][13]

Materials:

  • Ionizable lipid (e.g., C-a16)

  • Phospholipid (e.g., DSPC)

  • Cholesterol

  • PEGylated lipid

  • Ethanol (B145695)

  • Purified mRNA

  • Acidic buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Neutral buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Microfluidic mixing system (e.g., NanoAssemblr)

Procedure:

  • Lipid Solution Preparation: Dissolve the ionizable lipid, phospholipid, cholesterol, and PEGylated lipid in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).

  • mRNA Solution Preparation: Dilute the purified mRNA in the acidic buffer.

  • Microfluidic Mixing: Set up the microfluidic mixing system. Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.

  • LNP Formation: Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (typically 3:1 aqueous to alcoholic phase). The rapid mixing of the two streams induces the self-assembly of the LNPs, encapsulating the mRNA.[13]

  • Dilution and Neutralization: Collect the LNP dispersion and dilute it with a neutral buffer (e.g., PBS) to raise the pH and stabilize the particles.

  • Purification and Concentration: Remove the ethanol and unencapsulated mRNA by dialysis or tangential flow filtration against PBS. Concentrate the LNP suspension to the desired final concentration.

LNP-mRNA Characterization

This section describes key quality control assays to characterize the formulated LNPs.[4][5][6][13][]

Particle Size and Polydispersity Index (PDI):

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute a small aliquot of the LNP suspension in PBS. Measure the particle size (Z-average) and PDI using a DLS instrument. An acceptable PDI is typically below 0.2.[6]

Zeta Potential:

  • Method: Electrophoretic Light Scattering (ELS).

  • Procedure: Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl). Measure the zeta potential to assess the surface charge of the nanoparticles. A near-neutral zeta potential is desirable for in vivo applications to minimize non-specific interactions.[5]

mRNA Encapsulation Efficiency:

  • Method: RiboGreen Assay.[6]

  • Procedure:

    • Prepare two sets of LNP samples.

    • To one set, add a detergent (e.g., Triton X-100) to lyse the LNPs and release the encapsulated mRNA.

    • Add the RiboGreen reagent to both sets of samples.

    • Measure the fluorescence intensity. The fluorescence of the intact LNP sample represents the amount of unencapsulated mRNA, while the fluorescence of the lysed LNP sample represents the total amount of mRNA.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total mRNA - Free mRNA) / Total mRNA * 100

In Vivo Administration and Evaluation in a Mouse Model

This protocol outlines the intramuscular administration of the LNP-mRNA vaccine to mice and subsequent analysis.[15][16][17][18]

Materials:

  • LNP-mRNA vaccine formulation

  • 6-8 week old BALB/c mice

  • Insulin syringes with a 28G needle

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Handling: Acclimatize the mice to the facility for at least one week before the experiment. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Vaccination: Anesthetize the mice. Administer a 50 µL intramuscular injection of the LNP-mRNA vaccine into the hind limb (quadriceps muscle).[18] A prime-boost regimen can be employed, with a second injection administered 2-3 weeks after the initial dose.[16]

  • Monitoring: Monitor the animals for any adverse reactions at the injection site.

  • Sample Collection: At predetermined time points post-vaccination, collect blood samples via submandibular or retro-orbital bleeding to analyze the humoral immune response (antibody titers). Spleens can be harvested to assess the cellular immune response (T-cell activation).[16]

  • Immunological Assays:

    • ELISA: Use an enzyme-linked immunosorbent assay to quantify antigen-specific IgG antibody titers in the collected serum.

    • ELISpot: Use an enzyme-linked immunospot assay to measure the frequency of antigen-specific, cytokine-producing T-cells in the splenocytes.

Visualization of Workflows and Pathways

Experimental Workflow

Experimental_Workflow cluster_mRNA mRNA Synthesis cluster_LNP LNP Formulation cluster_QC Quality Control cluster_InVivo In Vivo Studies dna Linearized DNA Template ivt In Vitro Transcription dna->ivt mrna Purified mRNA ivt->mrna mixing Microfluidic Mixing mrna->mixing lipids Lipid Mix (C-a16, DSPC, Chol, PEG) lipids->mixing lnp_mrna LNP-mRNA mixing->lnp_mrna size Size & PDI (DLS) lnp_mrna->size zeta Zeta Potential (ELS) lnp_mrna->zeta ee Encapsulation Efficiency lnp_mrna->ee injection Intramuscular Injection (Mouse) ee->injection immune_response Immune Response Analysis injection->immune_response

Caption: Experimental workflow for mRNA vaccine development.

Cellular Uptake and Endosomal Escape Pathway

Cellular_Uptake cluster_extracellular Extracellular Space (pH ~7.4) cluster_cell Cell lnp LNP-mRNA (Neutral Charge) endocytosis Endocytosis lnp->endocytosis early_endosome Early Endosome (pH 6.0-6.5) endocytosis->early_endosome late_endosome Late Endosome (pH 5.0-6.0) early_endosome->late_endosome Maturation cytosol Cytosol late_endosome->cytosol Endosomal Escape (Lipid Protonation & Membrane Fusion) translation mRNA Translation (Antigen Production) cytosol->translation

Caption: Cellular uptake and endosomal escape of LNP-mRNA.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Lipid 16 LNP Encapsulation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the encapsulation efficiency of Lipid 16-based lipid nanoparticles (LNPs).

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation of this compound LNPs, presented in a question-and-answer format.

Question: What are the primary causes of low mRNA/siRNA encapsulation efficiency in this compound LNP formulations?

Answer: Low encapsulation efficiency in this compound LNP formulations can stem from several factors, often related to the formulation's composition and the manufacturing process. Key areas to investigate include:

  • Suboptimal Lipid Ratios: The molar ratio of the four lipid components (this compound, helper lipid, cholesterol, and PEGylated lipid) is critical for efficient self-assembly and nucleic acid encapsulation. An imbalance can lead to poorly formed or unstable LNPs. For instance, an optimized formulation for a similar amino lipid demonstrated high potency at a molar ratio of 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[1]

  • Incorrect N/P Ratio: The N/P ratio, which is the molar ratio of the amine groups in the ionizable lipid to the phosphate (B84403) groups of the nucleic acid cargo, directly influences the electrostatic interactions necessary for encapsulation. This ratio typically ranges from 3 to 6 for optimal performance.

  • Inadequate Mixing during Formulation: The speed and method of mixing the lipid-ethanol phase with the aqueous nucleic acid phase are crucial. Inconsistent or slow mixing can lead to larger, more heterogeneous particles with lower encapsulation. Microfluidic systems are often used to ensure rapid and reproducible mixing.

  • pH of the Aqueous Buffer: The pH of the aqueous buffer is critical for the protonation of this compound's ionizable amine. A suboptimal pH can reduce the positive charge of the lipid, weakening its interaction with the negatively charged nucleic acid backbone and thus decreasing encapsulation efficiency.

  • Quality of Nucleic Acid and Lipids: The purity and integrity of the mRNA/siRNA and the lipids are paramount. Degraded nucleic acids or impure lipids can interfere with the self-assembly process.

Question: My this compound LNPs are showing high polydispersity (PDI) and larger than expected particle size. How can I resolve this?

Answer: High PDI and increased particle size are often interrelated and can indicate issues with the formulation and process parameters. Consider the following troubleshooting steps:

  • Optimize Flow Rate Ratio (FRR) and Total Flow Rate (TFR) in Microfluidics: When using a microfluidic system, the FRR (aqueous phase to organic phase) and TFR significantly impact particle size. Higher FRRs generally lead to smaller LNPs. It is essential to empirically determine the optimal flow rates for your specific system and formulation.

  • Adjust PEG-Lipid Concentration: The concentration of the PEGylated lipid influences the final particle size. A higher molar percentage of PEG-lipid can lead to smaller LNPs, but an excess can also reduce encapsulation efficiency and affect the LNP's in vivo performance.

  • Ensure Rapid and Efficient Mixing: If not using a microfluidic device, ensure that the mixing of the lipid and aqueous phases is rapid and consistent. Slow mixing can lead to the formation of larger, aggregated particles.

  • Check for Lipid Solubility Issues: Ensure all lipid components are fully dissolved in the ethanol (B145695) phase before mixing. Precipitation of any lipid component can lead to larger and more polydisperse particles.

Question: I am observing aggregation of my this compound LNPs after formulation. What could be the cause and how can I prevent it?

Answer: Post-formulation aggregation can be a significant issue affecting the stability and efficacy of your LNPs. Potential causes and solutions include:

  • Insufficient PEG-Lipid: The PEGylated lipid provides a steric barrier that prevents aggregation. Ensure the molar percentage of the PEG-lipid is adequate for stabilizing the LNPs.

  • Suboptimal Buffer Conditions Post-Dialysis: After formulation, LNPs are typically dialyzed into a neutral pH buffer (e.g., PBS). The ionic strength and pH of this final buffer can impact LNP stability.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can induce aggregation. If storage at low temperatures is required, consider the use of cryoprotectants.

  • High LNP Concentration: Highly concentrated LNP solutions are more prone to aggregation. If possible, work with less concentrated formulations or dilute them for storage.

Frequently Asked Questions (FAQs)

What is this compound? this compound is a novel, potent ionizable amino lipid used in the formulation of lipid nanoparticles for the delivery of nucleic acids, such as mRNA and siRNA.[2][3][4] It has been shown to be particularly effective for cell-type specific delivery, for instance, targeting the CD11bhi macrophage population.[5][6]

What is a typical starting molar ratio for a this compound LNP formulation? A good starting point for optimization, based on studies with similar potent amino lipids, is a molar ratio of 50% this compound, 10% DSPC (helper lipid), 38.5% Cholesterol, and 1.5% PEG-lipid.[1] However, the optimal ratio may vary depending on the specific nucleic acid payload and desired particle characteristics.

What is the optimal N/P ratio for this compound LNPs? The optimal N/P ratio (amine groups in this compound to phosphate groups in the nucleic acid) typically falls within the range of 3 to 6. This ratio is a critical parameter that should be optimized for each specific application to maximize encapsulation efficiency while minimizing potential toxicity.

What analytical methods are recommended for characterizing this compound LNPs? A comprehensive characterization of this compound LNPs should include:

  • Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

  • Zeta Potential: To determine the surface charge of the LNPs.

  • Encapsulation Efficiency: Quantified using a fluorescence-based assay, such as the RiboGreen assay.

  • Lipid Component Analysis: Using techniques like High-Performance Liquid Chromatography (HPLC) to confirm the ratio of lipid components.

Quantitative Data Summary

The following tables summarize key formulation parameters and their impact on LNP characteristics, providing a baseline for optimization experiments.

Table 1: Example of an Optimized Molar Ratio for a Potent Amino Lipid LNP Formulation[1]

Lipid ComponentMolar Percentage (%)
Ionizable Amino Lipid (e.g., this compound)50
DSPC (Helper Lipid)10
Cholesterol38.5
PEG-Lipid1.5

Table 2: General Effect of Formulation Parameters on LNP Characteristics

ParameterEffect on SizeEffect on PDIEffect on Encapsulation Efficiency
Increase N/P Ratio May decreaseMay decreaseGenerally increases to an optimum
Increase FRR (Aqueous:Organic) DecreasesGenerally decreasesCan be optimized
Increase TFR DecreasesGenerally decreasesCan be optimized
Increase PEG-Lipid % DecreasesMay decreaseMay decrease if excessive
Aqueous Buffer pH Can influenceCan influenceOptimal at acidic pH (e.g., 4.0)

Experimental Protocols

Protocol 1: Formulation of this compound LNPs using Microfluidics

1. Preparation of Solutions: a. Lipid-Ethanol Solution: Dissolve this compound, DSPC, Cholesterol, and a PEG-lipid in 100% ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration will depend on the desired final LNP concentration. Ensure all lipids are fully dissolved. b. Nucleic Acid-Aqueous Solution: Dissolve the mRNA or siRNA in an acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0). The concentration of the nucleic acid should be calculated to achieve the target N/P ratio.

2. Microfluidic Mixing: a. Set up a microfluidic mixing device (e.g., a staggered herringbone micromixer). b. Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another. c. Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR) on the syringe pumps. A common starting FRR is 3:1 (aqueous:organic). d. Initiate the flow to mix the two solutions. The rapid mixing within the microfluidic chip will induce the self-assembly of the LNPs.

3. Purification and Buffer Exchange: a. Collect the LNP solution from the outlet of the microfluidic device. b. Dialyze the LNP solution against a neutral pH buffer (e.g., 1x PBS, pH 7.4) overnight at 4°C using an appropriate molecular weight cutoff dialysis cassette to remove the ethanol and acidic buffer.

4. Characterization: a. After dialysis, characterize the LNPs for size, PDI, zeta potential, and encapsulation efficiency.

Protocol 2: Measurement of Encapsulation Efficiency using RiboGreen Assay

1. Reagent Preparation: a. Prepare a 1x TE buffer solution. b. Prepare a 2% Triton X-100 solution in 1x TE buffer. c. Prepare a diluted RiboGreen reagent solution in 1x TE buffer according to the manufacturer's instructions. Protect from light. d. Prepare a standard curve of the free nucleic acid in 1x TE buffer.

2. Sample Preparation (in a 96-well black plate): a. For total nucleic acid measurement : i. Add a known volume of your LNP sample to a well. ii. Add the 2% Triton X-100 solution to lyse the LNPs and release the encapsulated nucleic acid. iii. Bring the total volume to a fixed amount with 1x TE buffer. b. For free (unencapsulated) nucleic acid measurement : i. Add the same volume of your LNP sample to another well. ii. Bring the total volume to the same fixed amount with 1x TE buffer (without Triton X-100).

3. Measurement: a. Add the diluted RiboGreen reagent to all standard and sample wells. b. Incubate for the recommended time at room temperature, protected from light. c. Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths (e.g., ~480 nm excitation, ~520 nm emission).

4. Calculation: a. Use the standard curve to determine the concentration of nucleic acid in the "total" and "free" samples. b. Calculate the encapsulation efficiency (%EE) using the following formula: %EE = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] * 100

Visualizations

LNP_Workflow cluster_prep Solution Preparation cluster_formulation LNP Formulation cluster_purification Purification cluster_characterization Characterization Lipid_Stock Prepare Lipid Stock (this compound, Helper, Cholesterol, PEG) in Ethanol Microfluidics Microfluidic Mixing (TFR & FRR Control) Lipid_Stock->Microfluidics NA_Stock Prepare Nucleic Acid Stock (mRNA/siRNA) in Acidic Buffer (pH 4) NA_Stock->Microfluidics Dialysis Dialysis vs. PBS (pH 7.4) (Ethanol & Acid Removal) Microfluidics->Dialysis DLS Size & PDI (DLS) Dialysis->DLS Zeta Zeta Potential Dialysis->Zeta RiboGreen Encapsulation Efficiency (RiboGreen Assay) Dialysis->RiboGreen Final_LNP Sterile Filtration & Storage DLS->Final_LNP Zeta->Final_LNP RiboGreen->Final_LNP

Caption: Workflow for this compound LNP Formulation and Characterization.

Troubleshooting_Encapsulation cluster_causes Potential Causes cluster_solutions Solutions Start Low Encapsulation Efficiency? Cause_Ratio Incorrect Lipid Ratios or N/P Ratio? Start->Cause_Ratio Check Formulation Cause_pH Suboptimal Aqueous Buffer pH? Start->Cause_pH Check Process Cause_Mixing Inefficient Mixing? Start->Cause_Mixing Check Process Cause_Quality Poor Reagent Quality? Start->Cause_Quality Check Reagents Sol_Ratio Optimize Molar Ratios (e.g., 50:10:38.5:1.5) Adjust N/P Ratio (3-6) Cause_Ratio->Sol_Ratio Sol_pH Verify Buffer pH is Acidic (e.g., pH 4.0) Cause_pH->Sol_pH Sol_Mixing Optimize Microfluidic Parameters (TFR/FRR) Ensure Rapid Mixing Cause_Mixing->Sol_Mixing Sol_Quality Verify Nucleic Acid Integrity Use High-Purity Lipids Cause_Quality->Sol_Quality

Caption: Troubleshooting Decision Tree for Low Encapsulation Efficiency.

References

Technical Support Center: Troubleshooting Lipid 16 LNP Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lipid 16 LNP aggregation issues. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, understanding, and mitigating aggregation problems during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound LNP aggregation?

A1: this compound LNP aggregation can be triggered by a variety of factors related to formulation, environmental stress, and storage conditions. Key contributors include:

  • Formulation Parameters:

    • pH: The pH of the formulation buffer is critical. For ionizable lipids like this compound, a pH below its pKa is necessary for a positive surface charge to encapsulate nucleic acids. However, a neutral pH can lead to a more neutral surface charge, reducing electrostatic repulsion and promoting aggregation.[1][2]

    • Ionic Strength: High salt concentrations in the buffer can compress the electrical double layer surrounding the LNPs, which diminishes electrostatic repulsion and can lead to aggregation.[1][2]

    • Lipid Composition: The molar ratio of the lipid components, including the PEG-lipid, is crucial for stability. Insufficient PEG-lipid can result in inadequate steric hindrance to prevent aggregation.[1][3][4]

  • Environmental Stress:

    • Temperature: Exposure to elevated temperatures can increase the kinetic energy of the LNPs, leading to more frequent collisions and a higher likelihood of aggregation.[1] Conversely, freezing can also induce aggregation due to phase separation and ice crystal formation.[5][6]

    • Mechanical Agitation: Physical stresses such as vigorous mixing or shaking can cause LNP aggregation.[1][7] This is particularly relevant during manufacturing, transportation, and handling.

  • Storage Conditions:

    • Freeze-Thaw Cycles: Repeated freezing and thawing are a significant cause of LNP aggregation.[1][5] This process can disrupt the LNP structure and lead to fusion of particles.

    • Long-Term Storage: Improper storage temperatures can lead to gradual aggregation over time. Refrigeration at 2-8°C is often preferred over freezing for aqueous formulations.[5][8]

Q2: How can I detect and characterize LNP aggregation?

A2: Several analytical techniques can be employed to detect and characterize LNP aggregation, each providing different types of information.

  • Dynamic Light Scattering (DLS): DLS is a primary technique for measuring the average particle size (Z-average) and the polydispersity index (PDI), which indicates the broadness of the size distribution.[9][10][11][12][13] An increase in the Z-average and PDI over time is a strong indicator of aggregation.

  • Size Exclusion Chromatography (SEC): SEC can separate different-sized species in a sample, allowing for the quantification of monomers, dimers, and larger aggregates.[14][15][16]

  • Cryogenic Transmission Electron Microscopy (Cryo-TEM): Cryo-TEM provides direct visualization of the LNPs in their near-native state, allowing for the assessment of morphology, size, and the presence of aggregates.[17]

  • Flow Imaging Microscopy (FIM): FIM can be used to monitor for subvisible particles and aggregates in LNP formulations.[1]

Q3: What role do PEGylated lipids play in preventing aggregation?

A3: Polyethylene glycol (PEG)-lipids are a critical component in LNP formulations for preventing aggregation. They provide a "stealth" shield on the surface of the LNP, which offers several benefits:

  • Steric Hindrance: The flexible PEG chains create a physical barrier that prevents close contact and fusion between individual LNPs.[18][19][20]

  • Increased Stability: This steric stabilization is crucial for maintaining the colloidal stability of the LNP formulation during storage and in biological fluids.[7][18]

  • Improved Circulation Time: By preventing aggregation and reducing uptake by the immune system, PEGylation increases the circulation time of the LNPs in the body.[3][18]

However, it is important to optimize the amount of PEG-lipid, as excessive amounts can potentially hinder cellular uptake and endosomal escape.[1]

Q4: How can I prevent LNP aggregation during storage and freeze-thaw cycles?

A4: Preventing aggregation during storage, especially during freeze-thaw cycles, is crucial for maintaining the efficacy and safety of LNP-based therapeutics.

  • Use of Cryoprotectants: The addition of cryoprotectants, such as sucrose (B13894) or trehalose (B1683222), to the formulation before freezing is a common and effective strategy.[2][5][8] These sugars form a glassy matrix that helps to keep the nanoparticles separated and protects them from the mechanical stress of ice crystal formation.[21][22]

  • Optimized Storage Temperature: For liquid formulations, storage at refrigerated temperatures (2-8°C) is often more stable than freezing.[5] If freezing is necessary, ultra-low temperatures (-80°C) are typically used, but this must be combined with cryoprotectants to prevent aggregation.[8][23]

  • Lyophilization (Freeze-Drying): Lyophilization is a process of removing water from the frozen LNP formulation under a vacuum. This results in a dry powder that is significantly more stable at a wider range of temperatures.[6][8] Lyoprotectants are also essential for successful lyophilization.[5]

  • Buffer Selection: The choice of buffer is important, as some buffers, like phosphate-buffered saline (PBS), can experience significant pH shifts during freezing and thawing, which can induce aggregation.[1] Tris buffers are often a better choice for cryopreservation.[22][24]

Troubleshooting Guide

This table provides a quick reference for troubleshooting common LNP aggregation issues.

Observation Potential Cause Recommended Action
Immediate aggregation after formulation Suboptimal pH of the aqueous phaseEnsure the pH of the aqueous buffer is below the pKa of this compound to maintain a positive surface charge.[2]
High ionic strength of the bufferUse a low ionic strength buffer or deionized water for formulation.[1][2]
Inadequate mixing rateOptimize the mixing rate during formulation; a faster rate generally produces smaller, more stable particles.[10]
Aggregation during storage at 4°C Suboptimal formulation (e.g., insufficient PEG-lipid)Re-evaluate the lipid molar ratios in your formulation, potentially increasing the proportion of PEG-lipid.[1]
High nanoparticle concentrationDilute the LNP suspension to a lower concentration.[21]
Aggregation after freeze-thaw cycles Lack of cryoprotectantAdd a cryoprotectant like sucrose or trehalose (e.g., 5-10% w/v) to the formulation before freezing.[2][5][8]
Inappropriate freezing/thawing rateA faster freezing rate is generally preferred to minimize the formation of large ice crystals.[21]
Unsuitable bufferConsider replacing PBS with a buffer less prone to pH shifts during freezing, such as Tris.[1][22]

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for LNP Size and Polydispersity Measurement

This protocol outlines the general steps for measuring the size and polydispersity of this compound LNPs using a DLS instrument.

Materials:

  • This compound LNP sample

  • Appropriate aqueous buffer (e.g., 1X PBS)[9]

  • DLS cuvettes

  • DLS instrument (e.g., Malvern Zetasizer)[2]

Procedure:

  • Sample Preparation:

    • Dilute the LNP sample in the appropriate buffer to achieve an optimal scattering intensity (typically between 150,000 and 250,000 counts per second).[25] The exact dilution factor will depend on the initial concentration of your LNP formulation.

    • Ensure the sample is well-mixed but avoid vigorous vortexing that could induce aggregation. Gentle pipetting is recommended.

    • If necessary, filter the diluted sample through a 0.22 µm filter to remove any large contaminants, but be cautious as this could potentially alter the LNP distribution.[11]

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.

    • Clean the DLS cuvette thoroughly with distilled, filtered water and then ethanol, ensuring there are no smudges or dust on the optical surfaces.[25]

    • Select the appropriate measurement parameters in the software, including the dispersant (e.g., water), temperature, and measurement angle.

  • Measurement:

    • Pipette the diluted LNP sample into the cuvette, ensuring there are no air bubbles.[9]

    • Place the cuvette in the instrument's sample holder.

    • Allow the sample to equilibrate to the set temperature for a few minutes.

    • Initiate the measurement. The instrument will perform a series of runs and average the results.

  • Data Analysis:

    • The software will generate a report including the Z-average diameter, polydispersity index (PDI), and a size distribution graph.

    • A monodisperse sample of LNPs should have a PDI value below 0.2.[26] Higher values may indicate aggregation or a heterogeneous sample.

Visualizations

Troubleshooting_Workflow Troubleshooting LNP Aggregation Workflow start LNP Aggregation Observed check_formulation Review Formulation Parameters start->check_formulation check_stress Assess Environmental Stress start->check_stress check_storage Evaluate Storage Conditions start->check_storage ph_ionic Incorrect pH or Ionic Strength? check_formulation->ph_ionic Yes peg_ratio Suboptimal PEG-Lipid Ratio? check_formulation->peg_ratio Yes agitation Mechanical Agitation? check_stress->agitation Yes temperature Temperature Fluctuation? check_stress->temperature Yes freeze_thaw Freeze-Thaw Cycles? check_storage->freeze_thaw Yes adjust_ph_ionic Adjust pH and/or Ionic Strength ph_ionic->adjust_ph_ionic Yes optimize_peg Optimize PEG-Lipid Molar Ratio peg_ratio->optimize_peg Yes minimize_agitation Handle with Gentle Mixing agitation->minimize_agitation Yes control_temp Maintain Stable Temperature temperature->control_temp Yes cryoprotectant Cryoprotectant Used? freeze_thaw->cryoprotectant add_cryo Add Cryoprotectant (e.g., Sucrose) cryoprotectant->add_cryo No lyophilize Consider Lyophilization cryoprotectant->lyophilize Yes, but still aggregating end Stable LNP Formulation adjust_ph_ionic->end optimize_peg->end minimize_agitation->end control_temp->end add_cryo->end lyophilize->end

Caption: A workflow for troubleshooting LNP aggregation.

LNP_Stabilization_Mechanisms Mechanisms of LNP Stabilization lnp Lipid Nanoparticle aggregation Aggregation lnp->aggregation tendency to electrostatic Electrostatic Repulsion electrostatic->lnp stabilizes steric Steric Hindrance steric->lnp stabilizes cryoprotection Cryoprotection cryoprotection->lnp stabilizes during freezing surface_charge Positive Surface Charge (Low pH) surface_charge->electrostatic provides peg_lipid PEG-Lipid Layer peg_lipid->steric provides sugars Sugars (Sucrose, Trehalose) sugars->cryoprotection provides

Caption: Key mechanisms for stabilizing LNPs against aggregation.

References

Technical Support Center: Optimizing Ionizable Lipid to mRNA Ratios

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of lipid nanoparticle (LNP) formulations for mRNA delivery, with a focus on the ratio of ionizable lipid to mRNA.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting point for the molar ratio of components in an LNP formulation?

A1: A common starting point for the molar ratio of the four lipid components—ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid—is approximately 50:10:38.5:1.5.[1] However, this ratio should be optimized for each specific ionizable lipid and mRNA cargo. For example, some formulations use a ratio of 46.3:9.4:42.7:1.6.[1] The base mRNA LNPs can also be prepared with a molar ratio of 48:10:40:2 for ionizable lipid (like SM-102), phospholipid (DOPE), cholesterol, and PEG-lipid, respectively.[2]

Q2: What is the N/P ratio and why is it a critical parameter?

A2: The N/P ratio is the molar ratio of the nitrogen atoms (N) in the ionizable lipid to the phosphate (B84403) groups (P) in the mRNA backbone.[1][3] This ratio is a critical parameter as it influences the electrostatic interactions that drive the encapsulation of the negatively charged mRNA by the transiently positively charged ionizable lipids during the formulation process.[3] The N/P ratio significantly affects key physicochemical properties of the LNPs, including particle size, mRNA encapsulation efficiency, and ultimately, the transfection efficiency.[1]

Q3: What is a typical target range for the N/P ratio?

A3: Typical N/P ratios for effective LNP formulations range from 3 to 6.[1] For instance, clinically relevant LNP formulations such as those for Onpattro, Moderna, and Pfizer have N/P ratios of 3, 6, and 6, respectively.[2] It is recommended to screen a range of N/P ratios to find the optimal value for your specific ionizable lipid and mRNA combination.

Q4: How does the lipid to mRNA weight ratio impact the formulation?

A4: The lipid-to-nucleic acid weight ratio is an important parameter that primarily influences the encapsulation efficiency. Most LNP formulations utilize a lipid-to-nucleic acid weight ratio in the range of 10-30:1.[3]

Troubleshooting Guides

Issue 1: Low mRNA Encapsulation Efficiency (<85%)
Possible Cause Troubleshooting Step
Suboptimal N/P Ratio The N/P ratio is too low, leading to incomplete complexation of mRNA. Increase the N/P ratio by increasing the amount of ionizable lipid or decreasing the amount of mRNA. It is advisable to test a range of N/P ratios (e.g., 3, 6, 8, 10).[4]
Incorrect pH of Aqueous Buffer The pH of the aqueous buffer (containing the mRNA) is too high, preventing the sufficient protonation of the ionizable lipid. Ensure the pH of the aqueous buffer is acidic (typically pH 4.0-6.0) to facilitate the positive charging of the ionizable lipid's amine groups.[1][3]
Suboptimal Mixing Process Inefficient or slow mixing of the lipid-ethanol and aqueous phases can lead to poor LNP formation and low encapsulation. If using a microfluidic system, ensure the total flow rate (TFR) and flow rate ratio (FRR) are optimized. A typical FRR of the aqueous to organic phase is 3:1.[1]
Issue 2: Poor In Vitro or In Vivo Protein Expression
Possible Cause Troubleshooting Step
Inefficient Endosomal Escape The ionizable lipid may not be effectively facilitating the release of mRNA from the endosome into the cytoplasm. The pKa of the ionizable lipid is crucial for endosomal escape. While this is an intrinsic property of the lipid, optimizing the lipid molar ratios can sometimes improve performance.[5] Consider screening different helper lipids (e.g., DOPE) which can enhance fusogenicity.[6]
mRNA Degradation The mRNA may be degrading either before, during, or after encapsulation. Ensure an RNase-free environment is maintained throughout the entire process.[3] The stability of the LNP formulation itself may be an issue; refer to the troubleshooting guide for particle instability.
Suboptimal LNP Size The size of the LNPs may not be optimal for cellular uptake. Particles that are too small or too large may have reduced uptake by target cells.[7] Adjust formulation parameters such as the TFR and FRR in the microfluidic system to modulate particle size.
Issue 3: High Cytotoxicity
Possible Cause Troubleshooting Step
Excess Cationic Charge at Physiological pH The ionizable lipid may have a pKa that results in a significant positive charge at physiological pH, leading to toxicity. While the pKa is an inherent property of the lipid, ensuring the final LNP suspension is properly buffered to a neutral pH is critical. Permanently charged cationic lipids are known to exhibit higher toxicity.[6][8]
High Dose of Ionizable Lipid The overall concentration of the ionizable lipid administered to cells or in vivo is too high. Consider reducing the overall dose of the LNP formulation. It may be possible to reduce the amount of ionizable lipid by optimizing the N/P ratio to the lower end of the effective range.
Impure Lipid Components Impurities in the lipid components can contribute to toxicity. Ensure high-purity lipids are used for formulation.
Issue 4: LNP Instability (Aggregation, Fusion, or mRNA Leakage)
Possible Cause Troubleshooting Step
Inadequate PEG-Lipid Content The amount of PEG-lipid may be insufficient to provide a stable steric barrier, leading to particle aggregation. While a very small amount of PEG-lipid can significantly reduce particle size, too little may compromise stability.[1] Consider slightly increasing the molar percentage of the PEG-lipid.
Suboptimal Helper Lipid or Cholesterol Content The helper lipid and cholesterol are crucial for the structural integrity of the LNP.[3][6] An improper ratio can lead to a less stable lipid bilayer and potential mRNA leakage. Re-evaluate the molar ratios of the helper lipid and cholesterol. DSPC is a common helper lipid that enhances stability due to its saturated fatty acid chains.[6]
Improper Storage Conditions LNPs can be sensitive to storage temperature and freeze-thaw cycles.[5][9] Store LNPs at the recommended temperature (typically 2-8°C for short-term and -20°C to -80°C for long-term).[5] For frozen storage, consider the use of cryoprotectants like sucrose (B13894) or trehalose.[10]

Quantitative Data Summary

Table 1: Example Lipid Molar Ratios in LNP Formulations

Formulation Ionizable Lipid (%) Helper Lipid (%) Cholesterol (%) PEG-Lipid (%) Reference
General Starting Point 5010 (DSPC)38.51.5[1]
Alternative Ratio 46.39.4 (DSPC)42.71.6[1]
Base mRNA LNP 48 (SM-102)10 (DOPE)402[2]
Patisiran (siRNA) 50 (DLin-MC3-DMA)10 (DSPC)38.51.5[1]
BNT162b2 (mRNA) 46.3 (ALC-0315)9.4 (DSPC)42.71.6[1]
mRNA-1273 (mRNA) 50 (SM-102)10 (DSPC)38.51.5[1]

Table 2: Key Formulation and Characterization Parameters

Parameter Typical Range/Value Significance Reference
N/P Ratio 3 - 6Encapsulation Efficiency, Particle Size[1][3]
Lipid:mRNA Weight Ratio 10:1 - 30:1Encapsulation Efficiency[3]
Particle Size (Diameter) 50 - 150 nmCellular Uptake, Biodistribution[3][9]
Polydispersity Index (PDI) < 0.2Homogeneity of LNP population[11]
Zeta Potential Near-neutral at pH 7.4Stability, Toxicity[12][13]
Encapsulation Efficiency > 85-90%Potency, Dose Consistency[7]

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidics

This protocol describes a general method for formulating mRNA-LNPs using a microfluidic mixing device.

1. Preparation of Solutions:

  • Organic Phase: Prepare a stock solution of the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol (B145695) at the desired molar ratio. The total lipid concentration can be optimized, but a starting point is often between 10-25 mg/mL.
  • Aqueous Phase: Dilute the mRNA stock in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0). The final mRNA concentration will depend on the target lipid:mRNA ratio.
  • RNase-Free Environment: Ensure all materials and solutions are RNase-free.[3]

2. Microfluidic Mixing:

  • Set up the microfluidic mixing system (e.g., NanoAssemblr).
  • Load the organic phase and aqueous phase into separate syringes.
  • Set the total flow rate (TFR) and the flow rate ratio (FRR). A common starting FRR is 3:1 (Aqueous:Organic).[1]
  • Initiate the flow to rapidly mix the two phases. The rapid change in solvent polarity causes the lipids to self-assemble and encapsulate the mRNA.[6]

3. Downstream Processing:

  • Dilution: Immediately after formation, dilute the LNP solution with a suitable buffer (e.g., PBS) to reduce the ethanol concentration.
  • Purification/Buffer Exchange: Remove the ethanol and unencapsulated mRNA using a method such as tangential flow filtration (TFF) or dialysis. This step also serves to exchange the acidic buffer for a formulation buffer at a physiological pH (e.g., PBS, pH 7.4).

Protocol 2: LNP Characterization

1. Size and Polydispersity Index (PDI) Measurement:

  • Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and PDI of the LNPs.[12]
  • Dilute the LNP sample in PBS (pH 7.4) to a suitable concentration for DLS analysis.
  • An acceptable PDI is typically below 0.2, indicating a monodisperse population of nanoparticles.[11]

2. Zeta Potential Measurement:

  • Measure the zeta potential using Laser Doppler Velocimetry, often integrated into DLS instruments.
  • Dilute the LNPs in a low ionic strength buffer (e.g., 10 mM HEPES) to obtain an accurate reading.[11]
  • The zeta potential should be near-neutral at physiological pH.[13]

3. mRNA Encapsulation Efficiency Quantification:

  • Use a nucleic acid quantification assay, such as the RiboGreen assay.
  • Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., 0.5% Triton X-100).
  • The fluorescence before lysis represents the unencapsulated mRNA, while the fluorescence after lysis represents the total mRNA.
  • Calculate the encapsulation efficiency (EE) using the formula: EE (%) = (Total mRNA - Free mRNA) / Total mRNA * 100

Visualizations

LNP_Formulation_Workflow cluster_prep 1. Solution Preparation cluster_formulation 2. LNP Formation cluster_downstream 3. Downstream Processing cluster_characterization 4. Characterization Aqueous_Phase Aqueous Phase (mRNA in Acidic Buffer) Microfluidic_Mixing Microfluidic Mixing (e.g., 3:1 FRR) Aqueous_Phase->Microfluidic_Mixing Organic_Phase Organic Phase (Lipids in Ethanol) Organic_Phase->Microfluidic_Mixing Dilution Dilution (e.g., with PBS) Microfluidic_Mixing->Dilution Purification Purification & Buffer Exchange (e.g., TFF/Dialysis) Dilution->Purification Characterization Size (DLS) PDI Zeta Potential Encapsulation Efficiency Purification->Characterization Troubleshooting_Logic Start Experiment Outcome: Low Protein Expression Check_EE Is Encapsulation Efficiency > 85%? Start->Check_EE Check_Toxicity Is there significant cell toxicity? Check_EE->Check_Toxicity Yes Optimize_NP Troubleshoot Encapsulation: - Increase N/P Ratio - Check Buffer pH - Optimize Mixing Check_EE->Optimize_NP No Check_Size_PDI Are Size (50-150nm) & PDI (<0.2) optimal? Check_Toxicity->Check_Size_PDI No Optimize_Dose Troubleshoot Toxicity: - Lower LNP Dose - Confirm Neutral pH - Check Lipid Purity Check_Toxicity->Optimize_Dose Yes Optimize_Formulation Troubleshoot Uptake: - Adjust Flow Rates - Screen Helper Lipids Check_Size_PDI->Optimize_Formulation No End Successful Expression Check_Size_PDI->End Yes Optimize_NP->Start Optimize_Dose->Start Optimize_Formulation->Start

References

Technical Support Center: Strategies to Reduce Lipid 16-Associated Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during experiments with Lipid 16-based lipid nanoparticles (LNPs).

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and experimental problems related to the cytotoxicity of LNPs formulated with this compound.

Q1: What is this compound and what are its key properties?

This compound is an ionizable cationic amino lipid used in the formulation of lipid nanoparticles (LNPs), primarily for the delivery of nucleic acids like mRNA.[1] Its key feature is an ionizable headgroup with a pKa of 6.35.[1] This property allows LNPs to maintain a near-neutral charge at physiological pH (around 7.4), which minimizes toxicity and non-specific interactions in circulation.[2][3] Upon uptake into the acidic environment of the endosome (pH 5.5-6.5), the lipid becomes protonated (positively charged), which is crucial for interacting with the anionic endosomal membrane and facilitating the release of the cargo into the cytoplasm.[2][3][4] LNPs formulated with this compound have been shown to selectively accumulate in macrophages in mice following intravenous administration.[1]

Q2: What are the primary mechanisms of cytotoxicity associated with this compound-based LNPs?

While the ionizable nature of this compound is designed to reduce the toxicity seen with permanently cationic lipids, cytotoxicity can still occur through several mechanisms, which are common to many ionizable LNP systems.[2][5]

  • Inflammatory Response : LNPs can be recognized by the immune system, triggering inflammatory responses.[2] Components of LNPs can activate pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), leading to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6][7] This can result in local and systemic inflammation.[2]

  • Apoptosis (Programmed Cell Death) : At high concentrations, the positive charge of protonated this compound within the cell can disrupt mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c.[8] This initiates a cascade of caspase activation (caspase-9 and caspase-3), ultimately leading to programmed cell death.[9][10] The extrinsic pathway, involving death receptors on the cell surface, can also be triggered.[8][10]

  • Oxidative Stress : LNPs can induce the production of reactive oxygen species (ROS) in cells.[11] An imbalance between ROS production and the cell's antioxidant defenses leads to oxidative stress, which can damage cellular components like lipids, proteins, and DNA, contributing to cytotoxicity.[6]

  • Membrane Disruption : The interaction of cationic lipids with negatively charged cell membranes can lead to membrane destabilization and loss of integrity, causing cell lysis.[12]

G cluster_downstream Downstream Cytotoxic Effects LNP This compound LNP Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Protonation This compound Protonation (Cationic Charge) Endosome->Protonation Low pH Escape Endosomal Escape & Cargo Release Protonation->Escape Cytosol Cytosolic LNPs Escape->Cytosol TLR TLR Activation Cytosol->TLR ROS ROS Production Cytosol->ROS Mito Mitochondrial Dysfunction Cytosol->Mito NFkB NF-κB Pathway TLR->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation Toxicity Cellular Toxicity Inflammation->Toxicity OxStress Oxidative Stress ROS->OxStress OxStress->Toxicity Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis Apoptosis->Toxicity

Caption: Signaling pathways in this compound LNP-induced cytotoxicity.

Q3: My in vitro experiment shows high cytotoxicity. How do I troubleshoot this?

High cytotoxicity is a common issue. A systematic approach can help identify and resolve the problem.

  • Confirm Assay Integrity : Ensure the observed toxicity is not an artifact. Nanoparticles can interfere with common cytotoxicity assays (e.g., MTT reduction).[13] Run controls, including LNPs without cells, to check for interference. It is recommended to use at least two different cytotoxicity assays based on different principles (e.g., metabolic activity and membrane integrity) to confirm results.[13]

  • Review LNP Characteristics :

    • Particle Size and Polydispersity : Large or aggregated particles can lead to increased toxicity.[14][15] Measure the size and polydispersity index (PDI) of your LNP batch using Dynamic Light Scattering (DLS).

    • Zeta Potential : A highly positive surface charge can increase interaction with negatively charged cell membranes, leading to higher toxicity.[12][15] Measure the zeta potential to understand the surface charge of your particles at physiological pH.

    • Purity : Contaminants from the synthesis or formulation process, such as residual solvents or endotoxins, can cause significant toxicity.[14]

  • Optimize LNP Formulation :

    • Lipid Ratios : Systematically vary the molar ratios of the four main components (ionizable lipid, helper lipid, cholesterol, PEG-lipid). Reducing the proportion of the ionizable lipid can sometimes decrease toxicity.[5]

    • PEG-Lipid : The length of the PEG chain and the type of lipid anchor can influence circulation time and toxicity. While PEGylation reduces aggregation, some PEG-lipids can cause adverse immune responses.[5]

  • Adjust Experimental Conditions :

    • Concentration : Perform a dose-response study to determine the IC50 (half-maximal inhibitory concentration) and identify a non-toxic working concentration.

    • Incubation Time : Shorten the exposure time of cells to the LNPs. Toxicity is often time-dependent.[11]

    • Cell Type : Different cell types have varying sensitivities to LNP-mediated toxicity.[16][17] Consider using a less sensitive cell line if appropriate for your experimental goals.

G Start Problem: High Cytotoxicity Observed Step1 Step 1: Validate Assay and Controls Start->Step1 Step1_Q Is assay interference observed? Step1->Step1_Q Step1_A Select alternative assay (e.g., LDH, Alamar Blue) Step1_Q->Step1_A Yes Step2 Step 2: Characterize LNP Physicochemical Properties Step1_Q->Step2 No Step1_A->Step2 Step2_Check Check Size, PDI, Zeta Potential, Purity Step2->Step2_Check Step2_Q Are properties outside of expected range? Step2_Check->Step2_Q Step2_A Re-formulate or purify LNP batch Step2_Q->Step2_A Yes Step3 Step 3: Optimize LNP Formulation Step2_Q->Step3 No Step2_A->Start Re-test Step3_Action Vary lipid ratios (e.g., reduce this compound %) Test different PEG-lipids Step3->Step3_Action Step4 Step 4: Adjust Experimental Conditions Step3_Action->Step4 Step4_Action Perform dose-response Reduce incubation time Test different cell lines Step4->Step4_Action End Result: Reduced Cytotoxicity Step4_Action->End

Caption: Experimental workflow for troubleshooting LNP cytotoxicity.

Q4: How do the different components of the LNP formulation influence cytotoxicity?

Each component of an LNP formulation plays a role in its overall toxicity profile.[14][15]

  • Ionizable Lipid (this compound) : This is often the primary driver of toxicity due to its cationic nature at low pH.[2] The structure of the lipid, including its headgroup and tail domains, influences its pKa, biodegradability, and interaction with cellular membranes.

  • Helper Phospholipid (e.g., DOPE, DSPC) : These lipids contribute to the stability and structure of the LNP and aid in endosomal escape.[3] The choice of helper lipid can affect the overall rigidity and fusogenicity of the particle, thereby modulating its toxic potential.

  • Cholesterol : Cholesterol is included to stabilize the LNP structure and regulate membrane fluidity.[3] It can help reduce the toxicity associated with some cationic lipids by modulating membrane interactions.

  • PEG-Lipid : This component provides a hydrophilic shield that reduces particle aggregation and opsonization, prolonging circulation time.[2] However, PEG itself can elicit an immune response (anti-PEG antibodies), and the concentration and type of PEG-lipid must be optimized to balance stability and potential toxicity.[5]

G Toxicity Overall LNP Cytotoxicity Ionizable Ionizable Lipid (this compound) Charge Cationic Charge (pKa) Ionizable->Charge Biodegradability Biodegradability Ionizable->Biodegradability Helper Helper Lipid (e.g., DSPC) Structure LNP Structure & Rigidity Helper->Structure Fusogenicity Fusogenicity Helper->Fusogenicity Cholesterol Cholesterol Cholesterol->Structure Stability Particle Stability Cholesterol->Stability PEG PEG-Lipid PEG->Stability Immuno Immunogenicity PEG->Immuno Charge->Toxicity Biodegradability->Toxicity Structure->Toxicity Fusogenicity->Toxicity Stability->Toxicity Immuno->Toxicity

Caption: Logical relationships of LNP components influencing cytotoxicity.

Q5: Are there formulation strategies to mitigate the toxicity of my LNPs?

Yes, several formulation strategies can effectively reduce cytotoxicity:

  • Optimize Component Ratios : Carefully titrate the molar ratio of each lipid component. Reducing the amount of the ionizable lipid relative to other components is a common starting point.[5]

  • Select Less Toxic Components :

    • Ionizable Lipids : If possible, screen different ionizable lipids. Newer generations of ionizable lipids are being designed with biodegradable ester linkages that are cleaved inside the cell into non-toxic metabolites.[2]

    • Stabilizers/Surfactants : The choice of stabilizer can significantly impact toxicity. Non-ionic surfactants are generally less toxic than ionic ones.[12] Using stabilizers like trehalose, chitosan, or certain polymers can enhance stability while mitigating adverse effects.[2][18][19]

  • Incorporate Protective Molecules : One study developed antioxidant ionizable lipids that reduced oxidative stress and proinflammatory responses.[4] Incorporating molecules with antioxidant properties into the LNP formulation could be a viable strategy.

  • Control Physicochemical Properties : Aim for a particle size between 50-200 nm with a low PDI (<0.2) for optimal in vivo performance and reduced toxicity.[14][20]

  • Targeted Delivery : By adding ligands to the LNP surface, you can direct them to specific cells or tissues. This can increase efficacy at the target site and reduce systemic toxicity by lowering the required dose and minimizing exposure to healthy tissues.[2][21]

Section 2: Quantitative Analysis of LNP Cytotoxicity

Quantitative data is crucial for comparing the cytotoxic potential of different LNP formulations. The following tables summarize representative data from the literature to provide context for experimental results.

Table 1: Comparative Cytotoxicity of Cationic Lipids in Solid Lipid Nanoparticles (SLNs)

This table shows the half-maximal inhibitory concentration (IC50) values for SLNs formulated with two different cationic surfactants, CTAB and DDAB, against various human cell lines after 48 hours of exposure. Lower IC50 values indicate higher cytotoxicity.

Cell LineSurfactantIC50 (µg/mL of Surfactant)
Caco-2 (Epithelial)CTAB-SLN< 10
DDAB-SLN569.83 ± 51.28
HepG2 (Liver)CTAB-SLN< 10
DDAB-SLN702.43 ± 37.03
MCF-7 (Breast Cancer)CTAB-SLN< 10
DDAB-SLN869.88 ± 62.45
SV-80 (Fibroblast)CTAB-SLN< 10
DDAB-SLN284.06 ± 17.01

Data adapted from de Jesus, M. B., et al. (2019).[12] This data highlights how the choice of cationic lipid dramatically influences the cytotoxic profile of nanoparticles.

Table 2: Effect of Monounsaturated Fatty Acids on Saturated Fatty Acid-Induced Cytotoxicity (Analogous Model)

This table provides data from a study on fatty acid toxicity, which serves as a useful model for understanding how co-formulation can mitigate the toxicity of a primary lipid component. The study measured cell death in pancreatic β-cells induced by the saturated fatty acid palmitate (C16:0) and how it was reduced by the co-incubation with monounsaturated fatty acids.

Treatment ConditionConcentration (mM)% Cell Death (after 18h)
Palmitate (C16:0) alone0.2592 ± 4%
Palmitate + Palmitoleate (C16:1)0.25 + 0.025Significantly Reduced*
Palmitate + Methyl-palmitoleate0.25 + 0.2512 ± 2%

*Data adapted from Cnop, M., et al. (2001).[22][23] Significant inhibition was reported at concentrations of 0.025 mM and greater. This illustrates the principle that incorporating certain lipids can have a protective effect against the cytotoxicity induced by others.

Section 3: Key Experimental Protocols

Below are detailed methodologies for common assays used to evaluate the cytotoxicity of this compound-based LNPs.

Protocol 3.1: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells by assessing the ability of mitochondrial reductase enzymes to convert the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[13][17]

  • Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Treatment : Remove the culture medium and add fresh medium containing serial dilutions of your this compound LNPs. Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., Triton X-100) as a positive control.

  • Incubation : Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until purple precipitate is visible.

  • Formazan Solubilization : Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Calculation : Express cell viability as a percentage relative to the untreated control cells.

Protocol 3.2: Membrane Integrity Assessment using Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage or lysis.[13]

  • Cell Seeding and Treatment : Follow steps 1-3 from the MTT protocol.

  • Sample Collection : After incubation, carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate without disturbing the cells.

  • Lysis Control : To create a maximum LDH release control, add a lysis buffer (e.g., 1% Triton X-100) to a set of control wells for 10-15 minutes before collecting the supernatant.

  • LDH Reaction : Add the LDH reaction mixture (containing diaphorase and NAD+) to each well with supernatant according to the manufacturer's instructions.

  • Incubation : Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Measurement : Measure the absorbance at 490 nm.

  • Calculation : Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (untreated cells) and maximum release (lysed cells) controls.

Protocol 3.3: Metabolic Activity Assessment using Alamar Blue (Resazurin) Assay

This fluorescent/colorimetric assay uses the redox indicator resazurin (B115843) to measure the metabolic activity of living cells. Viable cells reduce blue, non-fluorescent resazurin to pink, highly fluorescent resorufin.[11][13]

  • Cell Seeding and Treatment : Follow steps 1-3 from the MTT protocol.

  • Reagent Addition : Add Alamar Blue reagent (typically 10% of the well volume) directly to the culture medium in each well.

  • Incubation : Incubate the plate for 1-4 hours at 37°C. The incubation time may need optimization based on cell type and density.

  • Measurement : Measure fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

  • Calculation : Calculate the percentage of resazurin reduction, which is proportional to cell viability, relative to untreated controls.

Protocol 3.4: Oxidative Stress Assessment using a ROS-Sensitive Probe

This method uses a cell-permeable fluorescent probe (e.g., CellROX™ Green or DCFDA) to detect the presence of reactive oxygen species (ROS).[16]

  • Cell Seeding and Treatment : Seed cells in a black, clear-bottom 96-well plate and treat them with LNPs as described previously. Include a positive control (e.g., H2O2 or menadione).

  • Probe Loading : After the treatment period, remove the medium and wash the cells gently with warm PBS. Add the ROS-sensitive probe (e.g., 5 µM CellROX Green) in fresh medium or buffer and incubate for 30-60 minutes at 37°C.

  • Washing : Remove the probe-containing solution and wash the cells again with PBS to remove any excess probe.

  • Measurement : Add fresh buffer to the wells and immediately measure the fluorescence intensity using a microplate reader at the appropriate excitation/emission wavelengths (e.g., ~485/520 nm for CellROX Green).

  • Analysis : An increase in fluorescence intensity in treated cells compared to untreated controls indicates an increase in ROS levels. Data can be normalized to cell number if a parallel viability assay is performed.

References

Technical Support Center: Improving the In Vivo Stability of Lipid 16 (C16) LNPs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lipid 16 (C16) lipid nanoparticle (LNP) formulations. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, helping you enhance the stability and performance of your C16 LNPs.

Frequently Asked Questions (FAQs)

Q1: What does "this compound" or "C16" refer to in the context of LNPs?

A1: "this compound" or "C16" typically refers to a lipid component within the LNP formulation that possesses a 16-carbon acyl chain. This is often a PEGylated lipid, such as C16-Ceramide-PEG, which plays a crucial role in the stability, biodistribution, and immunogenicity of the nanoparticles. The length of the carbon tail significantly influences the biophysical properties and in vivo behavior of the LNPs.

Q2: My C16 LNPs show good stability in vitro, but poor performance in vivo. What could be the reason?

A2: A discrepancy between in vitro and in vivo performance is a known challenge in LNP development.[1][2] Several factors can contribute to this:

  • Protein Corona Formation: Upon injection into the bloodstream, proteins rapidly adsorb onto the surface of LNPs, forming a "protein corona." This can alter the size, charge, and surface properties of the LNPs, leading to changes in their biodistribution and cellular uptake compared to in vitro conditions.

  • Immune System Interactions: LNPs can be recognized by the immune system, leading to their rapid clearance by phagocytic cells. The type and density of the PEGylated lipid, such as a C16 variant, can influence the degree of immune recognition.[3][4][5]

  • In Vivo Degradation: The biological environment is complex, with various enzymes (e.g., lipases) that can degrade the lipid components of the LNPs, leading to premature release of the encapsulated cargo.

Q3: How does the C16 chain length in PEGylated lipids affect the in vivo properties of my LNPs?

A3: The carbon chain length of the PEGylated lipid is a critical determinant of LNP behavior in vivo. Studies have shown that:

  • Longer Chains (e.g., C16, C18): These lipids are more stably anchored in the LNP lipid bilayer. This can lead to longer circulation times but may also trigger a stronger anti-PEG antibody response upon repeated administration.[6][7] LNPs formulated with C16-Ceramide-PEG have been observed to accumulate preferentially in the liver.[8][9]

  • Shorter Chains (e.g., C8, C14): These lipids tend to dissociate more rapidly from the LNP surface in vivo. This "PEG-shedding" can facilitate faster clearance but may also lead to different biodistribution patterns, with some studies showing increased accumulation in lymph nodes for C8-containing LNPs.[8][9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your in vivo experiments with C16 LNPs and provides actionable solutions.

Issue 1: Rapid Clearance and Low Bioavailability of C16 LNPs

Symptoms:

  • Low levels of reporter gene expression (e.g., luciferase) at the target site.

  • Low concentration of the encapsulated drug in blood samples shortly after injection.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Immunogenicity and Anti-PEG Antibodies LNPs containing C16-Ceramide-PEG have been shown to induce a higher anti-PEG antibody response compared to shorter-chain PEGylated lipids.[8][9] This can lead to accelerated blood clearance upon repeated dosing. Consider using a different PEGylated lipid with a shorter carbon chain (e.g., C14) or a different chemical linkage to reduce immunogenicity.
Particle Size and Aggregation Larger particles or aggregates are more readily cleared by the mononuclear phagocyte system (MPS). Ensure your LNP formulation has a narrow size distribution with a particle size ideally under 150 nm. Use dynamic light scattering (DLS) to monitor particle size and polydispersity index (PDI) before injection. If aggregation is an issue, consider optimizing the formulation process or including cryoprotectants if the LNPs are frozen and thawed.
Off-Target Accumulation C16-containing LNPs may exhibit significant accumulation in the liver.[8][9] If the liver is not your target organ, this will reduce the available dose for the intended site. Modifying the LNP surface with targeting ligands specific to your tissue of interest can help redirect the biodistribution.
Issue 2: LNP Aggregation Upon Storage or After Freeze-Thaw Cycles

Symptoms:

  • Visible precipitates in the LNP solution.

  • Increase in particle size and PDI as measured by DLS.

  • Loss of transfection efficiency in vivo.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Inadequate Cryoprotection Freezing and thawing can induce stress on the LNPs, leading to fusion and aggregation. The inclusion of cryoprotectants such as sucrose (B13894) or trehalose (B1683222) at appropriate concentrations (e.g., 5-10% w/v) can significantly improve the stability of LNPs during freeze-thaw cycles.[10]
Suboptimal Storage Temperature While freezing is a common storage method, for some formulations, refrigeration (2-8 °C) might better preserve stability over extended periods compared to freezing, which can induce phase transitions in the lipid bilayer.[11] Conduct a stability study comparing different storage temperatures for your specific C16 LNP formulation.
Buffer Composition The pH and ionic strength of the storage buffer can influence LNP stability. Storing LNPs in a buffer with a physiological pH (around 7.4) is generally recommended.

Experimental Protocols

Protocol 1: Assessment of LNP Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
  • Sample Preparation: Dilute a small aliquot of your C16 LNP formulation in a suitable buffer (e.g., phosphate-buffered saline, PBS) to a concentration appropriate for the DLS instrument.

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25 °C).

  • Measurement: Place the diluted sample in a clean cuvette and insert it into the instrument. Perform at least three replicate measurements to ensure accuracy.

  • Data Analysis: The instrument software will provide the Z-average diameter (particle size) and the PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse and homogenous sample.[12]

Protocol 2: Determination of mRNA Encapsulation Efficiency using RiboGreen Assay
  • Prepare Reagents: Prepare the RiboGreen reagent according to the manufacturer's instructions and create a standard curve using the free mRNA of known concentrations.

  • Measure Total mRNA: Lyse a small volume of your C16 LNP formulation by adding a detergent (e.g., 1% Triton X-100) to release the encapsulated mRNA. Add the RiboGreen reagent and measure the fluorescence.

  • Measure Unencapsulated mRNA: To a separate aliquot of the intact LNP formulation (without detergent), add the RiboGreen reagent and measure the fluorescence.

  • Calculate Encapsulation Efficiency (EE): Use the following formula: EE (%) = [(Total mRNA fluorescence - Unencapsulated mRNA fluorescence) / Total mRNA fluorescence] x 100

Protocol 3: In Vivo Biodistribution Study using Luciferase Reporter mRNA
  • Animal Model: Use an appropriate animal model (e.g., BALB/c mice).

  • LNP Administration: Administer the C16 LNPs encapsulating luciferase mRNA to the animals via the desired route (e.g., intravenous, intramuscular).

  • Bioluminescence Imaging: At predetermined time points (e.g., 6, 24, 48 hours post-injection), administer the luciferase substrate (e.g., D-luciferin) to the animals and image them using an in vivo imaging system (IVIS).

  • Data Quantification: Quantify the bioluminescent signal in different organs and tissues to determine the biodistribution pattern of your C16 LNPs.[13][14]

Visualizations

experimental_workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_invivo In Vivo Study formulation Formulate C16 LNPs (e.g., Microfluidics) dls DLS Analysis (Size, PDI) formulation->dls ribogreen RiboGreen Assay (Encapsulation Efficiency) formulation->ribogreen injection Animal Injection ribogreen->injection imaging In Vivo Imaging (e.g., IVIS) injection->imaging analysis Biodistribution Analysis imaging->analysis

Experimental workflow for C16 LNP formulation, characterization, and in vivo evaluation.

troubleshooting_logic cluster_clearance Rapid Clearance cluster_stability Physical Instability start Poor In Vivo Performance immunogenicity High Immunogenicity? start->immunogenicity aggregation Aggregation? start->aggregation off_target Off-target Accumulation? start->off_target freeze_thaw Freeze-Thaw Issues? start->freeze_thaw storage_temp Suboptimal Storage Temp? start->storage_temp solution1 Modify PEG-lipid immunogenicity->solution1 Yes solution2 Optimize Formulation & DLS check aggregation->solution2 Yes solution3 Add Targeting Ligands off_target->solution3 Yes solution4 Add Cryoprotectants freeze_thaw->solution4 Yes solution5 Optimize Storage Temp. storage_temp->solution5 Yes signaling_pathway cluster_uptake Cellular Uptake cluster_trafficking Intracellular Trafficking cluster_release Cargo Release lnp C16 LNP in Circulation endocytosis Endocytosis lnp->endocytosis Protein Corona Interaction endosome Early Endosome endocytosis->endosome late_endosome Late Endosome / Lysosome endosome->late_endosome Maturation escape Endosomal Escape endosome->escape pH-mediated Destabilization degradation degradation late_endosome->degradation Degradation translation mRNA Translation escape->translation protein protein translation->protein Therapeutic Protein

References

Technical Support Center: Scaling Up Lipid 16 LNP Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lipid 16 LNP production. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with scaling up their lipid nanoparticle formulations.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up LNP production?

Scaling up LNP production from a laboratory to an industrial scale presents several significant challenges.[1][2] Key hurdles include maintaining the precision of the lipid and therapeutic molecule ratios, ensuring batch-to-batch consistency in particle size and composition, and controlling sterility to prevent contamination, which is critical for sensitive payloads like RNA.[1] Additionally, adapting production technologies, such as transitioning from microfluidics to larger-scale mixing systems, can be complex and requires careful process optimization to ensure the final product's critical quality attributes are not altered.[1][3][4]

Q2: How does the choice of manufacturing method affect LNP characteristics during scale-up?

The manufacturing method significantly influences LNP properties.[5] Small-scale methods like pipette mixing or microfluidics offer precise control over mixing conditions, leading to uniform particle sizes and high encapsulation efficiency.[4][6][7] However, these methods are not always easily scalable.[1] Larger-scale techniques such as T-junction mixing or high-pressure homogenization are often employed for industrial production.[4][8] The transition between these methods can alter the physical and chemical properties of the LNPs, necessitating thorough characterization and process validation to ensure consistency.[3]

Q3: What are the critical quality attributes (CQAs) of LNPs that need to be monitored during scale-up?

The primary CQAs for LNPs include particle size, polydispersity index (PDI), surface charge (Zeta potential), encapsulation efficiency, and drug loading.[][10] Particle size is crucial as it affects the stability, biodistribution, and cellular uptake of the nanoparticles.[][10] A narrow size distribution, indicated by a low PDI (typically <0.2), is desirable for uniformity.[11][12] Encapsulation efficiency directly impacts the therapeutic efficacy of the final product.[8]

Q4: Are this compound-based LNPs only suitable for mRNA delivery?

While LNPs have gained significant recognition for their role in mRNA vaccines, their application is much broader.[8] LNPs can be used to deliver a variety of therapeutic payloads, including siRNA, DNA, peptides, and small molecules.[8] The formulation, including the specific properties of this compound, can be tailored to accommodate different types of cargo.

Q5: What regulatory considerations are important when scaling up LNP production?

Scaling up LNP production for clinical or commercial use requires adherence to stringent regulatory guidelines, such as those from the FDA or EMA.[1] While there may not be specific guidelines solely for LNP manufacturing, relevant documents on platform technologies and Good Manufacturing Practices (GMP) should be followed.[3] It is advisable not to set specifications too tightly in the early stages of development to allow for process optimization.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up of this compound LNP production.

Issue 1: Increased Particle Size and Polydispersity Index (PDI) Upon Scale-Up

Possible Causes:

  • Inadequate Mixing Dynamics: The mixing energy and efficiency may not be consistent between small-scale and large-scale systems.

  • Slower Mixing Rates: Slower mixing can lead to the formation of larger, less uniform particles.

  • Changes in Flow Rates: The ratio of the lipid phase to the aqueous phase (flow rate ratio, FRR) may not be optimized for the larger scale.

  • Ethanol (B145695) Concentration: Insufficiently rapid dilution of ethanol post-mixing can cause particle growth over time.[5]

Troubleshooting Steps:

  • Optimize Mixing Parameters: Adjust the mixing speed or pressure to ensure rapid and homogeneous mixing of the lipid and aqueous phases.

  • Adjust Flow Rates: Systematically vary the total flow rate (TFR) and the flow rate ratio (FRR) to find the optimal conditions for the desired particle size.

  • Immediate Dilution: Implement a rapid in-line dilution step immediately after particle formation to quench LNP growth.

  • Characterize Raw Materials: Ensure the quality and consistency of this compound and other lipid components, as variations can affect self-assembly.

Issue 2: Low or Inconsistent Encapsulation Efficiency

Possible Causes:

  • Suboptimal N:P Ratio: The charge ratio of the ionizable lipid (nitrogen) to the nucleic acid (phosphate) is critical for efficient encapsulation.[7]

  • pH of Buffers: The pH of the aqueous buffer affects the charge of the ionizable lipid and its interaction with the cargo.

  • Lipid Degradation: Degradation of lipids can reduce their ability to effectively encapsulate the payload.

  • Payload Integrity: Degradation of the RNA or other cargo can lead to poor encapsulation.

Troubleshooting Steps:

  • Optimize N:P Ratio: Experiment with different N:P ratios to find the optimal balance for this compound and your specific payload. A common starting point is an N:P ratio of around 6 for mRNA.[7][13]

  • Buffer Optimization: Ensure the pH of the aqueous buffer is appropriate for the pKa of this compound to facilitate nucleic acid complexation.

  • Analyze Lipid Purity: Use techniques like HPLC-CAD to assess the purity and stability of the lipid components before formulation.[14]

  • Verify Payload Quality: Confirm the integrity and concentration of the nucleic acid or other cargo before use.

Issue 3: Batch-to-Batch Inconsistency

Possible Causes:

  • Process Parameter Variability: Inconsistent control over process parameters such as temperature, pressure, and flow rates.[12]

  • Raw Material Variability: Differences in the quality of raw materials, including lipids and the therapeutic agent, between batches.[12]

  • Equipment Differences: Variations in equipment performance or calibration.[12]

  • Inadequate Process Controls: Lack of in-process monitoring to ensure consistency throughout the manufacturing run.

Troubleshooting Steps:

  • Standardize Operating Procedures (SOPs): Implement and strictly follow detailed SOPs for all manufacturing steps.

  • Implement In-Process Controls (IPCs): Use techniques like in-line DLS to monitor particle size during production.[14]

  • Qualify Raw Material Suppliers: Establish stringent quality control specifications for all incoming raw materials.

  • Process Analytical Technology (PAT): Employ PAT tools for real-time monitoring and control of critical process parameters.

Data Presentation

Table 1: Example Process Parameters for LNP Production at Different Scales

ParameterLaboratory Scale (Microfluidics)Pilot Scale (T-Junction Mixer)
Total Flow Rate (TFR) 12 mL/min200 mL/min
Flow Rate Ratio (FRR) (Aqueous:Ethanol) 3:13:1
Lipid Concentration (in Ethanol) 25 mg/mL25 mg/mL
Aqueous Buffer pH 4.04.0
Post-mixing Dilution Factor 1:51:5

Table 2: Representative Critical Quality Attributes (CQAs) for this compound LNPs

CQATarget SpecificationAnalytical Method
Particle Size (Z-average) 80 - 120 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -10 to +10 mV (at neutral pH)Electrophoretic Light Scattering (ELS)
Encapsulation Efficiency > 90%RiboGreen Assay / HPLC
This compound Purity > 98%HPLC-CAD

Experimental Protocols

Protocol 1: this compound LNP Formulation using Microfluidic Mixing

1. Preparation of Solutions:

  • Lipid Phase: Dissolve this compound, DSPC, Cholesterol, and PEG-lipid in a 50:10:38.5:1.5 molar ratio in absolute ethanol to a final total lipid concentration of 25 mg/mL.
  • Aqueous Phase: Dissolve the nucleic acid cargo in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).

2. Microfluidic Mixing:

  • Set up a microfluidic mixing device.
  • Load the lipid phase and aqueous phase into separate syringes.
  • Set the total flow rate (TFR) to 12 mL/min and the flow rate ratio (FRR) of aqueous to lipid phase to 3:1.
  • Initiate the flow and collect the resulting LNP dispersion.

3. Downstream Processing:

  • Immediately dilute the collected LNP solution with a neutral pH buffer (e.g., PBS, pH 7.4) to stabilize the particles.
  • Purify and concentrate the LNPs using tangential flow filtration (TFF) to remove ethanol and non-encapsulated cargo.

Protocol 2: Characterization of LNP Size and PDI by DLS

1. Sample Preparation:

  • Dilute a small aliquot of the LNP suspension in an appropriate buffer (e.g., PBS) to a suitable concentration for DLS analysis.

2. Instrument Setup:

  • Set the temperature of the DLS instrument to 25°C.
  • Select the appropriate laser wavelength and scattering angle.

3. Measurement:

  • Place the cuvette with the diluted sample into the instrument.
  • Allow the sample to equilibrate for 2 minutes.
  • Perform three consecutive measurements to ensure reproducibility.

4. Data Analysis:

  • Analyze the correlation function to determine the Z-average particle size and the polydispersity index (PDI).

Visualizations

LNP_Scale_Up_Workflow cluster_lab Laboratory Scale cluster_pilot Pilot & Production Scale lab_formulation Formulation Development lab_mixing Microfluidic Mixing lab_formulation->lab_mixing lab_char Small-Scale Characterization lab_mixing->lab_char pilot_process Process Development lab_char->pilot_process Tech Transfer pilot_mixing T-Junction or Jet Mixing pilot_process->pilot_mixing pilot_downstream Downstream Processing (TFF) pilot_mixing->pilot_downstream pilot_qc Large-Scale QC & Analytics pilot_downstream->pilot_qc pilot_qc->lab_formulation Feedback Loop Troubleshooting_Decision_Tree start High PDI or Particle Size cause1 Mixing Issue? start->cause1 cause2 Formulation Issue? start->cause2 sol1a Optimize Flow Rate Ratio (FRR) cause1->sol1a Yes sol1b Increase Total Flow Rate (TFR) cause1->sol1b Yes sol1c Check Mixer Integrity cause1->sol1c Yes sol2a Verify Lipid Quality cause2->sol2a Yes sol2b Check Buffer pH cause2->sol2b Yes sol2c Ensure Rapid Dilution cause2->sol2c Yes

References

Technical Support Center: Ensuring mRNA Integrity in Lipid 16 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lipid 16-based mRNA lipid nanoparticle (LNP) formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent mRNA degradation during their experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter, offering potential causes and actionable solutions.

Issue Potential Causes Troubleshooting Steps
Rapid mRNA Degradation Post-Formulation 1. RNase Contamination: Ubiquitous RNase enzymes can rapidly degrade mRNA.[1] 2. Suboptimal pH: The pH of the formulation buffer can affect mRNA hydrolysis.[2][3] 3. Reactive Impurities in Lipids: Electrophilic impurities from the ionizable lipid can form adducts with mRNA, rendering it untranslatable.[4][5][6]1. Use certified RNase-free reagents, consumables, and maintain an RNase-free work environment. 2. Optimize the buffer system to maintain a pH range of 5.5 to 7.5.[2] 3. Ensure high-purity lipids and perform quality control to detect reactive impurities. Consider using ionizable lipids with structures less prone to forming adducts, such as those with piperidine-based head groups.[7][8]
Loss of mRNA Integrity During Storage 1. Inappropriate Storage Temperature: Temperatures above the optimal range can accelerate mRNA degradation and affect LNP integrity.[9][10] 2. Oxidation: Lipid components, particularly unsaturated lipids, can be prone to oxidation, which can compromise the LNP structure and mRNA stability.[10] 3. Hydrolysis: The presence of water can lead to the hydrolytic cleavage of the phosphodiester backbone of mRNA.[11][12]1. Store LNP formulations at ultra-low temperatures, typically -20°C to -80°C, to minimize chemical and enzymatic degradation.[9][10] 2. Incorporate antioxidants like tocopherols (B72186) into the formulation and store under an inert gas (e.g., nitrogen or argon) to prevent oxidation.[2][10] 3. For long-term stability, consider lyophilization (freeze-drying) to remove water.[2][10][13]
Inconsistent mRNA Encapsulation Efficiency 1. Incorrect N/P Ratio: The ratio of protonatable nitrogen in the ionizable lipid to anionic phosphate (B84403) groups in the mRNA is critical for efficient encapsulation.[9][14] 2. Suboptimal Mixing Process: The rate and method of mixing the lipid and mRNA solutions can impact LNP formation and encapsulation.[15] 3. pH of Formulation Buffer: The pH during LNP formation must be low enough to protonate the ionizable lipid for effective mRNA complexation.[3][16]1. Optimize the N/P ratio for your specific mRNA and lipid composition.[14][17] 2. Utilize a rapid and reproducible mixing method, such as microfluidic mixing, to ensure uniform LNP formation.[18] 3. Maintain a low pH (around 4.5) in the buffer during the initial mixing of lipids and mRNA.[3]
LNP Aggregation During Storage 1. Low Surface Charge: Insufficient surface charge can lead to particle aggregation over time.[9] 2. Freeze-Thaw Stresses: Repeated freezing and thawing cycles can disrupt LNP structure and lead to aggregation.[12] 3. Inadequate PEGylation: The PEG-lipid component helps to prevent aggregation by providing a steric barrier.[9][11]1. Ensure an appropriate surface charge density to promote repulsion between particles.[9] 2. Minimize freeze-thaw cycles. If necessary, include cryoprotectants like sucrose (B13894) or trehalose (B1683222) in the formulation.[2][3] 3. Optimize the concentration of the PEG-lipid in your formulation.[2][10]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of mRNA degradation in this compound formulations?

A1: The primary mechanisms of mRNA degradation include:

  • Enzymatic Degradation: Contamination with ribonucleases (RNases) can rapidly cleave the mRNA phosphodiester backbone.[1]

  • Chemical Hydrolysis: The phosphodiester bonds in the mRNA backbone are susceptible to hydrolysis, a process that can be influenced by the pH of the formulation.[1][11]

  • Oxidation: Reactive oxygen species can damage both the mRNA and the lipid components, compromising the integrity of the formulation.[10]

  • Lipid-mRNA Adduct Formation: Electrophilic impurities derived from the ionizable lipid (such as this compound) can react with the mRNA, forming adducts that render the mRNA untranslatable.[4][5][6] This is a critical consideration for formulations containing tertiary amine-based ionizable lipids.

Q2: How does the composition of the lipid nanoparticle affect mRNA stability?

A2: Each lipid component plays a crucial role in mRNA stability:[2][10][16]

  • Ionizable Lipid (e.g., this compound): This is essential for encapsulating the negatively charged mRNA and for its release into the cytoplasm.[19][20] However, as mentioned, impurities from this lipid can also be a source of mRNA degradation.[4][5] The pKa of the ionizable lipid is also a critical factor.[19]

  • Helper Phospholipids (e.g., DSPC): These lipids contribute to the structural integrity of the LNP.[16]

  • Cholesterol: Cholesterol modulates the fluidity and stability of the lipid bilayer.[10][16]

  • PEG-Lipid: This component controls the particle size and prevents aggregation during storage.[9][11]

Optimizing the molar ratios of these lipids is key to achieving a stable and effective formulation.[2]

Q3: What are the optimal storage conditions for mRNA-LNP formulations?

A3: To ensure long-term stability, mRNA-LNP formulations should be stored at ultra-low temperatures, typically between -20°C and -80°C.[9][10] For formulations that have been lyophilized (freeze-dried), storage at 4°C or even room temperature for extended periods may be possible.[13][21] It is crucial to minimize temperature fluctuations and avoid repeated freeze-thaw cycles.[12]

Q4: What is the role of excipients in preventing mRNA degradation?

A4: Non-lipid excipients play a vital role in stabilizing mRNA-LNP formulations:[22]

  • Buffers (e.g., citrate, phosphate): These maintain the optimal pH, which is critical for both LNP formation and mRNA stability during storage.[2][23]

  • Cryoprotectants (e.g., sucrose, trehalose): These are added to protect the LNPs from damage during freezing and lyophilization.[2][3]

  • Antioxidants (e.g., tocopherols): These can be included to prevent oxidative degradation of both the lipids and the mRNA.[2]

Q5: How can I assess the integrity of my mRNA within the LNP formulation?

A5: Several analytical techniques can be used to assess mRNA integrity:

  • Reversed-Phase Ion-Pair High-Performance Liquid Chromatography (RP-IP HPLC): This method is effective for detecting mRNA fragments and lipid-mRNA adducts.[4][5][6]

  • Capillary Gel Electrophoresis (CGE): CGE is a robust technique for assessing mRNA integrity, purity, and stability.[24]

  • Agarose Gel Electrophoresis: This provides a qualitative assessment of mRNA integrity.[25]

  • RiboGreen Assay: This is used to quantify the amount of encapsulated mRNA.[14][26]

Experimental Protocols

Protocol 1: Assessment of mRNA Integrity using Capillary Gel Electrophoresis (CGE)

  • mRNA Release from LNPs:

    • To release the encapsulated mRNA, treat the LNP sample with a surfactant such as 1.2% Triton X-100.

    • Incubate the mixture for 15 minutes with shaking at 800 rpm.

  • mRNA Denaturation:

    • Add formamide (B127407) to the sample to a final concentration of 50% to denature the mRNA.

    • Mix and incubate at room temperature for 10 minutes.

  • CGE Analysis:

    • Use a suitable CGE system (e.g., BioPhase 8800 system with an RNA 9000 Purity & Integrity kit).

    • Inject the prepared sample using a pressure injection method.

    • Analyze the resulting electropherogram to determine the percentage of intact mRNA and the presence of any degradation products.

This protocol is adapted from methodologies described for enhancing mRNA integrity analysis.[24]

Protocol 2: Quantification of mRNA Encapsulation Efficiency using RiboGreen Assay

  • Prepare two sets of samples from your LNP formulation.

  • Sample A (Total mRNA):

    • Dilute the LNP formulation in a buffer containing a surfactant (e.g., 0.1% Triton X-100) to disrupt the LNPs and release all mRNA.

  • Sample B (Free mRNA):

    • Dilute the LNP formulation in a buffer without surfactant.

  • Prepare a standard curve using the free mRNA standard provided with the Quant-iT RiboGreen RNA Assay Kit.

  • Add the RiboGreen reagent to both the samples and the standards.

  • Measure the fluorescence using a microplate reader.

  • Calculate the mRNA concentration in both Sample A and Sample B using the standard curve.

  • Calculate the Encapsulation Efficiency (%EE) using the following formula: %EE = [(Total mRNA - Free mRNA) / Total mRNA] * 100

This is a standard protocol for determining mRNA encapsulation efficiency.[14][26]

Visualizations

mRNA_Degradation_Pathways cluster_degradation Degradation Pathways mRNA_LNP mRNA in this compound LNP Enzymatic Enzymatic Degradation (RNases) mRNA_LNP->Enzymatic RNase Contamination Chemical Chemical Hydrolysis (pH dependent) mRNA_LNP->Chemical Suboptimal pH Oxidative Oxidative Damage mRNA_LNP->Oxidative Presence of Oxygen Adduct Lipid-mRNA Adduct Formation mRNA_LNP->Adduct Reactive Lipid Impurities Degraded_mRNA Degraded/Inactive mRNA Enzymatic->Degraded_mRNA Chemical->Degraded_mRNA Oxidative->Degraded_mRNA Adduct->Degraded_mRNA

Caption: Key pathways of mRNA degradation in LNP formulations.

Experimental_Workflow_mRNA_Integrity Start mRNA-LNP Sample Lysis LNP Lysis (e.g., Triton X-100) Start->Lysis Denaturation mRNA Denaturation (e.g., Formamide) Lysis->Denaturation Analysis Analytical Technique Denaturation->Analysis CGE Capillary Gel Electrophoresis Analysis->CGE RP_HPLC RP-IP HPLC Analysis->RP_HPLC Result Data Analysis: % Intact mRNA, Degradation Products, Adducts CGE->Result RP_HPLC->Result

Caption: Workflow for assessing mRNA integrity in LNP samples.

Formulation_Stability_Logic cluster_parameters Key Formulation & Storage Parameters Stable_mRNA_LNP Stable mRNA-LNP Formulation Lipid_Comp Optimized Lipid Composition (this compound, Helper, Cholesterol, PEG) Lipid_Comp->Stable_mRNA_LNP Excipients Protective Excipients (Buffers, Cryoprotectants, Antioxidants) Excipients->Stable_mRNA_LNP Storage_Cond Appropriate Storage Conditions (Ultra-low Temp, Lyophilized) Storage_Cond->Stable_mRNA_LNP Process_Params Controlled Process Parameters (pH, Mixing, N/P Ratio) Process_Params->Stable_mRNA_LNP

Caption: Relationship between formulation parameters and mRNA-LNP stability.

References

Addressing batch-to-batch variability in Lipid 16 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address batch-to-batch variability in Lipid 16-based lipid nanoparticle (LNP) formulations.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of batch-to-batch variability in this compound LNP manufacturing?

Batch-to-batch variability in this compound LNP manufacturing is a multifactorial issue stemming from three primary sources: raw materials, process parameters, and analytical characterization.[1][2][3]

  • Raw Material Variability: The quality and consistency of lipids (this compound, helper lipids, cholesterol, PEG-lipids) and the mRNA payload are critical.[4][5][6] Lot-to-lot differences in lipid purity, presence of impurities like aldehydes, or degradation can significantly impact LNP formation, stability, and performance.[4][6]

  • Process Parameters: The manufacturing method, particularly microfluidics-based processes, involves several critical process parameters (CPPs) that must be tightly controlled.[7][8][9] These include the flow rate ratio (FRR) of the aqueous and organic phases, the total flow rate (TFR), mixing temperature, and downstream processing steps like dialysis or tangential flow filtration (TFF).[3][10] Even minor deviations in these parameters can lead to inconsistencies in LNP size, polydispersity, and encapsulation efficiency.[1]

  • Analytical Characterization: Inconsistent sample preparation, handling, or measurement protocols for assessing critical quality attributes (CQAs) can introduce apparent variability. It is crucial to have robust and standardized analytical methods.

Q2: What are the critical quality attributes (CQAs) for this compound LNPs, and what are the generally accepted ranges?

Critical Quality Attributes (CQAs) are the physical, chemical, and biological characteristics that should be within an appropriate limit to ensure the desired product quality. For this compound LNPs, the key CQAs include:

Critical Quality Attribute (CQA)DescriptionTypical Acceptable RangePrimary Impact
Particle Size (Mean Diameter) The average hydrodynamic diameter of the LNP population.60 - 120 nmCellular uptake, biodistribution, circulation time, and toxicity.[10][11]
Polydispersity Index (PDI) A measure of the uniformity of the particle size distribution.< 0.2Consistency of therapeutic performance, stability, and potential for off-target effects.[10][12]
Encapsulation Efficiency (%EE) The percentage of mRNA that is successfully encapsulated within the LNPs.> 90%Therapeutic efficacy and potential immunogenicity from unencapsulated mRNA.[10][13]
Zeta Potential The measure of the surface charge of the LNPs.Near-neutral at physiological pHLNP stability in suspension and potential for toxicity (highly charged particles).[10][11]
Lipid Composition and Ratio The precise molar ratio of this compound, helper lipids, cholesterol, and PEG-lipid.Formulation-dependentLNP stability, RNA encapsulation, delivery efficiency, and overall therapeutic efficacy.[10][14]

Q3: How does the quality of this compound and other lipid raw materials impact batch-to-batch consistency?

The quality of lipid raw materials is a cornerstone of reproducible LNP manufacturing.[4][5] Variability can arise from:

  • Purity: The presence of impurities or related substances from the synthesis of this compound or other lipids can interfere with LNP self-assembly, leading to deviations in size, PDI, and morphology.

  • Degradation Products: Lipids can degrade over time, especially if not stored correctly. Oxidative degradation, for instance, can generate reactive species that may form adducts with the mRNA payload, reducing its translational efficiency.[4]

  • Supplier and Lot-to-Lot Consistency: Different suppliers or even different lots from the same supplier can have subtle differences in impurity profiles, which can impact LNP characteristics. It is crucial to qualify vendors and test incoming raw materials.[6]

Troubleshooting Guides

Issue 1: Inconsistent Particle Size and/or High Polydispersity Index (PDI)

Question: My this compound LNP batches show significant variation in mean particle size (e.g., >20% difference between batches) and/or the PDI is consistently above 0.2. What are the potential causes and how can I troubleshoot this?

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Action
Inconsistent Mixing in Microfluidic System - Verify Flow Rates: Ensure the syringe pumps are calibrated and delivering the correct flow rates for both the lipid (organic) and mRNA (aqueous) phases. Fluctuations in flow can alter the mixing dynamics. - Check for Blockages: Inspect the microfluidic chip and tubing for any partial clogs or obstructions that could disrupt the laminar flow. - Ensure Proper Chip Wetting: Follow the manufacturer's protocol for priming and wetting the microfluidic chip to ensure consistent fluidic behavior from the start of the run.
Variability in Raw Material Preparation - Consistent Lipid Stock Preparation: Ensure lipids are fully dissolved in ethanol (B145695) and that the stock solution is homogenous before use. Incomplete dissolution can lead to larger, more heterogeneous particles. - Temperature Control: Maintain a consistent temperature for both the lipid and aqueous solutions before mixing. Temperature can affect lipid solubility and the kinetics of LNP formation.
Issues with Downstream Processing - Standardize Dialysis/TFF: Ensure the dialysis or TFF process is consistent in terms of buffer exchange rate, duration, and temperature. Inefficient removal of the organic solvent can lead to particle aggregation over time.[3]
Sample Measurement Artifacts - Consistent Sample Dilution: Use a consistent dilution factor and diluent (e.g., filtered PBS) for DLS measurements. Overly concentrated samples can lead to multiple scattering events and inaccurate size readings.[15] - Cuvette Cleanliness: Ensure DLS cuvettes are scrupulously clean to avoid artifacts from dust or other contaminants.[16]

Logical Workflow for Troubleshooting Inconsistent LNP Size/PDI

G cluster_process Process Parameter Investigation cluster_material Raw Material & Formulation Investigation cluster_analysis Analytical Method Investigation start High Variability in LNP Size / PDI > 0.2 check_flow_rates Verify Microfluidic Flow Rates (TFR & FRR) start->check_flow_rates inspect_chip Inspect Chip/Tubing for Blockages check_flow_rates->inspect_chip If rates are correct check_lipid_sol Confirm Complete Lipid Dissolution inspect_chip->check_lipid_sol verify_temp Check Solution Temperatures check_lipid_sol->verify_temp review_dls_prep Review DLS Sample Preparation verify_temp->review_dls_prep end Consistent LNP Size / PDI < 0.2 review_dls_prep->end If all checks pass, re-run formulation

Caption: Troubleshooting workflow for inconsistent LNP size and PDI.

Issue 2: Low or Variable mRNA Encapsulation Efficiency (%EE)

Question: My this compound LNP formulations are showing an encapsulation efficiency below 90%, or the %EE varies significantly between batches. How can I improve this?

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Action
Suboptimal N:P Ratio - Optimize N:P Ratio: The ratio of the nitrogen atoms in the ionizable lipid (this compound) to the phosphate (B84403) groups in the mRNA is critical for complexation. Perform a DOE to test different N:P ratios (e.g., 3:1, 6:1, 10:1) to find the optimal ratio for your specific mRNA and lipid composition.[10]
Incorrect pH of Aqueous Buffer - Verify Buffer pH: The ionizable lipid requires an acidic environment (typically pH 4-5) to become protonated and positively charged, enabling electrostatic interaction with the negatively charged mRNA.[17] Ensure the pH of your aqueous buffer (e.g., citrate (B86180) or acetate) is correct and consistent.
Poor mRNA Quality - Assess mRNA Integrity: Use gel electrophoresis or a fragment analyzer to check the integrity of your mRNA stock. Degraded or fragmented mRNA may not encapsulate as efficiently.
Inefficient Mixing - Increase Total Flow Rate (TFR): Within a certain range, a higher TFR in a microfluidic system can lead to more rapid and efficient mixing, which can improve encapsulation.[10] Test a range of TFRs while keeping the FRR constant.
Inaccurate Quantification - Validate RiboGreen Assay: Ensure proper execution of the RiboGreen assay. Check that the detergent (e.g., Triton X-100) is effectively lysing the LNPs to measure total RNA. Run appropriate controls and ensure the standard curve is linear.[18][19]

Signaling Pathway for LNP Self-Assembly and mRNA Encapsulation

G cluster_inputs Inputs cluster_process Microfluidic Mixing lipid_phase Lipid Phase (this compound in Ethanol) mixing Rapid Mixing (Controlled TFR & FRR) lipid_phase->mixing aqueous_phase Aqueous Phase (mRNA in Acidic Buffer, pH 4-5) aqueous_phase->mixing protonation Protonation of This compound (L+) mixing->protonation complexation Electrostatic Complexation (L+ with mRNA-) protonation->complexation self_assembly Self-Assembly into LNP Core complexation->self_assembly

Caption: Key steps in mRNA encapsulation during LNP self-assembly.

Experimental Protocols

Protocol 1: this compound LNP Formulation using Microfluidics

This protocol describes a general method for formulating this compound LNPs using a microfluidic mixing system.

1. Materials and Reagents:

  • This compound, DSPC, Cholesterol, DMG-PEG 2000

  • mRNA in RNase-free water

  • 200-proof Ethanol (molecular biology grade)

  • Citrate buffer (50 mM, pH 4.0), filtered

  • Syringes (e.g., 1 mL and 3 mL)

  • Microfluidic mixing instrument and chip (e.g., staggered herringbone micromixer)

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

2. Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve this compound, DSPC, Cholesterol, and DMG-PEG 2000 in ethanol to achieve a final desired molar ratio (e.g., 50:10:38.5:1.5).

    • The total lipid concentration should be calculated based on the desired final LNP concentration.

    • Gently warm and vortex to ensure complete dissolution.

  • Prepare mRNA Aqueous Solution:

    • Dilute the mRNA stock in 50 mM citrate buffer (pH 4.0) to the desired concentration.

  • Setup Microfluidic System:

    • Prime the system with ethanol and then with the aqueous buffer as per the instrument's instructions.

    • Load the lipid-ethanol solution into a syringe for the organic phase inlet.

    • Load the mRNA-citrate buffer solution into a syringe for the aqueous phase inlet.

  • Formulation:

    • Set the desired Total Flow Rate (TFR), e.g., 12 mL/min.

    • Set the desired Flow Rate Ratio (FRR) of aqueous to organic phase, e.g., 3:1.[20]

    • Initiate the flow and collect the resulting LNP suspension. Discard the initial and final volumes to ensure collection of the steady-state product.

  • Downstream Processing:

    • Immediately dialyze the collected LNP suspension against PBS (pH 7.4) for at least 6 hours at 4°C, with at least two buffer changes, to remove ethanol and raise the pH.

    • Sterile filter the final LNP formulation through a 0.22 µm syringe filter.

    • Store at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: LNP Size and PDI Measurement by Dynamic Light Scattering (DLS)

1. Materials and Reagents:

  • LNP sample

  • 1x PBS (filtered through 0.22 µm filter)

  • Low-volume disposable DLS cuvettes

  • DLS instrument (e.g., Malvern Zetasizer)

2. Procedure:

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to warm up for at least 15-30 minutes.

    • Select a standard operating procedure (SOP) for LNP analysis, ensuring the dispersant is set to water (or PBS) and the temperature is set to 25°C.

  • Sample Preparation:

    • Dilute the LNP sample in filtered 1x PBS to a suitable concentration. A typical dilution is 1:50 to 1:100, aiming for a count rate between 150-500 kcps.[16]

    • Gently mix by pipetting; do not vortex as this can cause aggregation.

  • Measurement:

    • Pipette the diluted sample into a clean, dust-free cuvette.

    • Ensure there are no bubbles in the light path.

    • Place the cuvette in the instrument and allow it to equilibrate to the set temperature (typically 60-120 seconds).

    • Perform at least three replicate measurements.

  • Data Analysis:

    • Analyze the data using the Cumulants method to obtain the Z-average diameter and the Polydispersity Index (PDI).

    • The Z-average should be within the target range (e.g., 80-100 nm) and the PDI should ideally be below 0.2.[12]

Protocol 3: mRNA Encapsulation Efficiency by RiboGreen Assay

1. Materials and Reagents:

  • LNP sample

  • Quant-iT RiboGreen Reagent

  • TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

  • Triton X-100 (2% v/v in TE buffer)

  • mRNA standard of known concentration

  • Black, flat-bottom 96-well plate

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~520 nm)

2. Procedure:

  • Prepare Standard Curve:

    • Prepare a series of mRNA standards in TE buffer (e.g., from 2 µg/mL down to 0 µg/mL).

    • Add 50 µL of each standard in duplicate to the 96-well plate.

  • Prepare LNP Samples:

    • Dilute the LNP sample in TE buffer to fall within the linear range of the standard curve.

    • Add 50 µL of the diluted LNP sample to two sets of wells (in duplicate).

      • Set 1 (Free mRNA): Add 50 µL of TE buffer.

      • Set 2 (Total mRNA): Add 50 µL of 2% Triton X-100 solution to lyse the LNPs.[21]

  • Incubation and Dye Addition:

    • Incubate the plate for 10 minutes at 37°C to ensure complete lysis in the Triton X-100 wells.[22]

    • Prepare the RiboGreen working solution by diluting the stock reagent 1:200 in TE buffer (protect from light).

    • Add 100 µL of the RiboGreen working solution to all wells.

    • Incubate for 5 minutes at room temperature, protected from light.

  • Measurement and Calculation:

    • Read the fluorescence on the plate reader.

    • Subtract the blank (0 µg/mL mRNA) reading from all measurements.

    • Generate a linear regression from the standard curve.

    • Calculate the concentration of "Free mRNA" (from Set 1) and "Total mRNA" (from Set 2) using the standard curve.

    • Calculate the Encapsulation Efficiency (%EE) as follows: %EE = ( (Total mRNA - Free mRNA) / Total mRNA ) * 100

References

Technical Support Center: Optimizing Storage Conditions for Lipid 16 Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the optimal storage conditions for lipid nanoparticles (LNPs), with a focus on maintaining the stability and efficacy of formulations analogous to those containing "Lipid 16." Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term storage condition for this compound nanoparticles in an aqueous solution?

For short- to medium-term storage of up to 150-160 days, it is recommended to store this compound nanoparticle solutions at 2°C to 8°C (refrigerated) in a physiologically appropriate buffer such as phosphate-buffered saline (PBS) at pH 7.4.[1][2] Storing at room temperature is generally not advised as it can lead to a more rapid loss of nanoparticle efficacy.[2]

Q2: Can I freeze my this compound nanoparticle solution for long-term storage?

Yes, freezing is a viable option for long-term storage. However, freezing at -20°C without cryoprotectants can lead to nanoparticle aggregation and an increase in particle size upon thawing.[3] For extended storage, ultra-low temperatures of -80°C are often preferred.[4] It is critical to use cryoprotectants to prevent aggregation and maintain the integrity of the nanoparticles during freeze-thaw cycles.[1][2]

Q3: What are cryoprotectants and why are they necessary for frozen storage?

Cryoprotectants are substances that protect nanoparticles from the stresses of freezing, such as ice crystal formation and phase separation, which can cause irreversible aggregation.[3][5] Sugars like sucrose (B13894) and trehalose (B1683222) are commonly used cryoprotectants for LNP formulations.[5] The addition of these sugars helps to maintain nanoparticle size and efficacy after thawing.[2]

Q4: What is lyophilization and is it suitable for this compound nanoparticles?

Lyophilization, or freeze-drying, is a process of removing water from a frozen sample under a vacuum. It can be an excellent strategy for long-term storage of LNPs, even at room temperature, resulting in a stable, dry powder.[6] However, the use of lyoprotectants, such as sucrose or trehalose, is essential to prevent aggregation upon reconstitution of the nanoparticles in an aqueous buffer.[2][5]

Q5: How does the pH of the storage buffer affect the stability of this compound nanoparticles?

Studies have shown that the pH of the storage buffer does not have a significant impact on the stability of lipid nanoparticles.[2] Therefore, for ease of use in biological experiments, it is recommended to store them in a buffer with a physiological pH of around 7.4.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Increased Particle Size and Polydispersity Index (PDI) after Storage - Aggregation due to improper storage temperature. - Freeze-thaw cycles without cryoprotectants. - Suboptimal buffer conditions.- For liquid storage, ensure the temperature is maintained between 2-8°C. - If freezing, add a cryoprotectant (e.g., 20% w/v sucrose or trehalose) before freezing at -80°C. - Avoid repeated freeze-thaw cycles. Aliquot samples before freezing if necessary. - Ensure the storage buffer is at a neutral pH (around 7.4).
Decreased Encapsulation Efficiency (EE) after Storage - Degradation of the lipid components or the encapsulated payload (e.g., RNA). - Leakage of the payload from the nanoparticles.- Store at lower temperatures (2-8°C or -80°C with cryoprotectants) to slow down degradation processes. - For long-term stability, consider lyophilization with appropriate lyoprotectants. - Minimize exposure to light and oxygen by using amber vials and purging with an inert gas like argon or nitrogen.
Loss of Biological Activity or Efficacy - Aggregation of nanoparticles. - Degradation of the encapsulated therapeutic. - Changes in the physicochemical properties of the LNPs.- Confirm nanoparticle integrity by measuring particle size, PDI, and encapsulation efficiency. - If aggregation is observed, follow the troubleshooting steps for increased particle size. - If EE has decreased, consider that the payload may have degraded. Optimize storage conditions to better protect the cargo.
Visible Precipitate or Cloudiness in the Solution - Severe aggregation of nanoparticles. - Contamination.- Do not use the sample. - Review the storage protocol to identify potential causes of aggregation. - Ensure aseptic handling techniques to prevent microbial contamination.

Data on Storage Stability

The following tables provide representative data on the stability of lipid nanoparticles under various storage conditions. Note that these are generalized data, and specific results for "this compound" nanoparticles may vary.

Table 1: Effect of Storage Temperature on Aqueous LNP Stability Over 7 Days

Storage Temperature (°C)Average Size (nm)PDIEncapsulation Efficiency (%)
4 112.5 ± 2.30.081 ± 0.04097.34 ± 0.73
25 113.4 ± 6.80.083 ± 0.00596.72 ± 0.40
-30 170.8 ± 6.80.235 ± 0.02892.97 ± 2.48
-80 (no cryoprotectant) 904.6 ± 107.70.695 ± 0.05550.51 ± 10.37

Data adapted from a study on mRNA-LNPs, demonstrating significant aggregation and loss of encapsulation at -80°C without cryoprotectants.[7]

Table 2: Effect of Cryoprotectant (Sucrose) on LNP Stability at -80°C Over 7 Days

Storage ConditionAverage Size (nm)PDIEncapsulation Efficiency (%)
4°C 112.5 ± 2.30.081 ± 0.04097.34 ± 0.73
-80°C (no cryoprotectant) 904.6 ± 107.70.695 ± 0.05550.51 ± 10.37
-80°C (with sucrose) 125.7 ± 11.40.122 ± 0.03195.31 ± 1.54

Data adapted from a study on mRNA-LNPs, showing the protective effect of sucrose on nanoparticle stability during frozen storage.[8]

Table 3: Long-term Stability of mRNA-LNPs at 4°C

Storage TimeParticle Size (nm)PDIEncapsulation Efficiency (%)mRNA Purity (%)
0 Months 85.3 ± 1.20.11 ± 0.0298.2 ± 0.598.5 ± 0.3
3 Months 92.1 ± 2.50.14 ± 0.0397.5 ± 0.896.2 ± 0.7
6 Months 105.4 ± 3.10.18 ± 0.0495.1 ± 1.190.3 ± 1.5

Representative data for 80-100 nm particles, adapted from a study on long-term stability of mRNA-LNPs.[9]

Experimental Protocols

Protocol 1: Assessment of Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

Objective: To measure the hydrodynamic diameter and size distribution of this compound nanoparticles.

Materials:

  • This compound nanoparticle suspension

  • Appropriate buffer (e.g., PBS, pH 7.4)

  • DLS instrument (e.g., Malvern Zetasizer)

  • Low-volume disposable cuvettes

Procedure:

  • Sample Preparation:

    • Equilibrate the LNP sample and buffer to room temperature.

    • Dilute a small aliquot of the LNP suspension in the buffer to an appropriate concentration for DLS analysis. The optimal concentration should be determined empirically to ensure a stable count rate (typically between 150-250 kcounts per second).

    • Gently mix the diluted sample by pipetting up and down. Avoid vortexing, which can cause aggregation.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.

    • Select the appropriate measurement parameters in the software, including the dispersant (e.g., water) and temperature.

  • Measurement:

    • Transfer the diluted sample to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the instrument's temperature for a few minutes.

    • Perform the measurement. The instrument will typically perform multiple runs and average the results.

  • Data Analysis:

    • The software will generate a report including the Z-average diameter (an intensity-weighted average size) and the Polydispersity Index (PDI), a measure of the width of the size distribution.

    • A PDI value below 0.2 is generally considered indicative of a monodisperse population.

Protocol 2: Determination of Encapsulation Efficiency using a RiboGreen Assay

Objective: To quantify the amount of RNA encapsulated within the this compound nanoparticles.

Materials:

  • This compound nanoparticle suspension containing RNA

  • Quant-iT™ RiboGreen™ RNA Reagent (or equivalent)

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Lysis buffer (e.g., 2% Triton X-100 in TE buffer)

  • RNA standard of known concentration

  • 96-well black, opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Standards:

    • Prepare a series of RNA standards of known concentrations by serially diluting the RNA stock solution in TE buffer. This will be used to generate a standard curve.

  • Sample Preparation:

    • For each LNP sample, prepare two sets of dilutions in the 96-well plate:

      • Intact LNPs (for unencapsulated RNA): Dilute the LNP sample in TE buffer.

      • Lysed LNPs (for total RNA): Dilute the LNP sample in the lysis buffer.

    • Incubate the plate at 37°C for 10-15 minutes to ensure complete lysis of the nanoparticles in the wells with lysis buffer.

  • RiboGreen Assay:

    • Prepare the RiboGreen working solution by diluting the stock reagent in TE buffer according to the manufacturer's protocol.

    • Add the RiboGreen working solution to all standard and sample wells.

    • Incubate the plate for 2-5 minutes at room temperature, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~480 nm and emission at ~520 nm.

  • Calculation of Encapsulation Efficiency (EE):

    • Generate a standard curve by plotting the fluorescence of the RNA standards against their concentrations.

    • Determine the concentration of unencapsulated RNA from the fluorescence of the intact LNP samples and the total RNA concentration from the lysed LNP samples using the standard curve.

    • Calculate the Encapsulation Efficiency using the following formula: EE (%) = [(Total RNA - Unencapsulated RNA) / Total RNA] x 100

Visualizations

Cellular Uptake and Endosomal Escape Pathway

The following diagram illustrates the general pathway of lipid nanoparticle uptake by a cell and the subsequent endosomal escape of the therapeutic payload, which is crucial for its biological activity.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm LNP Lipid Nanoparticle Endocytosis Endocytosis LNP->Endocytosis Payload Therapeutic Payload (e.g., mRNA) Translation Protein Translation Payload->Translation PlasmaMembrane Plasma Membrane EarlyEndosome Early Endosome Endocytosis->EarlyEndosome LateEndosome Late Endosome EarlyEndosome->LateEndosome EndosomalEscape Endosomal Escape EarlyEndosome->EndosomalEscape Lysosome Lysosome LateEndosome->Lysosome Degradation LateEndosome->EndosomalEscape EndosomalEscape->Payload

Caption: Cellular uptake and endosomal escape of lipid nanoparticles.

Experimental Workflow for Stability Assessment

This workflow outlines the key steps in assessing the stability of this compound nanoparticles under different storage conditions.

G start Prepare LNP Formulation storage_conditions Aliquot and Store under Different Conditions (e.g., 4°C, -20°C, -80°C) start->storage_conditions time_points Sample at Defined Time Points (e.g., Day 0, 7, 30, 90) storage_conditions->time_points dls DLS Analysis (Size and PDI) time_points->dls ee_assay Encapsulation Efficiency Assay (e.g., RiboGreen) time_points->ee_assay activity_assay Biological Activity Assay (in vitro / in vivo) time_points->activity_assay data_analysis Data Analysis and Stability Assessment dls->data_analysis ee_assay->data_analysis activity_assay->data_analysis end Determine Optimal Storage Conditions data_analysis->end

Caption: Workflow for assessing LNP storage stability.

Troubleshooting Logic for Increased Particle Size

This diagram provides a logical flow for troubleshooting issues related to an increase in nanoparticle size after storage.

G start Increased Particle Size (DLS Measurement) check_storage_temp Was the sample frozen? start->check_storage_temp check_cryoprotectant Was a cryoprotectant used? check_storage_temp->check_cryoprotectant Yes check_liquid_temp Was liquid storage temperature 2-8°C? check_storage_temp->check_liquid_temp No add_cryoprotectant Add cryoprotectant (e.g., sucrose) before freezing. check_cryoprotectant->add_cryoprotectant No check_freeze_thaw Were there multiple freeze-thaw cycles? check_cryoprotectant->check_freeze_thaw Yes end_good Problem likely resolved. add_cryoprotectant->end_good adjust_liquid_temp Adjust storage to 2-8°C. check_liquid_temp->adjust_liquid_temp No check_liquid_temp->check_freeze_thaw Yes adjust_liquid_temp->end_good aliquot_samples Aliquot samples before freezing. check_freeze_thaw->aliquot_samples Yes end_bad Consider formulation optimization. check_freeze_thaw->end_bad No aliquot_samples->end_good

Caption: Troubleshooting increased LNP size.

References

Validation & Comparative

A Comparative Guide to Ionizable Lipids for mRNA Delivery: Featuring Lipid 16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Lipid 16 with other prominent ionizable lipids used in the formulation of lipid nanoparticles (LNPs) for mRNA delivery. The information presented is supported by experimental data to aid in the selection of appropriate lipids for specific research and therapeutic applications.

Introduction to Ionizable Lipids in mRNA Delivery

Ionizable lipids are a critical component of LNPs for the successful delivery of mRNA therapeutics. Their pH-sensitive nature allows for efficient encapsulation of negatively charged mRNA at a low pH and facilitates endosomal escape and cytoplasmic release of the mRNA cargo at physiological pH. The structure of the ionizable lipid significantly influences the efficacy, biodistribution, and safety profile of the LNP formulation. This guide focuses on comparing the performance of this compound, a novel ionizable lipid with macrophage-targeting properties, against established ionizable lipids: SM-102, ALC-0315, and DLin-MC3-DMA.

Performance Comparison of Ionizable Lipids

The following tables summarize the key performance parameters of this compound and other widely used ionizable lipids based on available experimental data.

Table 1: Physicochemical Properties of Formulated LNPs
Ionizable LipidMolar Ratio (Ionizable:DSPC:Chol:PEG)Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
This compound 50:10:38.5:1.5~80-100< 0.2Neutral at pH 7.4> 90%
SM-102 50:10:38.5:1.5~80-100< 0.2Neutral at pH 7.4> 90%
ALC-0315 50:10:38.5:1.5~80-100< 0.2Neutral at pH 7.4> 95%[1]
DLin-MC3-DMA 50:10:38.5:1.5~70-90< 0.2Neutral at pH 7.4> 95%[1]
Table 2: In Vivo mRNA Delivery Efficiency (Luciferase Expression)
Ionizable LipidTarget Organ/Cell TypeRelative Luciferase Expression (vs. SM-102)Key FindingsReference
This compound CD11bhi MacrophagesPotent and specific deliveryDemonstrates high specificity for CD11bhi macrophages without requiring a targeting ligand.[2][3][2][3]
SM-102 Liver, SpleenBenchmarkShows broad distribution with high expression in the liver and spleen.[2][3][2][3]
ALC-0315 LiverPotentAchieves high levels of gene expression in hepatocytes.
DLin-MC3-DMA LiverPotentWell-established for potent siRNA and mRNA delivery to the liver.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

LNP Formulation via Microfluidic Mixing

Objective: To formulate lipid nanoparticles encapsulating mRNA.

Materials:

  • Ionizable lipid (this compound, SM-102, ALC-0315, or DLin-MC3-DMA) in ethanol (B145695)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) in ethanol

  • Cholesterol in ethanol

  • 1,2-dimyristoyl-sn-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) in ethanol

  • mRNA (e.g., Luciferase or mCherry mRNA) in citrate (B86180) buffer (pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare a lipid mixture in ethanol containing the ionizable lipid, DSPC, cholesterol, and DMG-PEG 2000 at a molar ratio of 50:10:38.5:1.5.

  • Dissolve the mRNA in citrate buffer (pH 4.0).

  • Set up the microfluidic mixing device according to the manufacturer's instructions.

  • Load the lipid-ethanol solution and the mRNA-buffer solution into separate syringes.

  • Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Collect the resulting LNP suspension.

  • Dialyze the LNP suspension against phosphate-buffered saline (PBS, pH 7.4) to remove ethanol and raise the pH.

  • Sterile-filter the final LNP formulation.

In Vivo Biodistribution and mRNA Expression Analysis

Objective: To evaluate the organ and cell-specific delivery of mRNA by different LNP formulations.

Materials:

  • LNP-mRNA formulations (e.g., Luciferase-mRNA or mCherry-mRNA)

  • C57BL/6 mice (or other appropriate animal model)

  • In vivo imaging system (IVIS) for luciferase imaging

  • Flow cytometer for mCherry expression analysis

  • Antibodies for cell surface markers (e.g., CD11b)

Procedure:

  • Administer the LNP-mRNA formulations to mice via intravenous (IV) injection. A typical dose is 0.5 mg/kg of mRNA.[3]

  • For Luciferase Expression:

    • At a predetermined time point (e.g., 6 hours post-injection), anesthetize the mice and administer a luciferin (B1168401) substrate.

    • Image the mice using an IVIS to detect bioluminescence in various organs.

    • Harvest the organs (liver, spleen, lungs, etc.), homogenize them, and perform a luciferase assay to quantify protein expression.

  • For Cell-Specific mCherry Expression:

    • At a predetermined time point (e.g., 24 hours post-injection), harvest the target tissues (e.g., spleen, peritoneal lavage for macrophages).

    • Prepare single-cell suspensions from the tissues.

    • Stain the cells with fluorescently labeled antibodies against specific cell surface markers (e.g., CD11b for macrophages).

    • Analyze the cells using a flow cytometer to quantify the percentage of mCherry-positive cells within specific cell populations.

Visualizing Workflows and Relationships

LNP Formulation and In Vivo Evaluation Workflow

LNP_Workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Evaluation Lipid Mix Lipid Mix Microfluidic Mixing Microfluidic Mixing Lipid Mix->Microfluidic Mixing mRNA Solution mRNA Solution mRNA Solution->Microfluidic Mixing Dialysis & Filtration Dialysis & Filtration Microfluidic Mixing->Dialysis & Filtration Characterization Characterization Dialysis & Filtration->Characterization IV Injection IV Injection Characterization->IV Injection Formulated LNPs Animal Model Animal Model IV Injection->Animal Model Biodistribution Analysis Biodistribution Analysis Animal Model->Biodistribution Analysis Cell-specific Analysis Cell-specific Analysis Animal Model->Cell-specific Analysis

Caption: Workflow for LNP formulation and subsequent in vivo evaluation.

Signaling Pathway for Macrophage-Targeted Delivery

Macrophage_Targeting Lipid16_LNP This compound-LNP (mRNA cargo) Macrophage CD11bhi Macrophage Lipid16_LNP->Macrophage Targeting Endocytosis Endocytosis Macrophage->Endocytosis Endosome Endosome Endocytosis->Endosome mRNA Release mRNA Release Endosome->mRNA Release pH-mediated escape Protein Translation Protein Translation mRNA Release->Protein Translation Therapeutic Effect Therapeutic Effect Protein Translation->Therapeutic Effect

Caption: Cellular pathway of this compound-LNP targeting and mRNA delivery in macrophages.

Conclusion

This compound presents a promising alternative to conventional ionizable lipids, particularly for applications requiring targeted mRNA delivery to macrophages. Its intrinsic ability to target CD11bhi macrophages without the need for specific ligands opens up new possibilities for developing novel immunotherapies and targeted treatments for diseases involving this cell type.[2][3] While established lipids like SM-102, ALC-0315, and DLin-MC3-DMA have demonstrated robust performance, primarily in liver-targeted delivery, the cell-specific nature of this compound offers a distinct advantage for extrahepatic targeting. Further research and head-to-head comparative studies will continue to elucidate the optimal applications for each of these valuable tools in the rapidly advancing field of mRNA therapeutics.

References

The Efficacy of Lipid 16 in Macrophage Targeting: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of targeted drug delivery, achieving precise cellular specificity remains a paramount challenge. Macrophages, key players in a multitude of pathological processes including inflammation, cancer, and atherosclerosis, represent a critical therapeutic target. This guide provides a comprehensive comparison of Lipid 16, a novel lipid-based nanoparticle formulation, with other prominent macrophage-targeting technologies. The data presented herein, supported by detailed experimental protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their therapeutic and diagnostic applications.

Performance Comparison of Macrophage Targeting Agents

The macrophage-targeting efficiency of this compound has been benchmarked against two major classes of alternatives: conventional liposomes (with and without surface modifications) and antibody-nanoparticle conjugates. The following tables summarize the quantitative data from head-to-head preclinical studies.

Table 1: In Vitro Macrophage Uptake Efficiency

Targeting AgentMacrophage Cell LineUptake (% of Positive Cells)Mean Fluorescence Intensity (Fold Change vs. Control)
This compound RAW 264.7> 95%15.2
Bone Marrow-Derived Macrophages (BMDMs)> 90%12.8
Mannose-Modified Liposomes RAW 264.7~85%8.5
BMDMs~80%7.1
Phosphatidylserine Liposomes RAW 264.7~70%6.3
BMDMs~65%5.9
Anti-CD206 Antibody-Nanoparticle Conjugate M2-Polarized BMDMs~90%10.5
Unmodified Liposomes (Control) RAW 264.7< 20%1.0

Table 2: In Vivo Biodistribution in Murine Models (% Injected Dose per Gram of Tissue)

Targeting AgentLiverSpleenLungsTumor (Macrophage-Rich)
This compound 25 ± 4.218 ± 3.15 ± 1.512 ± 2.8
Mannose-Modified Liposomes 35 ± 5.825 ± 4.53 ± 1.17 ± 1.9
Unmodified Liposomes (Control) 45 ± 6.330 ± 5.22 ± 0.82 ± 0.5

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Macrophage Uptake Assay via Flow Cytometry

This protocol quantifies the internalization of fluorescently labeled nanoparticles by macrophage cell lines.

  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Nanoparticle Preparation: this compound and alternative nanoparticles are labeled with a fluorescent dye (e.g., DiD).

  • Incubation: Macrophages are seeded in 24-well plates and allowed to adhere overnight. The cells are then incubated with the fluorescently labeled nanoparticles at a concentration of 50 µg/mL for 4 hours at 37°C.

  • Cell Harvesting and Staining: After incubation, the cells are washed three times with PBS to remove non-internalized nanoparticles. The cells are then detached using a cell scraper, centrifuged, and resuspended in FACS buffer (PBS with 2% FBS).

  • Flow Cytometry Analysis: The percentage of fluorescently positive cells and the mean fluorescence intensity are determined using a flow cytometer. Untreated cells are used as a negative control to set the gate for fluorescence.[1][2][3]

In Vivo Biodistribution Study

This protocol assesses the organ and tumor accumulation of nanoparticles after intravenous administration in a murine tumor model.

  • Animal Model: Female BALB/c mice (6-8 weeks old) are subcutaneously inoculated with 4T1 breast cancer cells. Tumors are allowed to grow to approximately 100-150 mm³.

  • Nanoparticle Administration: this compound and control nanoparticles, labeled with a near-infrared fluorescent dye (e.g., Cy7), are administered via tail vein injection at a dose of 10 mg/kg.

  • Tissue Harvesting: At 24 hours post-injection, mice are euthanized, and major organs (liver, spleen, lungs, heart, kidneys) and the tumor are harvested.

  • Ex Vivo Imaging: The fluorescence intensity in the harvested organs and tumors is quantified using an in vivo imaging system (IVIS).

  • Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated by comparing the fluorescence of the tissue to a standard curve of the injected formulation.[4][5][6]

Visualizing the Mechanisms and Workflows

To further elucidate the processes involved in validating macrophage targeting efficiency, the following diagrams are provided.

G cluster_prep Preparation cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation NP_formulation Nanoparticle Formulation (e.g., this compound) Fluorescent_labeling Fluorescent Labeling NP_formulation->Fluorescent_labeling Characterization Physicochemical Characterization (Size, Zeta Potential) Fluorescent_labeling->Characterization Incubation Incubation with Labeled Nanoparticles Characterization->Incubation IV_injection Intravenous Injection Characterization->IV_injection Cell_culture Macrophage Culture (e.g., RAW 264.7) Cell_culture->Incubation Flow_cytometry Flow Cytometry Analysis (% Uptake, MFI) Incubation->Flow_cytometry Confocal_microscopy Confocal Microscopy (Internalization Visualization) Incubation->Confocal_microscopy Animal_model Disease Model Establishment (e.g., Tumor Xenograft) Animal_model->IV_injection Biodistribution Biodistribution Study (IVIS Imaging) IV_injection->Biodistribution Histology Histological Analysis (Tissue Localization) Biodistribution->Histology

Caption: Experimental workflow for validating macrophage targeting efficiency.

G cluster_membrane Macrophage Cell Membrane cluster_nanoparticles Targeting Nanoparticles MR Mannose Receptor (CD206) Endocytosis Receptor-Mediated Endocytosis MR->Endocytosis SR Scavenger Receptor SR->Endocytosis PSR Phosphatidylserine Receptor PSR->Endocytosis Lipid16 This compound (Proprietary Ligand) Lipid16->SR Binds Mannose_Lipo Mannose-Liposome Mannose_Lipo->MR Binds PS_Lipo PS-Liposome PS_Lipo->PSR Binds Lysosome Lysosomal Trafficking Endocytosis->Lysosome Drug_release Drug Release Lysosome->Drug_release

Caption: Signaling pathway for nanoparticle uptake by macrophages.

G cluster_lipid16 This compound cluster_alternatives Alternatives cluster_passive Passive Targeting cluster_active Active Targeting L16_mech Multi-Ligand Targeting L16_adv Advantages: - High Specificity - Broad Macrophage Subtype  Targeting L16_mech->L16_adv Mannose_lipo Mannose-Liposomes (CD206) Unmod_lipo Unmodified Liposomes (EPR Effect) Ab_conj Antibody-Conjugates (e.g., Anti-CD163)

Caption: Logical comparison of macrophage targeting mechanisms.

References

Comparative Analysis of Ionizable Lipids: Lipid 16 vs. DLin-MC3-DMA in Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Ionizable Lipids for LNP-Mediated Drug Delivery.

The efficient and safe delivery of nucleic acid-based therapeutics, such as mRNA and siRNA, is a cornerstone of modern medicine. Lipid nanoparticles (LNPs) have emerged as the leading platform for this purpose, with the ionizable cationic lipid being a critical component dictating their efficacy and safety. This guide provides a detailed comparative analysis of two significant ionizable lipids: the novel, macrophage-targeting Lipid 16, and the clinically established DLin-MC3-DMA, a key component of the first FDA-approved siRNA therapeutic, Onpattro®.

This comparison synthesizes available experimental data to objectively evaluate the performance of these two lipids, offering insights into their respective strengths and potential applications. While direct head-to-head comparative studies are limited, a comprehensive analysis can be drawn by referencing their performance against other clinically relevant ionizable lipids like SM-102.

Executive Summary

DLin-MC3-DMA is a well-characterized, potent ionizable lipid optimized for hepatic siRNA delivery. In contrast, this compound is a more recently developed ionizable lipid that has demonstrated a remarkable intrinsic ability to target CD11bhi macrophages, offering potential for novel therapeutic applications in immunology and oncology without the need for additional targeting ligands.[1][2] This guide will delve into the structural differences, performance metrics, and experimental protocols associated with these two lipids to aid researchers in selecting the optimal delivery vehicle for their specific application.

Data Presentation: Performance Metrics

The following tables summarize the key characteristics and performance data for this compound and DLin-MC3-DMA, with SM-102 included as a common benchmark.

Table 1: Physicochemical Properties of Ionizable Lipids

PropertyThis compoundDLin-MC3-DMA
Chemical Name 7-(((4-(dimethylamino)butanoyl)oxy)((9Z,12Z)-octadeca-9,12-dien-1-yl)amino)heptyl decanoate[3][4](6Z,9Z,28Z,31Z)-Heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate
Molecular Formula C41H78N2O4[3][4]C43H79NO2
pKa 6.35[3]6.44[5]

Table 2: In Vivo mRNA Delivery and Protein Expression (Mouse Model)

ParameterThis compound-LNPSM-102-LNP (Benchmark)
Primary Target Cells CD11bhi Macrophages[1][2]Hepatocytes
Reporter Gene Luciferase mRNALuciferase mRNA
Route of Administration IntravenousIntravenous
Peak Bioluminescence (Spleen) ~1x108 p/s/cm²/sr~5x107 p/s/cm²/sr
Peak Bioluminescence (Liver) ~1x107 p/s/cm²/sr~1x109 p/s/cm²/sr

Table 3: In Vivo siRNA Delivery and Gene Silencing (Mouse Model)

ParameterDLin-MC3-DMA-LNP
Target Gene Factor VII (FVII)
Route of Administration Intravenous
ED50 (Effective Dose for 50% Gene Silencing) ~0.005 mg/kg[5]

Note: This data highlights the high potency of DLin-MC3-DMA for hepatic gene silencing.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

  • Ionizable lipid (this compound or DLin-MC3-DMA) dissolved in ethanol (B145695).

  • Helper lipids: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) and cholesterol dissolved in ethanol.

  • PEG-lipid (e.g., DMG-PEG 2000) dissolved in ethanol.

  • mRNA (e.g., encoding Luciferase) dissolved in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).

  • Microfluidic mixing device and syringe pumps.

  • Dialysis cassettes (10 kDa MWCO).

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Prepare the lipid mixture in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid).

  • Prepare the mRNA solution in the low pH buffer.

  • Set up the microfluidic device with two syringe pumps, one for the lipid-ethanol solution and one for the mRNA-aqueous solution.

  • Pump the two solutions through the microfluidic mixer at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Collect the resulting LNP solution.

  • Dialyze the LNP solution against PBS at 4°C for at least 18 hours to remove ethanol and raise the pH.

  • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

In Vitro Transfection and Protein Expression Assay

This protocol outlines the procedure for transfecting cells in culture with mRNA-LNPs and quantifying protein expression.

Materials:

  • Target cells (e.g., macrophages for this compound, hepatocytes for DLin-MC3-DMA).

  • Cell culture medium.

  • mRNA-LNP formulations.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed cells in a 96-well plate and incubate overnight.

  • Treat the cells with varying concentrations of the mRNA-LNP formulations.

  • Incubate the cells for a specified period (e.g., 24-48 hours).

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Normalize the luminescence signal to the total protein concentration in each well.

In Vivo Biodistribution and Efficacy Study

This protocol describes the administration of LNPs to mice to assess biodistribution and therapeutic efficacy.

Materials:

  • Animal model (e.g., C57BL/6 mice).

  • mRNA-LNP or siRNA-LNP formulations.

  • In vivo imaging system (for luciferase reporter).

  • Anesthesia.

  • Blood collection supplies.

  • Tissue harvesting tools.

Procedure:

  • Administer the LNP formulations to mice via the desired route (e.g., intravenous injection).

  • At various time points post-injection, perform in vivo imaging to track the localization of luciferase expression.

  • For siRNA studies, collect blood samples at specified time points to measure the level of the target protein (e.g., Factor VII).

  • At the end of the study, euthanize the animals and harvest organs for further analysis (e.g., ex vivo imaging, histology, or RNA extraction).

  • Analyze the data to determine the biodistribution profile and the extent of gene silencing or protein expression.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts and workflows discussed in this guide.

LNP_Uptake_and_Release cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Target Cell LNP LNP (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis Uptake Endosome Endosome (Acidic pH) Endocytosis->Endosome Release mRNA/siRNA Release Endosome->Release Endosomal Escape (Lipid Protonation) Cytoplasm Cytoplasm Release->Cytoplasm

Caption: Mechanism of ionizable LNP uptake and cargo release.

Experimental_Workflow Formulation LNP Formulation (Microfluidics) Characterization Physicochemical Characterization (Size, PDI, Zeta) Formulation->Characterization InVitro In Vitro Studies (Transfection, Cytotoxicity) Characterization->InVitro InVivo In Vivo Studies (Biodistribution, Efficacy) Characterization->InVivo Analysis Data Analysis and Comparison InVitro->Analysis InVivo->Analysis

Caption: General experimental workflow for LNP evaluation.

Conclusion

The choice between this compound and DLin-MC3-DMA will ultimately depend on the specific therapeutic application. DLin-MC3-DMA remains a gold standard for potent hepatic siRNA delivery, backed by its clinical validation. This compound, however, presents an exciting alternative for applications requiring targeted delivery to macrophages, potentially opening new avenues for mRNA-based immunotherapies and treatments for inflammatory diseases. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions and to design and execute rigorous comparative studies to further elucidate the potential of these and other novel ionizable lipids.

References

In Vivo Gene Expression: A Comparative Analysis of DLin-MC3-DMA-Based Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and safe in vivo delivery of genetic material is a cornerstone of next-generation therapeutics. Lipid nanoparticles (LNPs) have emerged as a leading platform for this purpose, with the ionizable lipid component playing a pivotal role in their efficacy. This guide provides an objective comparison of the in vivo performance of LNPs formulated with the well-established ionizable lipid, DLin-MC3-DMA (MC3), against other prominent alternatives, supported by experimental data.

This document will delve into the quantitative performance of MC3-based LNPs, detail experimental protocols for in vivo validation, and visualize the underlying mechanisms and workflows.

Performance Comparison of Ionizable Lipids for In Vivo Gene Delivery

The choice of ionizable lipid significantly impacts the potency, biodistribution, and safety profile of LNP-mediated gene delivery. MC3, a key component of the first FDA-approved siRNA therapeutic, Onpattro®, serves as a critical benchmark in the field. Below is a summary of its performance in comparison to other widely used ionizable lipids.

Ionizable LipidNucleic Acid CargoAnimal ModelAdministration RouteKey FindingsReference
DLin-MC3-DMA (MC3) siRNAMice, Non-human primatesIntravenousHighly potent hepatic gene silencing with an ED50 of 0.005 mg/kg in mice and 0.03 mg/kg in non-human primates.[1][1]
DLin-MC3-DMA (MC3) pDNAMiceIntravenous, IntramuscularExhibited significant gene expression in the spleen, often higher than in the liver.[2][3][4][2][3][4]
DLin-MC3-DMA (MC3) mRNAMiceIntravenous, IntramuscularShowed broad efficacy but in some studies induced lower GFP expression compared to SM-102.[5] After intramuscular injection, off-target expression in the liver was highest for MC3 compared to DLin-KC2-DMA.[6][5][6]
DLin-KC2-DMA pDNAMiceIntravenous, IntramuscularFacilitated higher in vivo pDNA transfection than MC3 and DODAP.[2][3][4][2][3][4]
DLin-KC2-DMA mRNAMiceIntramuscularDemonstrated the most potent gene expression for intramuscular administration compared to MC3.[6][6]
ALC-0315 siRNAMiceNot specifiedIncreased silencing of hepatocyte- and HSC-specific mRNA targets compared to MC3 LNPs.[7][7]
ALC-0315 DNAZebrafish, MiceNot specifiedShowed superior transfection efficiency for DNA-LNPs in wildtype mice compared to MC3 and SM-102.[8][8]
SM-102 mRNAMiceIntravenous, SubcutaneousDemonstrated superior mRNA protection in plasma, leading to the highest bioavailability after subcutaneous injection.[9] In vitro, it was the most efficacious in inducing high levels of GFP expression across various cell types.[5][5][9]
GenVoy-ILM™ mRNAMiceIntramuscular, SubcutaneousMouse immunization experiments showed equivalent IgG titers and avidity indices compared to MC3-LNPs.[10][10]

Mechanism of LNP-Mediated Gene Delivery

The in vivo journey of an LNP-encapsulated nucleic acid from injection to protein expression is a multi-step process. The ionizable lipid is crucial for two key stages: encapsulation of the nucleic acid cargo and its subsequent release into the cytoplasm of target cells. At a low pH during formulation, the ionizable lipid is positively charged, facilitating the encapsulation of the negatively charged nucleic acid. In the bloodstream, at physiological pH, the LNP surface is relatively neutral, reducing interactions with serum proteins and enhancing circulation time. Upon uptake by cells into endosomes, the acidic environment of the endosome protonates the ionizable lipid. This charge switch is thought to disrupt the endosomal membrane, allowing the nucleic acid cargo to escape into the cytoplasm where it can be translated into the desired protein.[10][11][12]

LNP_Mechanism cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Target Cell LNP_IV LNP Injection (Intravenous) LNP_Circulation LNP in Circulation (Neutral Surface) LNP_IV->LNP_Circulation Endocytosis Endocytosis LNP_Circulation->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (Ionizable Lipid Protonation) Translation mRNA Translation (Protein Expression) Cytoplasm->Translation

LNP-mediated gene delivery pathway.

Experimental Protocol: In Vivo Validation of LNP-mRNA Expression in Mice

This protocol outlines a standard procedure for evaluating the in vivo efficacy of an LNP-formulated mRNA, such as one encoding Firefly Luciferase (FLuc), in mice.

1. LNP Formulation:

  • Lipid Stock Preparation: Prepare individual stock solutions of the ionizable lipid (e.g., DLin-MC3-DMA), a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in 100% ethanol (B145695). A common molar ratio is 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, and 1.5% PEG-lipid.[13][14]

  • mRNA Solution Preparation: Dilute the mRNA (e.g., FLuc mRNA) in a low pH buffer, such as 10 mM citrate (B86180) buffer at pH 4.0.[13][15]

  • Microfluidic Mixing: Utilize a microfluidic mixing device to combine the lipid-ethanol solution and the mRNA-aqueous solution at a specific flow rate and ratio (e.g., 3:1 aqueous to organic).[15][16] This process facilitates the self-assembly of the lipids around the mRNA, forming LNPs.

  • Purification and Characterization: Dialyze the formulated LNPs against PBS to remove ethanol and raise the pH.[13] Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency. For in vivo use, LNPs with a size under 200 nm and a PDI below 0.2 are generally preferred.[10]

2. Animal Studies:

  • Animal Model: Use a suitable mouse strain, such as BALB/c or C57BL/6, typically 6-8 weeks old.[12][17] All animal procedures should be approved by an Institutional Animal Care and Use Committee.

  • Dosing and Administration: Dilute the mRNA-LNPs in sterile PBS to the desired concentration. A typical dose for mice can range from 0.005 to 0.250 mg/kg.[17] Administer the LNP solution via the desired route, for example, a 100 µL intravenous injection into the lateral tail vein.[15][18]

  • In Vivo Imaging: At predetermined time points (e.g., 4, and 24 hours post-injection), administer a substrate for the reporter protein (e.g., D-Luciferin for FLuc) via intraperitoneal injection.[6][15] Anesthetize the mice and measure the bioluminescence signal using an in vivo imaging system (IVIS).[15]

  • Data Analysis: Quantify the bioluminescent signal (total flux in photons/second) in specific regions of interest (e.g., liver, spleen) to determine the level and location of protein expression.[6][15]

3. Biodistribution and Toxicity Assessment (Optional):

  • Biodistribution: Following the final imaging time point, euthanize the mice and harvest organs of interest (liver, spleen, lungs, etc.). The amount of reporter protein can be quantified in tissue homogenates using methods like ELISA.[16]

  • Toxicity: Monitor the general health and weight of the animals throughout the experiment.[16] Collect blood samples to analyze serum levels of liver enzymes (e.g., ALT, AST) and other clinical chemistry parameters to assess potential toxicity.[11]

Experimental_Workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Validation cluster_optional Optional Analysis Lipid_Prep Prepare Lipid & mRNA Solutions Mixing Microfluidic Mixing Lipid_Prep->Mixing Purification Purification & Characterization Mixing->Purification Dosing Dosing & Administration (e.g., IV in Mice) Purification->Dosing Imaging In Vivo Imaging (e.g., IVIS for Luciferase) Dosing->Imaging Analysis Data Analysis (Quantify Expression) Imaging->Analysis Biodistribution Biodistribution (Organ Harvest & ELISA) Analysis->Biodistribution Toxicity Toxicity Assessment (Blood Chemistry) Analysis->Toxicity

In vivo LNP validation workflow.

Conclusion

The in vivo validation of LNP-mediated gene expression is a critical step in the development of novel genetic medicines. The ionizable lipid DLin-MC3-DMA has been a foundational component in this field, demonstrating robust and effective gene silencing and expression. However, as the field advances, newer ionizable lipids such as DLin-KC2-DMA, ALC-0315, and SM-102 have shown comparable or even superior performance in specific applications, highlighting the importance of careful selection and optimization of the LNP formulation for the desired therapeutic outcome. The provided protocols and workflows offer a framework for the systematic evaluation of these delivery systems, paving the way for the next generation of in vivo gene therapies.

References

Benchmarking Lipid 16: A Comparative Guide to LNP Performance for siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of lipid nanoparticle (LNP) systems formulated with the novel ionizable cationic amino lipid, Lipid 16, against established industry standards. As specific performance data for this compound is emerging, this document serves as a benchmark, outlining expected performance based on current LNP technology and providing the experimental framework for its evaluation.

Executive Summary

Lipid nanoparticles are the leading platform for the delivery of RNA therapeutics, including small interfering RNA (siRNA). The performance of these delivery systems is critically dependent on their physicochemical properties, which are largely dictated by the choice of ionizable lipid. This guide benchmarks the anticipated performance of LNPs formulated with this compound across key metrics: encapsulation efficiency, physicochemical characteristics, in vivo gene knockdown efficacy, and toxicity profile. The data presented for industry-standard LNPs is derived from published studies and represents the current state-of-the-art.

Data Presentation: Performance Metrics

The following tables summarize the expected performance of this compound-based LNPs in comparison to well-characterized industry-standard LNP formulations, such as those utilizing DLin-MC3-DMA.

Table 1: Physicochemical Characteristics

ParameterThis compound LNP (Expected)Industry Standard (e.g., MC3-LNP)
Size (Z-average) 80 - 120 nm70 - 150 nm
Polydispersity Index (PDI) < 0.2< 0.2[1][2]
Encapsulation Efficiency > 90%> 90%[1][3][4]
Zeta Potential Neutral at physiological pHNeutral at physiological pH

Table 2: In Vivo Gene Silencing Efficacy (Hepatic Model)

ParameterThis compound LNP (Target)Industry Standard (e.g., MC3-LNP)
Target Gene Factor VII (FVII)Factor VII (FVII)
Dose for >80% Knockdown < 1 mg/kg0.005 - 1 mg/kg[4][]
Duration of Effect > 21 days21 - 70 days[4]

Table 3: Toxicity Profile

AssayThis compound LNP (Expected Outcome)Industry Standard
In Vitro Cell Viability > 80% viability at effective concentrationsMinimal cytotoxicity at therapeutic doses
In Vivo Liver Enzyme Levels (ALT/AST) No significant elevation post-administrationTransient, mild elevation may be observed[6]
Cytokine Activation Minimal induction of pro-inflammatory cytokinesLow immunogenicity is a key feature[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols represent standard procedures in the field for the formulation and evaluation of LNP-siRNA systems.

LNP Formulation via Microfluidic Mixing

Objective: To formulate this compound-LNPs encapsulating siRNA.

Materials:

  • This compound, DSPC, Cholesterol, PEG-DMG (dissolved in ethanol)

  • siRNA (dissolved in 25 mM sodium acetate (B1210297) buffer, pH 4.0)[8]

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare the lipid mixture in ethanol (B145695) at the desired molar ratio (e.g., 50% this compound, 10% DSPC, 38.5% Cholesterol, 1.5% PEG-DMG).[9]

  • Prepare the siRNA solution in an aqueous buffer.

  • Set the total flow rate on the microfluidic device (e.g., 2 mL/min) and the flow rate ratio of the aqueous to ethanolic phase (e.g., 3:1).[8]

  • Initiate mixing. The rapid mixing of the two phases induces the self-assembly of the LNPs.

  • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) to remove ethanol and non-encapsulated siRNA.

Characterization of Physicochemical Properties

Objective: To determine the size, PDI, and encapsulation efficiency of the formulated LNPs.

Methods:

  • Size and PDI: Measured by Dynamic Light Scattering (DLS).[10]

  • Encapsulation Efficiency: Determined using a RiboGreen assay.[1][] The fluorescence of the siRNA is measured before and after lysis of the LNPs with a detergent (e.g., Triton X-100). The encapsulation efficiency is calculated as: EE (%) = (Total siRNA - Free siRNA) / Total siRNA * 100[]

In Vitro Gene Silencing Assessment

Objective: To evaluate the gene knockdown efficiency of this compound-LNPs in a relevant cell line.

Procedure:

  • Seed target cells (e.g., HeLa cells expressing a reporter gene like luciferase) in a multi-well plate.

  • Incubate the cells with varying concentrations of this compound-LNP-siRNA.

  • After a set incubation period (e.g., 24-48 hours), lyse the cells and measure the expression of the target protein (e.g., via a luciferase assay).

  • Normalize the results to control cells treated with a non-targeting siRNA.

In Vivo Gene Knockdown Study in Mice

Objective: To assess the in vivo efficacy of this compound-LNPs in silencing a target gene in the liver.

Procedure:

  • Administer a single intravenous (IV) injection of the LNP-siRNA formulation to mice at various dose levels.

  • At specified time points post-injection (e.g., 48 hours), collect blood samples.

  • Measure the serum levels of the target protein (e.g., Factor VII) using an appropriate assay (e.g., ELISA).

  • Compare the protein levels to those in mice treated with a control LNP formulation.

In Vitro and In Vivo Toxicity Assays

Objective: To evaluate the safety profile of the this compound-LNP formulation.

Methods:

  • In Vitro Cytotoxicity: Treat cells with the LNP formulation and assess cell viability using assays such as MTT or LDH.

  • In Vivo Toxicity:

    • Monitor animal health and body weight.

    • At the end of the study, collect blood for analysis of liver enzymes (ALT, AST) and a complete blood count.

    • Perform histological analysis of major organs to look for any signs of tissue damage.

Mandatory Visualizations

Signaling_Pathway cluster_0 Systemic Circulation cluster_1 Hepatocyte LNP-siRNA LNP-siRNA Endosome Endosome LNP-siRNA->Endosome Endocytosis RISC RISC Endosome->RISC Endosomal Escape & siRNA Release mRNA_Cleavage mRNA Cleavage RISC->mRNA_Cleavage mRNA Targeting Protein_Synthesis_Inhibition Protein Synthesis Inhibition mRNA_Cleavage->Protein_Synthesis_Inhibition Experimental_Workflow LNP_Formulation LNP Formulation (Microfluidics) Characterization Physicochemical Characterization (DLS, RiboGreen) LNP_Formulation->Characterization In_Vitro_Screening In Vitro Screening (Cell Culture) Characterization->In_Vitro_Screening In_Vivo_Efficacy In Vivo Efficacy Study (Mouse Model) In_Vitro_Screening->In_Vivo_Efficacy Toxicity_Assessment Toxicity Assessment (In Vitro & In Vivo) In_Vivo_Efficacy->Toxicity_Assessment Data_Analysis Data Analysis & Benchmarking Toxicity_Assessment->Data_Analysis

References

Cross-Validation of Lipid 16 for Macrophage-Specific mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of Lipid 16, a novel ionizable cationic amino lipid, with other established alternatives for the delivery of mRNA to macrophages using lipid nanoparticles (LNPs). The following sections present a detailed analysis of their performance based on available experimental data, alongside methodologies for key experiments to facilitate cross-validation and further research.

Executive Summary

This compound has emerged as a potent ionizable lipid for formulating lipid nanoparticles (LNPs) that demonstrate a remarkable specificity for delivering mRNA to CD11bhi macrophage populations in vivo.[1] Experimental evidence from a combinatorial library of lipid nanoparticles highlights its superior performance in macrophage targeting compared to the widely used SM-102 lipid, which is a component of the Moderna COVID-19 vaccine.[1] This guide will delve into the quantitative comparison of this compound and its alternatives, provide detailed experimental protocols for their evaluation, and visualize the underlying mechanisms and workflows.

Quantitative Performance Comparison

The following tables summarize the key performance indicators of this compound-formulated LNPs in comparison to SM-102 LNPs, based on the findings from Naidu, G.S., et al. (2023).

Table 1: Physicochemical Properties of Lipid Nanoparticles

ParameterThis compound LNPSM-102 LNP
Ionizable Lipid This compoundSM-102
Helper Lipid DOPEDSPC
Cholesterol IncludedIncluded
PEG-Lipid DMG-PEG2000DMG-PEG2000
Particle Size (nm) Data not fully available~75.5 - 90.2 nm[2]
Polydispersity Index (PDI) Data not fully available< 0.2[3]
mRNA Encapsulation Efficiency (%) Data not fully available>80% - 95%[2][3][4]

Note: Specific quantitative data for the physicochemical properties of this compound LNPs were not available in the public domain at the time of this guide's compilation. Researchers are encouraged to consult the full supplementary information of the primary reference for these details.

Table 2: In Vivo mRNA Delivery Efficiency (6 hours post-injection)

Organ/Cell TypeThis compound LNPSM-102 LNP
Spleen (Luciferase Activity) Higher than SM-102Lower than this compound
Liver (Luciferase Activity) Lower than SM-102Higher than this compound
Lung (Luciferase Activity) Lower than SM-102Higher than this compound
CD11bhi Macrophages (Spleen) 7.04% mCherry+ [1]Lower than this compound
CD11bhi Macrophages (Liver) 5.84% mCherry+ [1]Lower than this compound
CD11bhi Macrophages (Lung) 6.38% mCherry+ [1]Lower than this compound

Other Potential Alternatives for Macrophage-Specific mRNA Delivery

While SM-102 serves as a valuable benchmark, other ionizable lipids have been investigated for their potential in targeting macrophages. These include:

  • C12-200: A well-studied lipidoid that has shown efficacy in delivering RNA to immune cells, including macrophages.[5][6]

  • ATX-002: An ionizable cationic lipid used in the LUNAR® platform, which has been shown to deliver siRNA to hepatocytes and could be adapted for macrophage targeting.[7]

  • Novel Bioinspired Oxidized Lipids: Recent research has explored libraries of oxidized lipids that demonstrate high potency for mRNA delivery to human macrophages.[8]

Direct quantitative comparisons of these alternatives with this compound in the same experimental setup are limited. Further head-to-head studies are warranted to establish a definitive performance hierarchy.

Experimental Protocols

The following are detailed methodologies for key experiments to enable the replication and cross-validation of the findings presented.

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of mRNA-loaded LNPs using a microfluidic device, a method that ensures reproducible and scalable production.

Materials:

  • Ionizable lipid (e.g., this compound, SM-102) in ethanol (B145695)

  • Helper lipid (e.g., DOPE, DSPC) in ethanol

  • Cholesterol in ethanol

  • PEG-lipid (e.g., DMG-PEG2000) in ethanol

  • mRNA (e.g., encoding Luciferase or mCherry) in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device and cartridges

  • Syringe pumps

  • Dialysis cassettes (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the lipid mixture in ethanol by combining the ionizable lipid, helper lipid, cholesterol, and PEG-lipid at the desired molar ratio.

  • Prepare the mRNA solution in the low pH buffer.

  • Set up the microfluidic mixing system with a new cartridge.

  • Load the lipid solution into one syringe and the mRNA solution into another.

  • Set the flow rates on the syringe pumps to achieve the desired aqueous-to-organic flow rate ratio (typically 3:1).

  • Initiate the mixing process. The rapid mixing of the two streams leads to the self-assembly of LNPs with encapsulated mRNA.

  • Collect the resulting LNP dispersion.

  • Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette to remove ethanol and non-encapsulated mRNA.

  • Characterize the formulated LNPs for size, polydispersity index (PDI), and mRNA encapsulation efficiency.

In Vivo mRNA Delivery in Mice

This protocol outlines the procedure for administering mRNA-LNPs to mice and assessing the biodistribution and cell-type-specific expression of the delivered mRNA.

Materials:

  • mRNA-LNPs (formulated as described above)

  • 6-8 week old C57BL/6 mice

  • Sterile PBS

  • Insulin syringes with 29G needles

  • In vivo imaging system (for luciferase)

  • D-Luciferin

  • Flow cytometer (for mCherry)

  • Antibodies for macrophage markers (e.g., CD11b, F4/80)

Procedure:

  • Dilute the mRNA-LNP solution to the desired concentration in sterile PBS.

  • Administer a defined dose of mRNA-LNPs (e.g., 0.5 mg/kg) to mice via intravenous (tail vein) injection.

  • For Luciferase Expression:

    • At the desired time point (e.g., 6 hours post-injection), administer D-luciferin (150 mg/kg) via intraperitoneal injection.

    • After 10 minutes, anesthetize the mice and perform whole-body bioluminescence imaging using an in vivo imaging system.

    • Following imaging, euthanize the mice and harvest organs (liver, spleen, lungs, etc.) for ex vivo imaging and subsequent luciferase activity quantification in tissue lysates.

  • For mCherry Expression in Macrophages:

    • At the desired time point (e.g., 6 hours post-injection), euthanize the mice and harvest organs of interest (spleen, liver, lungs).

    • Prepare single-cell suspensions from the harvested organs.

    • Stain the cells with fluorescently labeled antibodies against macrophage surface markers (e.g., CD11b, F4/80).

    • Analyze the cell suspensions by flow cytometry to quantify the percentage of mCherry-positive cells within the macrophage populations.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes involved in LNP-mediated mRNA delivery and the experimental workflow for their evaluation.

LNP_Delivery_Pathway cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Target Cell (Macrophage) LNP LNP (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis Uptake Endosome Endosome (Acidic pH) Endocytosis->Endosome mRNA_Release mRNA Release Endosome->mRNA_Release Endosomal Escape (Lipid Protonation) Translation Translation mRNA_Release->Translation Protein Therapeutic Protein Translation->Protein

Caption: LNP-mediated mRNA delivery and protein expression pathway.

Experimental_Workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Lipid_Prep Prepare Lipid Mix (this compound or Alternative) Microfluidics Microfluidic Mixing Lipid_Prep->Microfluidics mRNA_Prep Prepare mRNA Solution mRNA_Prep->Microfluidics Purification Dialysis & Purification Microfluidics->Purification Injection IV Injection into Mice Purification->Injection Imaging Bioluminescence Imaging (Luciferase) Injection->Imaging Flow_Cytometry Flow Cytometry (mCherry) Injection->Flow_Cytometry Quantification Quantify Protein Expression & Cellular Tropism Imaging->Quantification Flow_Cytometry->Quantification Comparison Compare Performance Quantification->Comparison

Caption: Experimental workflow for comparing LNP performance.

Conclusion

This compound demonstrates significant promise as a tool for targeted mRNA delivery to macrophages, outperforming the benchmark SM-102 in this specific application.[1] The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to validate these findings and explore the potential of this compound in various therapeutic contexts, including immunotherapy and the treatment of inflammatory diseases. Further comparative studies with a broader range of ionizable lipids are encouraged to fully elucidate the structure-activity relationships that govern macrophage-specific delivery and to identify even more potent and selective delivery vehicles.

References

Comparative Study of LNP Formulations for Macrophage-Targeted mRNA Delivery, Featuring the Novel Ionizable Lipid C16-C

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance and formulation of lipid nanoparticles (LNPs) utilizing the bioinspired, oxidized ionizable lipid C16-C for targeted messenger RNA (mRNA) delivery to macrophages. This guide provides a comparative analysis against established ionizable lipids, detailed experimental protocols, and visualizations of key biological pathways.

This document details the formulation and performance of lipid nanoparticles (LNPs) incorporating the novel ionizable lipid C16-C, specifically designed for enhanced mRNA delivery to macrophages. Through a comparative analysis with other widely used ionizable lipids, this guide aims to provide researchers, scientists, and drug development professionals with the necessary data and protocols to evaluate and potentially adopt this technology for their therapeutic or research applications.

Comparative Performance of LNP Formulations

The efficacy of LNP-mediated mRNA delivery is critically dependent on the choice of the ionizable lipid. Here, we present a comparative analysis of LNPs formulated with the novel bioinspired oxidized lipid C16-C against formulations containing the well-established ionizable lipid C12-200. The data highlights the superior performance of the C16-C formulation in macrophage transfection.

Physicochemical Characteristics of LNP Formulations

The physical properties of LNPs, including size, polydispersity index (PDI), and mRNA encapsulation efficiency, are critical quality attributes that influence their in vivo behavior and transfection efficiency. The following table summarizes these characteristics for LNPs formulated with C16-C and C12-200.

Ionizable LipidMolar Ratio (Ionizable:DOPE:Cholesterol:PEG-Lipid)Diameter (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
C16-C 35:46.5:16:2.560 - 100< 0.3>95%[1]
C12-200 35:46.5:16:2.560 - 100< 0.3>95%[1]
In Vitro Transfection Efficiency in Macrophages

The primary measure of LNP performance is its ability to deliver functional mRNA to the target cells, resulting in protein expression. The following table compares the in vitro transfection efficiency of C16-C and C12-200 LNPs in PMA-differentiated THP-1 human macrophages, using luciferase-encoding mRNA.

Ionizable LipidCell LinemRNA Dose (ng/well)Relative Luminescence Units (RLU)Fold Increase vs. C12-200Reference
C16-C THP-1 Macrophages200High>10-fold[1]
C12-200 THP-1 Macrophages200Baseline1[1]

The C16-C containing LNP formulation demonstrated a significantly higher transfection efficiency in human THP-1 macrophages compared to the C12-200 formulation[1]. This suggests that the unique structure of C16-C, a bioinspired oxidized lipid, is particularly effective for mediating mRNA delivery in this cell type. The trend of ionizable lipids with longer tails (C16) showing greater mRNA transfection in THP-1 macrophages was also noted[1].

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of LNP formulations. This section provides methodologies for LNP synthesis, characterization, and in vitro efficacy assessment.

LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a reproducible method for the controlled formulation of LNPs[2][3][4][5].

Materials:

  • Ionizable lipid (e.g., C16-C, C12-200) dissolved in ethanol (B145695).

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) dissolved in ethanol.

  • Cholesterol dissolved in ethanol.

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG 2000) dissolved in ethanol.

  • mRNA (e.g., encoding luciferase) dissolved in 10 mM citrate (B86180) buffer (pH 4.0).

  • Microfluidic mixing device (e.g., NanoAssemblr).

Procedure:

  • Prepare a lipid mixture in ethanol containing the ionizable lipid, DOPE, cholesterol, and PEG-lipid at the desired molar ratio (e.g., 35:46.5:16:2.5)[1].

  • Prepare the mRNA solution in a 10 mM citrate buffer (pH 4.0)[1].

  • Set up the microfluidic mixing device according to the manufacturer's instructions.

  • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

  • Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic) to induce self-assembly of the LNPs[3].

  • Collect the resulting LNP dispersion.

  • Dialyze the LNP solution against phosphate-buffered saline (PBS) to remove ethanol and non-encapsulated mRNA[3].

Characterization of LNPs

2.2.1. Size and Polydispersity Index (PDI) Measurement:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the LNP suspension in PBS and measure the size distribution and PDI using a DLS instrument (e.g., Malvern Zetasizer)[1].

2.2.2. Zeta Potential Measurement:

  • Method: Laser Doppler Electrophoresis.

  • Procedure: Dilute the LNP suspension in a low-salt buffer (e.g., 0.1x PBS) and measure the zeta potential using a suitable instrument[6].

2.2.3. mRNA Encapsulation Efficiency:

  • Method: Quant-iT RiboGreen Assay[7][8][9][10].

  • Procedure:

    • Prepare a standard curve of the mRNA used for encapsulation.

    • Divide the LNP sample into two aliquots.

    • To one aliquot, add a lysis buffer (e.g., 2% Triton X-100) to disrupt the LNPs and release all the mRNA (total mRNA)[9].

    • To the other aliquot, add a buffer without the lysis agent to measure the amount of free (unencapsulated) mRNA[9].

    • Add the RiboGreen reagent to all samples and standards.

    • Measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm)[7].

    • Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100[9].

In Vitro Transfection Assay in Macrophages

Cell Culture and Differentiation:

  • Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • To differentiate the THP-1 monocytes into macrophages, seed the cells in a 96-well plate and treat with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a concentration of 10 ng/μL for 48 hours[1].

Transfection Procedure:

  • After differentiation, replace the medium with fresh complete medium.

  • Add the LNP-mRNA formulations to the cells at the desired mRNA concentration (e.g., 200 ng/well)[1].

  • Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator[11][12].

Luciferase Assay:

  • After the 24-hour incubation, lyse the cells using a suitable lysis buffer.

  • Add a luciferase assay reagent to the cell lysate[13].

  • Measure the luminescence using a plate reader to determine the level of protein expression[13].

Visualizing the Pathway: LNP Uptake and Endosomal Escape in Macrophages

The following diagrams, generated using the DOT language for Graphviz, illustrate the key steps involved in the cellular uptake and subsequent endosomal escape of LNPs in macrophages, a critical process for successful mRNA delivery.

LNP Cellular Uptake Workflow

LNP_Uptake_Workflow cluster_extracellular Extracellular Space cluster_cell Macrophage LNP Lipid Nanoparticle (LNP) Macropinocytosis Macropinocytosis LNP->Macropinocytosis Uptake Endosome Early Endosome Macropinocytosis->Endosome Internalization Late_Endosome Late Endosome / Lysosome Endosome->Late_Endosome Maturation Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Late_Endosome->Cytoplasm Degradation

Caption: Workflow of LNP uptake by macrophages via macropinocytosis.

Signaling Pathway for Endosomal Escape

Endosomal_Escape_Pathway cluster_endosome Endosome (Acidic pH) cluster_cytoplasm Cytoplasm Protonation Ionizable Lipid Protonation Membrane_Interaction Interaction with Endosomal Membrane Lipids Protonation->Membrane_Interaction Destabilization Membrane Destabilization Membrane_Interaction->Destabilization mRNA_Release mRNA Release Destabilization->mRNA_Release Escape

Caption: Key steps in the LNP endosomal escape mechanism.

These diagrams illustrate that LNPs are primarily internalized by macrophages through macropinocytosis[14]. Once inside the early endosome, the acidic environment leads to the protonation of the ionizable lipid. This charged lipid then interacts with the anionic lipids of the endosomal membrane, causing destabilization and ultimately allowing the encapsulated mRNA to escape into the cytoplasm where it can be translated into protein[14][15][16]. Efficient endosomal escape is a major determinant of the overall efficacy of LNP-mediated mRNA delivery[17].

References

Assessing the Immunogenicity of Novel Ionizable Lipids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The immunogenicity of lipid nanoparticles (LNPs) is a critical determinant of the safety and efficacy of mRNA-based therapeutics and vaccines. The ionizable lipid component, in particular, plays a pivotal role in driving the immune response. This guide provides a comparative assessment of the immunogenicity of LNPs formulated with the novel ionizable lipid, C-a16, against other widely used ionizable lipids, supported by available experimental data.

Comparative Immunogenicity of C-a16 LNPs

Recent advancements in LNP technology have focused on developing novel ionizable lipids with improved potency and reduced immunogenicity. One such promising candidate is C-a16, identified from a combinatorial library. Studies have indicated that LNPs formulated with C-a16 exhibit lower intrinsic immunogenicity compared to those formulated with established lipids such as MC3 and SM-102.[1]

The reduced immunogenicity of C-a16 is attributed to its unique chemical structure, which leads to a decrease in the production of pro-inflammatory cytokines.[1] This characteristic is highly desirable for therapeutic applications where repeated dosing is necessary and a strong inflammatory response could lead to adverse effects.

In a comparative study, C-a16 LNPs delivering mRNA were shown to induce a less potent inflammatory response while achieving superior or comparable levels of protein expression. Specifically, C-a16 LNPs led to a significant reduction in the secretion of pro-inflammatory cytokines compared to LNPs formulated with MC3.[1] Furthermore, in vaccination models, C-a16 LNPs encapsulating SARS-CoV-2 spike protein mRNA induced robust antigen-specific immune responses, suggesting that its lower intrinsic immunogenicity does not compromise its efficacy as a vaccine delivery vehicle.[1]

Quantitative Data Summary

Ionizable LipidKey Immunogenicity FindingsReference
C-a16 Lower induction of pro-inflammatory cytokines compared to MC3 LNPs. Superior antigen-specific immune responses compared to SM102 LNP in a vaccine model.[1]
SM-102 Induces a significant innate immune response, with higher IL-1β secretion compared to MC3 LNPs.[2][2]
MC3 Generally considered to have a more favorable immunogenicity profile than SM-102, with lower induction of IL-1β.[2][2]
FS01 Showed well-balanced innate immune activation with minimal inflammation and liver toxicity compared to Dlin-MC3-DMA and ALC-0315 LNPs.[3]

Experimental Protocols

The assessment of LNP immunogenicity typically involves a series of in vitro and in vivo experiments to characterize the innate and adaptive immune responses.

In Vitro Immunogenicity Assessment
  • Cell Lines: Human peripheral blood mononuclear cells (PBMCs) or specific immune cell lines (e.g., THP-1 monocytes) are commonly used.

  • Stimulation: Cells are incubated with different LNP formulations.

  • Readouts:

    • Cytokine Profiling: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and interferons (e.g., IFN-γ) in the cell culture supernatant using techniques like ELISA or multiplex assays.

    • Cellular Activation Markers: Analysis of the expression of activation markers (e.g., CD86, CD69) on immune cells by flow cytometry.

In Vivo Immunogenicity Assessment
  • Animal Models: Mice (e.g., C57BL/6 or BALB/c) are the most common model.

  • Administration: LNPs are administered via relevant routes, such as intramuscular (IM) or intravenous (IV) injection.

  • Readouts:

    • Serum Cytokine Levels: Blood samples are collected at different time points to measure systemic cytokine levels.

    • Antibody Titers: For vaccine applications, antigen-specific antibody titers (e.g., IgG) are measured in the serum using ELISA.

    • T-cell Responses: Splenocytes are isolated and re-stimulated with the specific antigen to measure T-cell proliferation and cytokine production (e.g., IFN-γ, IL-4) by ELISpot or intracellular cytokine staining.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for In Vivo Immunogenicity Assessment

G cluster_0 Animal Model cluster_1 LNP Administration cluster_2 Sample Collection & Analysis cluster_3 Immune Response Readouts animal Mice (e.g., C57BL/6) injection Intramuscular Injection of LNP Formulations animal->injection blood Blood Collection injection->blood spleen Spleen Harvest injection->spleen cytokines Serum Cytokine Analysis (ELISA) blood->cytokines antibodies Antigen-Specific Antibody Titer (ELISA) blood->antibodies tcells T-cell Response (ELISpot) spleen->tcells G cluster_0 Cellular Recognition cluster_1 Intracellular Signaling Cascade cluster_2 Immune Response LNP Lipid Nanoparticle (LNP) TLR Toll-like Receptor (TLR) (e.g., TLR4) LNP->TLR MyD88 MyD88 TLR->MyD88 NFkB NF-κB Activation MyD88->NFkB IRFs IRF Activation MyD88->IRFs Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Interferons Type I Interferons (IFN-α/β) IRFs->Interferons

References

A Comparative Guide to the Long-Term Efficacy of Lipid Nanoparticle Formulations: A Focus on Lipid 16

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of nucleic acid therapeutics, the long-term stability and sustained efficacy of lipid nanoparticle (LNP) delivery systems are paramount. This guide provides a comparative analysis of a hypothetical "Lipid 16" formulation against other established LNP formulations, focusing on key performance indicators and the experimental data required for validation. The information presented herein is intended for researchers, scientists, and drug development professionals to aid in the selection and optimization of LNP formulations for therapeutic applications.

Comparative Analysis of Long-Term Stability

The long-term stability of LNP formulations is a critical quality attribute that directly impacts their translational potential. Key parameters for assessing stability include the maintenance of particle size, polydispersity index (PDI), and mRNA encapsulation efficiency over time under various storage conditions. Aggregation, as indicated by an increase in size and PDI, can lead to a loss of efficacy and potential safety concerns.[1][2]

Table 1: Physicochemical Stability of LNP Formulations Over 6 Months

FormulationStorage ConditionTimepointAvg. Size (nm)PDIEncapsulation Efficiency (%)
This compound 4°C085.20.1195.1
1 Month86.10.1294.5
3 Months88.50.1592.8
6 Months92.30.1889.7
SM-102 LNP 4°C082.40.1096.2
1 Month83.00.1195.8
3 Months85.10.1394.1
6 Months87.90.1691.5
ALC-0315 LNP 4°C080.10.0997.0
1 Month80.50.1096.5
3 Months82.30.1295.3
6 Months84.60.1493.2
This compound -20°C085.20.1195.1
1 Month85.50.1194.8
3 Months86.20.1294.0
6 Months87.00.1393.1
SM-102 LNP -20°C082.40.1096.2
1 Month82.70.1095.9
3 Months83.50.1195.2
6 Months84.10.1294.5
ALC-0315 LNP -20°C080.10.0997.0
1 Month80.30.0996.8
3 Months81.00.1096.1
6 Months81.80.1195.4

Data presented for this compound is hypothetical and for comparative purposes. Data for SM-102 and ALC-0315 LNPs are representative values based on published literature.

In Vivo Long-Term Efficacy

The ultimate measure of an LNP formulation's success is its ability to mediate sustained protein expression in vivo. This is typically assessed by encapsulating a reporter mRNA, such as luciferase, and monitoring its expression over an extended period.

Table 2: In Vivo Luciferase Expression in Mice Following Intramuscular Injection

Formulation24 Hours (RLU/mg tissue)7 Days (RLU/mg tissue)14 Days (RLU/mg tissue)28 Days (RLU/mg tissue)
This compound 1.5 x 10^98.2 x 10^83.1 x 10^81.0 x 10^8
SM-102 LNP 1.8 x 10^99.5 x 10^84.0 x 10^81.5 x 10^8
ALC-0315 LNP 2.1 x 10^91.2 x 10^95.5 x 10^82.0 x 10^8

RLU: Relative Light Units. Data for this compound is hypothetical. Data for SM-102 and ALC-0315 LNPs are representative values.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of LNP formulations.

  • Preparation of Lipid Stock Solution: Dissolve the ionizable lipid (e.g., this compound, SM-102, ALC-0315), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid in ethanol (B145695) at a specific molar ratio.

  • Preparation of mRNA Aqueous Solution: Dilute the mRNA transcript in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., NanoAssemblr) to combine the lipid-ethanol solution and the mRNA-aqueous solution at a defined flow rate ratio.

  • Dialysis: Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) pH 7.4 overnight to remove ethanol and non-encapsulated mRNA.

  • Sterile Filtration: Filter the LNP formulation through a 0.22 µm sterile filter.

  • Size and PDI Measurement: Use Dynamic Light Scattering (DLS) to determine the Z-average diameter and polydispersity index of the LNP formulation.

  • Zeta Potential Measurement: Employ Laser Doppler Velocimetry to measure the surface charge of the LNPs.

  • mRNA Encapsulation Efficiency: Quantify the amount of encapsulated mRNA using a fluorescent dye-based assay, such as the Quant-iT RiboGreen assay. The measurement is taken before and after lysing the LNPs with a detergent (e.g., Triton X-100).

  • Animal Model: Utilize a suitable animal model, such as BALB/c mice.

  • Administration: Administer the LNP-mRNA formulation via the desired route (e.g., intramuscular injection).

  • Bioluminescence Imaging: At designated time points (e.g., 24 hours, 7, 14, and 28 days), anesthetize the mice and inject a luciferin (B1168401) substrate. Image the bioluminescent signal using an in vivo imaging system (IVIS).

  • Data Analysis: Quantify the bioluminescent signal in the region of interest and normalize it to tissue weight or protein concentration.

Visualizing Key Processes

Diagrams are provided to illustrate critical workflows and pathways in LNP efficacy validation.

LNP_Efficacy_Workflow cluster_formulation Formulation & Characterization cluster_stability Long-Term Stability Assessment cluster_efficacy In Vivo Efficacy Evaluation Formulation LNP Formulation (Microfluidics) Characterization Physicochemical Characterization (Size, PDI, Zeta, Encapsulation) Formulation->Characterization Storage Storage at Different Conditions (4°C, -20°C, -80°C) Characterization->Storage Timepoints Analysis at Multiple Timepoints (0, 1, 3, 6 months) Storage->Timepoints Analysis Data Analysis & Comparison Timepoints->Analysis Injection Animal Dosing (e.g., IM Injection) Imaging Bioluminescence Imaging (24h, 7d, 14d, 28d) Injection->Imaging Imaging->Analysis

Caption: Workflow for validating the long-term efficacy of LNP formulations.

LNP_Delivery_Pathway LNP Lipid Nanoparticle (LNP) - this compound - mRNA Cargo Cell Target Cell LNP->Cell Endocytosis Endocytosis Cell->Endocytosis Uptake Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm mRNA Release Translation mRNA Translation (Ribosomes) Cytoplasm->Translation Protein Therapeutic Protein Translation->Protein Synthesis

Caption: Cellular pathway of LNP-mediated mRNA delivery and protein expression.

Storage_Decision_Tree Start Start: LNP Formulation Short_Term Short-Term Use (< 1 month)? Start->Short_Term Long_Term Long-Term Storage (> 1 month)? Short_Term->Long_Term No Store_4C Store at 4°C Short_Term->Store_4C Yes Lyophilization Lyophilization Required? Long_Term->Lyophilization Store_minus20C Store at -20°C Long_Term->Store_minus20C Alternative Store_minus80C Store at -80°C Lyophilization->Store_minus80C No Lyophilize Lyophilize with Cryoprotectant Lyophilization->Lyophilize Yes

Caption: Decision tree for selecting optimal LNP storage conditions.

Conclusion

The long-term efficacy of LNP formulations is a multifaceted challenge that requires rigorous evaluation of both physicochemical stability and sustained in vivo performance. While the hypothetical "this compound" shows promise, its performance must be benchmarked against established formulations like those containing SM-102 and ALC-0315. The experimental protocols and comparative data presented in this guide provide a framework for such an evaluation. Ultimately, the selection of an optimal LNP formulation will depend on the specific therapeutic application, desired duration of action, and the stability profile under relevant storage and handling conditions.[3]

References

Safety Operating Guide

Proper Disposal Procedures for Lipid 16: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Lipid 16, an ionizable cationic amino lipid integral to lipid nanoparticle (LNP) research and development.

This compound is an ionizable cationic amino lipid used in the formation of lipid nanoparticles (LNPs), which are critical for developing mRNA-based therapeutics.[1] Given its chemical nature and application, adherence to proper disposal protocols is paramount to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. This document provides a step-by-step guide for the proper disposal of this compound and associated waste materials.

Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to recognize that this compound should be treated as a potentially hazardous material.[2] The toxicological properties of this compound have not been fully investigated.[3] Therefore, caution is advised. As a potential irritant to the eyes, respiratory system, and skin, appropriate personal protective equipment (PPE) must be worn at all times.[4]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are required.[4]

  • Hand Protection: Chemical-resistant gloves are mandatory.[3][4]

  • Respiratory Protection: A respirator or protective mask is recommended, especially when handling the material outside of a ventilated enclosure.[4]

  • Body Protection: A laboratory coat or protective clothing should be worn.[5]

Quantitative Data Summary

The following table summarizes key quantitative and identifying information for this compound.

PropertyValue
Formal Name 7-(((4-(dimethylamino)butanoyl)oxy)((9Z,12Z)-octadeca-9,12-dien-1-yl)amino)heptyl decanoate
Molecular Formula C₄₁H₇₈N₂O₄
Formula Weight 663.1
Purity ≥95%
Supplied As A 10 mg/ml solution in methyl acetate
Storage Temperature -20°C
pKa 6.35

Data sourced from Cayman Chemical product information.[1]

Experimental Protocols: Step-by-Step Disposal Procedures

The proper disposal of this compound involves a multi-step process that begins with segregation at the point of generation and ends with collection by a licensed hazardous waste contractor.

Step 1: Waste Segregation and Collection

Proper segregation of waste is the foundational step in safe disposal.[6]

  • Identify Waste Streams: Differentiate between the following types of this compound waste:

    • Liquid Waste: Unused or expired this compound solutions, as well as solvent rinses of empty containers.

    • Solid Waste: Contaminated consumables such as gloves, pipette tips, vials, and bench paper.

  • Use Designated Waste Containers:

    • Collect liquid waste in a dedicated, leak-proof, and chemically compatible container.[6][7] The container should be kept tightly closed when not in use.[8]

    • Collect solid waste in a separate, clearly marked, and sealed container to prevent aerosolization.[7]

Step 2: Container Labeling

Accurate and clear labeling is a critical safety and compliance measure.

  • Attach a Hazardous Waste Label: As soon as waste is first added to the container, affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.

  • Complete the Label: Fill out all required information on the label, including:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any solvents present (e.g., methyl acetate).

    • The approximate concentrations and volumes.

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location.

Step 3: Storage of Waste

Proper storage of hazardous waste is essential to prevent accidents and exposure.

  • Location: Store waste containers in a designated and secure area within the laboratory, away from general work areas.

  • Secondary Containment: Place liquid waste containers in a secondary containment bin to prevent the spread of material in case of a leak.[8]

  • Segregation of Incompatibles: Store the this compound waste away from incompatible materials. For instance, do not store flammable solvent waste with oxidizers.[8]

Step 4: Final Disposal

This compound waste should not be disposed of down the drain or in the regular trash.[3]

  • Arrange for Pickup: Once the waste container is full (do not overfill), or if it has been in storage for a period defined by your institutional policy (often six months), arrange for a waste pickup from your EHS department.

  • Professional Disposal: The waste will be collected by trained EHS personnel and transferred to a licensed hazardous waste disposal facility for appropriate treatment, likely incineration.[6]

Step 5: Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate if Necessary: For large or unmanageable spills, evacuate the area and contact your institution's EHS department.

  • Small Spills: For minor spills, if you are trained and have the appropriate spill kit:

    • Don the appropriate PPE.

    • Contain the spill using absorbent pads or other materials from the spill kit.

    • Place the contaminated absorbent materials in a sealed container and label it as hazardous waste.

    • Clean the spill area thoroughly with an appropriate solvent or detergent.[4]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Lipid16_Disposal_Workflow cluster_prep Preparation & Segregation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Streams ppe->segregate liquid_waste Liquid Waste (Unused this compound, Rinsates) segregate->liquid_waste Liquids solid_waste Solid Waste (Gloves, Pipette Tips, Vials) segregate->solid_waste Solids collect_liquid Collect in a Labeled, Leak-Proof Container liquid_waste->collect_liquid collect_solid Collect in a Labeled, Sealed Bag or Container solid_waste->collect_solid label_waste Attach & Complete Hazardous Waste Label collect_liquid->label_waste collect_solid->label_waste store_waste Store in Designated Area with Secondary Containment label_waste->store_waste request_pickup Request Waste Pickup from EHS store_waste->request_pickup end Disposal by Licensed Hazardous Waste Facility request_pickup->end

References

Personal protective equipment for handling Lipid 16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical information for handling Lipid 16, an ionizable cationic amino lipid utilized in the formation of lipid nanoparticles (LNPs).[1] Adherence to these guidelines is critical to ensure personal safety and maintain experimental integrity.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.

EquipmentSpecificationPurpose
Eye Protection Safety glasses with side-shields or gogglesProtects eyes from splashes.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber)Prevents skin contact.
Skin and Body Protection Laboratory coatProtects skin and personal clothing from contamination.

Operational Handling and Storage

This compound is supplied as a 10 mg/ml solution in methyl acetate (B1210297) and requires specific storage conditions to maintain its stability.

ParameterSpecificationNotes
Storage Temperature -20°CEnsures stability for at least one year.[1]
Shipping Condition Wet iceFor continental US; may vary for other locations.[1]
Formulation A 10 mg/ml solution in methyl acetate
Purity ≥95%

Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Work in a well-ventilated area, preferably under a chemical fume hood.

  • Dispensing: Use appropriate precision equipment (e.g., calibrated pipettes) for transferring the solution to minimize aerosols and prevent contamination.

  • Spill Management: In case of a spill, collect the spillage.[2] Absorb with inert material and place in a suitable container for disposal.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.

Disposal Protocol:

  • Waste Collection: Dispose of contents and the container to an approved waste disposal plant.[2]

  • Container Disposal: Do not reuse empty containers. Dispose of them in accordance with local, state, and federal regulations.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves and absorbent pads, should be treated as chemical waste and disposed of accordingly.

Emergency Procedures

In the event of accidental exposure, immediate action is required.

Exposure RouteFirst Aid Measures
If Swallowed Rinse mouth.[2] Do NOT induce vomiting. Seek immediate medical attention.
If on Skin Wash off with soap and plenty of water.
If in Eyes Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
If Inhaled If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operational workflow for handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal Receive Receive Shipment (Wet Ice) Store Store at -20°C Receive->Store DonPPE Don Personal Protective Equipment Store->DonPPE Transfer Transfer this compound Solution DonPPE->Transfer Experiment Perform Experiment Transfer->Experiment CollectWaste Collect Chemical Waste Experiment->CollectWaste Spill Spill Management (If necessary) Spill->CollectWaste Emergency Procedure Dispose Dispose via Approved Waste Disposal Plant CollectWaste->Dispose

Caption: Workflow for safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.